7-Methoxy-2-phenyl-quinolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151980. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20430-72-2 | |
| Record name | 20430-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-2-phenyl-quinolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound. It serves as a technical resource for professionals engaged in chemical synthesis and drug discovery, offering insights into its molecular structure, physicochemical properties, and established synthetic protocols.
Molecular Structure and Properties
The foundational structure of this compound is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. In this specific derivative, a methoxy group (-OCH₃) is attached at the 7-position, a phenyl group (-C₆H₅) at the 2-position, and a hydroxyl group (-OH) at the 4-position. The presence of these functional groups significantly influences the molecule's chemical reactivity, solubility, and potential for biological interactions. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form often predominating.[4]
Physicochemical Data
A summary of the key computed and experimental properties for this compound is presented below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 251.28 g/mol | PubChem[5] |
| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | PubChem[5] |
| CAS Number | 20430-72-2 | PubChem[5] |
| Monoisotopic Mass | 251.094628657 Da | PubChem[5] |
| Predicted XLogP3 | 3.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[5] |
Structural Representation
The 2D chemical structure of this compound highlights the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis Methodology
The synthesis of 4-hydroxyquinoline derivatives like this compound is classically achieved through the Conrad-Limpach synthesis .[1][4][6][7] This robust and versatile method involves the condensation of an aniline with a β-ketoester.[4]
Causality of Experimental Choices
-
Reactants : The synthesis logically starts with m-anisidine (3-methoxyaniline) and ethyl benzoylacetate. The m-anisidine provides the benzene ring portion of the quinoline core, complete with the required methoxy group at the eventual 7-position. Ethyl benzoylacetate provides the atoms necessary to form the pyridine ring, including the phenyl group at the 2-position and the hydroxyl/oxo group at the 4-position.
-
Reaction Conditions : The synthesis is a two-step process.[7]
-
Condensation : The initial reaction is the formation of an enamine intermediate (a Schiff base) from the aniline and the β-ketoester. This step is typically performed at moderate temperatures, often with an acid catalyst, to favor the attack of the aniline's amino group on the keto group of the ester.[4][6]
-
Thermal Cyclization : The critical ring-closing step requires high temperatures (typically ~250 °C).[4][7] This thermal energy is necessary to overcome the activation barrier for the intramolecular electrocyclic reaction that forms the new heterocyclic ring.[1][4] The choice of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial to maintain a consistent high temperature and facilitate the reaction, often leading to significantly higher yields compared to solvent-free conditions.[1][4]
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Conrad-Limpach synthesis for the target molecule.
Caption: Conrad-Limpach synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.
-
Step 1: Formation of the Enamine Intermediate
-
To a round-bottom flask, add equimolar amounts of m-anisidine and ethyl benzoylacetate.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[4]
-
Stir the mixture at room temperature for 1-2 hours, then gently heat to approximately 100-120 °C for an additional hour to ensure complete condensation. Water is removed during this process.
-
The resulting product, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate, is often a viscous oil and may be used directly in the next step without extensive purification.[8]
-
-
Step 2: Thermal Cyclization
-
Add the crude enamine intermediate from Step 1 to a high-boiling point, inert solvent (e.g., mineral oil). The use of a solvent is reported to increase yields significantly.[4]
-
Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
During this step, ethanol is eliminated, and the quinolone ring system is formed.[6]
-
-
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully add a non-polar solvent like hexane or petroleum ether to the mixture. This will cause the desired product to precipitate while the high-boiling solvent remains in solution.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual mineral oil.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), to yield pure this compound.
-
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on both the quinoline and phenyl rings, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and a broad singlet for the N-H proton of the quinolone tautomer at a downfield chemical shift (often >11 ppm).[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum would show distinct signals for all 16 carbon atoms. Key signals would include the carbonyl carbon (C=O) of the quinolone form around 177 ppm, the carbon bearing the methoxy group, and the various aromatic carbons.[9]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular weight. The expected [M+H]⁺ ion would have an m/z value corresponding to the exact mass of C₁₆H₁₄NO₂⁺.[9] Predicted collision cross-section (CCS) values can also aid in identification.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A strong C=O stretching vibration (around 1650-1690 cm⁻¹) would confirm the presence of the quinolone tautomer. Other notable bands would include N-H stretching (around 3300-3400 cm⁻¹), C-O stretching for the methoxy group, and C=C and C=N stretching vibrations from the aromatic rings.
Applications in Research and Drug Development
The quinoline nucleus is a cornerstone in medicinal chemistry.[1][2] Derivatives of 2-phenylquinoline have been investigated for a range of biological activities.
-
Anticancer Potential : Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.[2] They can function by inhibiting key enzymes like topoisomerase or interfering with cell signaling pathways essential for tumor growth.[2] For example, 4-anilinoquinolines have been synthesized and evaluated as potent antitumor inhibitors.[11]
-
Antimicrobial Activity : The quinoline scaffold is present in several antimicrobial and antimalarial drugs.[1][2] The 2-phenylquinoline moiety, in particular, has been shown to contribute to antibacterial properties, making it a valuable structure for developing new antibiotics.[3]
-
Chemical Intermediate : Compounds like this compound serve as versatile building blocks for more complex molecules. The hydroxyl group at the 4-position can be converted into other functional groups (e.g., a chloro group), which can then undergo nucleophilic substitution to introduce diverse side chains, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[2][12]
Safety and Handling
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed and causes serious eye damage.[5]
-
Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]
-
Precautionary Measures : Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
References
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Stadlbauer, W., & Hojas, G. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2516–2524. Retrieved from [Link]
-
Wang, Z. (2010). Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
7-Methoxy-4-phenyl-quinolin-2-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
This compound (C16H13NO2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
-
Supporting Information for an article on the synthesis of 2-phenylquinolin-4(1H)-one derivatives. (n.d.). Retrieved January 7, 2026, from [Link]
-
Supporting Information for an article on the synthesis of quinoline derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
El-Gohary, A. R., et al. (2016). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1621–1624. Retrieved from [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved January 7, 2026, from [Link]
-
7-methoxy-2-phenyl-1H-quinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
7-Methoxy-2-phenyl-4-phenylmethoxyquinolin-5-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Synthesis and Characterization of New Tetrahydroquinolines and Quinolines. (2018). Molecules, 23(10), 2469. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(19), 4545. Retrieved from [Link]
-
Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. (2000). Chemical & Pharmaceutical Bulletin, 48(11), 1678-1684. Retrieved from [Link]
-
Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 3849–3865. Retrieved from [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). International Journal of Molecular Sciences, 24(16), 12811. Retrieved from [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Methoxy-2-phenyl-quinolin-4-ol
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-2-phenyl-quinolin-4-ol (CAS No. 20430-72-2), a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the physicochemical properties, synthesis, and potential therapeutic applications of this specific quinoline derivative. Detailed experimental protocols for its synthesis via the Conrad-Limpach reaction and its analytical characterization are provided. Furthermore, this guide explores the potential of this compound as a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology.[3][4]
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles.[3] This guide focuses on a specific derivative, this compound, which incorporates key structural motifs that suggest significant potential for biological activity. The presence of the methoxy and phenyl groups can influence the molecule's lipophilicity and electronic properties, which are critical for its interaction with biological targets.[5]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| CAS Number | 20430-72-2 | [6] |
| Molecular Formula | C₁₆H₁₃NO₂ | [6] |
| Molecular Weight | 251.28 g/mol | [6] |
| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | [6] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | [6] |
| InChI | InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | [6] |
| Predicted XlogP | 3.2 | [6] |
| Appearance | Pale-yellow to Yellow-brown Solid |
Synthesis of this compound: The Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classical and effective method for the preparation of 4-hydroxyquinolines.[7][8] The reaction proceeds through the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline product.[7]
Reaction Mechanism
The synthesis of this compound via the Conrad-Limpach reaction involves the following key steps:
-
Formation of the Enamine Intermediate: 3-Methoxyaniline reacts with ethyl benzoylacetate. The reaction is typically catalyzed by a weak acid.
-
Thermal Cyclization: The resulting enamine undergoes an intramolecular cyclization at elevated temperatures, followed by the elimination of ethanol to form the quinolin-4-ol ring system.
Caption: Conrad-Limpach synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.[9][10]
Materials:
-
3-Methoxyaniline
-
Ethyl benzoylacetate
-
Dowtherm A (or another high-boiling point solvent like diphenyl ether)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium hydroxide
-
Diatomaceous earth (Celite®)
Procedure:
-
Step 1: Formation of the Anilino-Ester Intermediate.
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Step 2: Thermal Cyclization.
-
To the crude anilino-ester intermediate, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C in a heating mantle with stirring for 30-60 minutes.[1] The high temperature is crucial for the cyclization to occur.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to below 100 °C.
-
-
Step 3: Isolation and Purification.
-
Carefully add hexane to the cooled reaction mixture to precipitate the product.
-
Filter the crude product and wash with hexane to remove the high-boiling point solvent.
-
To purify the product, dissolve it in a dilute aqueous sodium hydroxide solution.
-
Filter the solution through a pad of diatomaceous earth to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry the product under vacuum.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as a singlet for the methoxy group protons. The ¹³C NMR will confirm the number and types of carbon atoms in the molecule.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-O functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or ammonia modifier) is a common starting point for method development.[13][14]
Potential Biological Activities and Applications in Drug Development
While specific biological studies on this compound are not extensively reported, the broader class of quinoline derivatives has shown significant promise in various therapeutic areas, particularly in oncology.[3][4]
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[3][4] These compounds can exert their effects through various mechanisms, including:
-
Inhibition of Topoisomerase I: Some quinoline derivatives have been shown to stabilize the topoisomerase I-DNA cleavage complex, leading to cancer cell death.[3]
-
Tubulin Polymerization Inhibition: Certain quinolones can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy.
The structural features of this compound, particularly the 2-phenyl and 7-methoxy substitutions, are found in other quinoline derivatives with demonstrated anticancer activity. For instance, methoxy-substituted quinolines have shown significant antiproliferative effects against various cancer cell lines.[16]
Caption: Potential anticancer mechanisms of action for quinoline derivatives.
Other Potential Therapeutic Applications
Beyond oncology, the quinoline nucleus is a key component in drugs for a variety of diseases. This suggests that this compound could be explored for other activities, including:
-
Anti-inflammatory activity [17]
-
Antibacterial and Antifungal activity
-
Antimalarial activity
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical reactions, and its structural similarity to other biologically active quinolines provides a strong rationale for its further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies to identify its specific molecular targets will be crucial for its development as a potential drug candidate. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to explore the full therapeutic potential of this intriguing molecule.
References
- Supporting Information for a scientific article. (n.d.).
- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
- PubChem. (n.d.). This compound.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PMC.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Conrad-Limpach Reaction. (n.d.).
- PubChemLite. (n.d.). This compound (C16H13NO2).
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Benchchem. (n.d.). 7-Methoxy-2-phenylquinoline-4-carboxylic acid|CAS 174636-63-6.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- 7-Methoxy-2-phenylquinoline-3-carbaldehyde. (n.d.). PMC.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
- Supporting information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,-yl]acetamide. (n.d.).
- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.).
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.
- MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation. (2018). PubMed.
- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025). ResearchGate.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC.
- Translational Oncology. (n.d.). Semantic Scholar.
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI.
- PubChem. (n.d.). 7-Methoxy-4-phenyl-quinolin-2-ol.
- Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). Benchchem.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-7-methoxy-2-phenylquinoline.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
Sources
- 1. synarchive.com [synarchive.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MHTP, 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol, a Synthetic Alkaloid, Induces IFN-γ Production in Murine Model of Ovalbumin-Induced Pulmonary Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxy-2-phenyl-1H-quinolin-4-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 7-Methoxy-2-phenyl-1H-quinolin-4-one
Abstract
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The precise determination of the molecular structure of novel quinolinone derivatives is a critical, foundational step in any drug discovery and development program. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of a representative member of this class: 7-Methoxy-2-phenyl-1H-quinolin-4-one. We will detail the logic behind the selection of analytical methods, from synthesis to spectroscopic analysis and final crystallographic confirmation, offering field-proven insights and detailed protocols for researchers and scientists.
Rationale and Strategy for Structural Elucidation
The unambiguous assignment of a chemical structure is a process of systematic evidence gathering, where each piece of data corroborates and refines the proposed molecular model. Our approach is designed as a self-validating system, beginning with the logical synthesis of the target compound and proceeding through a cascade of analytical techniques. Each step provides a layer of information, from the elemental composition and functional groups to the precise connectivity and three-dimensional arrangement of every atom in the molecule.
The logical flow of this process is depicted below, illustrating how data from multiple independent sources converge to provide a single, irrefutable structural assignment.
Caption: Logical workflow for the structure elucidation of 7-Methoxy-2-phenyl-1H-quinolin-4-one.
Synthesis via the Gould-Jacobs Reaction
To elucidate a structure, one must first obtain a pure sample. The Gould-Jacobs reaction is a robust and classical method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolinone form.[3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] For our target molecule, we utilize m-anisidine (3-methoxyaniline) and ethyl benzoylacetate.
Experimental Protocol: Synthesis
-
Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq). The mixture is heated at 140-150 °C for 2 hours with stirring. The ethanol byproduct is removed by distillation.
-
Cyclization: The resulting intermediate, an enamine, is added dropwise to a high-boiling point solvent such as Dowtherm A or diphenyl ether, preheated to 250 °C.[5][6] This high temperature is crucial to overcome the energy barrier of the 6-electron electrocyclization.[3] The reaction is maintained at this temperature for 30 minutes.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is washed with hexane or diethyl ether to remove the high-boiling solvent.
-
Recrystallization: The solid is then recrystallized from ethanol or a dimethylformamide (DMF)/water mixture to yield pure 7-Methoxy-2-phenyl-1H-quinolin-4-one as a crystalline solid.
Caption: Synthesis of the target compound via the Gould-Jacobs reaction.
Spectrometric and Spectroscopic Analysis
With a pure sample in hand, we proceed to the core analytical techniques.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step in characterization is to determine the precise molecular weight. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula, a critical constraint for any proposed structure.
Experimental Protocol:
-
A ~1 mg/mL solution of the compound is prepared in methanol or acetonitrile.
-
The solution is infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Calculated [M+H]⁺ | 252.1019 |
| Observed [M+H]⁺ | 252.1021 |
| Mass Error | < 1 ppm |
This data confirms the elemental composition C₁₆H₁₃NO₂.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. This serves as a quick confirmation that the desired chemical transformation has occurred.
Experimental Protocol:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methoxy) |
| ~1640 | C=O stretch (amide/ketone)[8] |
| 1600-1450 | Aromatic C=C stretches |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-N stretch |
The presence of a strong carbonyl absorption around 1640 cm⁻¹ and the absence of a broad O-H stretch confirm the quinolin-4-one tautomer predominates over the 4-hydroxyquinoline form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. A suite of 1D and 2D experiments allows us to map the complete carbon-hydrogen framework.[9]
Experimental Protocol (General):
-
Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
3.3.1. ¹H and ¹³C NMR Analysis
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).
3.3.2. 2D NMR: HSQC and HMBC
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal directly to the carbon atom it is attached to (¹JCH coupling).[10] It is an essential tool for definitively assigning which proton belongs to which carbon.[11]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings).[12] This is the key experiment for piecing the molecular fragments together, as it establishes long-range connectivity across quaternary carbons.[13]
Data Presentation: Consolidated NMR Assignments
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~150.0 | - | H-3, Phenyl-H |
| 3 | ~110.5 | ~6.5 (s, 1H) | C-2, C-4, C-4a |
| 4 | ~178.0 | - | H-3, H-5 |
| 4a | ~140.0 | - | H-3, H-5, H-8 |
| 5 | ~122.0 | ~8.1 (d, J=8.5, 1H) | C-4, C-7, C-8a |
| 6 | ~105.0 | ~7.3 (d, J=2.5, 1H) | C-8, C-4a |
| 7 | ~162.0 | - | H-5, H-6, H-8, OCH₃ |
| 8 | ~115.0 | ~7.5 (dd, J=8.5, 2.5, 1H) | C-4a, C-6 |
| 8a | ~125.0 | - | H-5, H-8 |
| 1' | ~135.0 | - | H-2', H-6' |
| 2', 6' | ~128.0 | ~7.9 (d, J=7.5, 2H) | C-2, C-4' |
| 3', 5' | ~129.5 | ~7.5 (t, J=7.5, 2H) | C-1', C-5' |
| 4' | ~132.0 | ~7.6 (t, J=7.5, 1H) | C-2', C-6' |
| 7-OCH₃ | ~56.0 | ~3.9 (s, 3H) | C-7 |
| NH | - | ~11.8 (s, 1H) | C-2, C-8a |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Caption: Key HMBC correlations confirming the core structure and substituent positions.
X-ray Crystallography: The Definitive Proof
Causality: While the combination of HRMS and NMR provides overwhelming evidence for the proposed structure, X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state, thereby confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[14]
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF).
-
Data Collection: A selected crystal is mounted on a diffractometer. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[14]
-
Structure Solution and Refinement: The diffraction pattern is processed to solve and refine the crystal structure using established computational methods, resulting in a final structural model.[14]
Data Presentation: Representative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~5.5 |
| b (Å) | ~15.2 |
| c (Å) | ~14.8 |
| β (°) | ~95.0 |
| Volume (ų) | ~1230 |
| Z | 4 |
| R-factor | < 0.05 |
Conclusion
The structure elucidation of 7-Methoxy-2-phenyl-1H-quinolin-4-one is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The journey from a logical synthesis to HRMS, FT-IR, a full suite of 1D and 2D NMR experiments, and finally to X-ray crystallography provides a robust, self-validating workflow. This multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable structural foundation necessary for advancing a compound through the drug development pipeline.
References
-
SynArchive. Conrad-Limpach Synthesis . SynArchive.com. [Link]
-
Wikipedia. Gould–Jacobs reaction . Wikipedia.org. [Link]
-
Struga, M., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . Molecules, 2023. [Link]
-
Williams, J. D., et al. Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones . Synthetic Communications, 2009. [Link]
-
Wikipedia. Conrad–Limpach synthesis . Wikipedia.org. [Link]
-
Williams, J. D., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones . National Institutes of Health. [Link]
-
Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr . QuimicaOrganica.org. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIPSeries.org. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction . onlinelibrary.wiley.com. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . MDPI.com. [Link]
-
CSPS Canada. Supplementary Information File . CSPSCanada.org. [Link]
-
Supporting Information. General procedure for the synthesis of compounds 3a-o and 5a-c . [Link]
-
ResearchGate. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . ResearchGate.net. [Link]
-
PubChem. 7-Methoxy-2-phenyl-quinolin-4-ol . PubChem.ncbi.nlm.nih.gov. [Link]
-
Mahyavanshi, J. B., et al. Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives . Der Pharma Chemica, 2015. [Link]
-
ResearchGate. Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra . ResearchGate.net. [Link]
-
ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines . ResearchGate.net. [Link]
-
PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents . PubMed.ncbi.nlm.nih.gov. [Link]
-
RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications . pubs.rsc.org. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy . chem.libretexts.org. [Link]
-
Trinh Thi Huan, et al. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY . Heterocycles, 2022. [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry . youtube.com. [Link]
-
Semantic Scholar. Synthesis of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one and analysis of its structure by X‐ray crystallography, NMR, UV‐Vis spectroscopy and DFT calculations . semanticscholar.org. [Link]
-
PubChem. 7-Methoxy-2-methyl-4(1H)-quinolinone . PubChem.ncbi.nlm.nih.gov. [Link]
-
ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters . pubs.acs.org. [Link]
-
Nanalysis. 2D NMR Experiments - HETCOR . nanalysis.com. [Link]
-
Asian Journal of Scientific Research. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal . scialert.net. [Link]
-
University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST . chem.wisc.edu. [Link]
-
ResearchGate. Top-view and side-view structures of compounds 3–5 obtained from X-ray... . ResearchGate.net. [Link]
-
National Institutes of Health. 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline . ncbi.nlm.nih.gov. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . mdpi.com. [Link]
-
ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety . ResearchGate.net. [Link]
-
PubChem. 7-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone . PubChem.ncbi.nlm.nih.gov. [Link]
-
National Institutes of Health. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity . ncbi.nlm.nih.gov. [Link]
-
MDPI. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one . mdpi.com. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Investigating the Therapeutic Targets of 7-Methoxy-2-phenyl-quinolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides an in-depth guide to elucidating the potential therapeutic targets of the novel compound 7-Methoxy-2-phenyl-quinolin-4-ol. Direct research on this specific molecule is nascent; therefore, this guide establishes a robust investigational framework by leveraging extensive data on its core chemical scaffold, the quinolin-4-one. This structure is recognized as a "privileged scaffold" in medicinal chemistry, known for its versatile interactions with a wide array of biological targets.[1][2]
Our approach is rooted in a logical progression from broad, scaffold-based hypotheses to specific, actionable validation workflows. We will explore the most probable target classes—protein kinases and DNA topoisomerases—and provide detailed protocols for their investigation, empowering research teams to systematically uncover the compound's mechanism of action.
The Quinolin-4-one Scaffold: A Foundation for Target Prediction
The quinolin-4-one motif is a cornerstone of numerous natural and synthetic compounds with demonstrated pharmacological value.[3][4] Molecules incorporating this scaffold have been developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][5] This wide spectrum of activity strongly suggests that the quinolin-4-one core can be chemically tailored to interact with diverse protein families.
Notably, derivatives have been specifically investigated for their anticancer properties, with studies pointing towards the inhibition of critical enzymes involved in cell proliferation and survival.[6][7] The presence of the methoxy and phenyl groups on our lead compound, this compound, provides specific electronic and steric properties that will dictate its ultimate target profile within this broader class.
Primary Hypothesized Target Class: Protein Kinases
Rationale: The quinoline and quinolone scaffolds are frequently found in protein kinase inhibitors.[6] Their planar aromatic structure is well-suited to occupy the ATP-binding pocket of many kinases. Specific quinolone derivatives have been explored as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[6][8][9] Inhibition of these targets can disrupt signaling pathways that drive tumor growth, angiogenesis, and cell cycle progression. The structural similarity of this compound to known kinase inhibitors makes this target class a primary avenue for investigation.
Proposed Validation Workflow: Kinase Inhibition
A logical workflow begins with broad screening and funnels down to specific target validation.
Caption: A comprehensive target deconvolution workflow.
Conclusion
This compound is a promising compound built upon a pharmacologically validated scaffold. While its precise molecular targets are yet to be defined, strong evidence from the broader quinolin-4-one chemical class points toward protein kinases and DNA topoisomerases as high-probability candidates. The experimental frameworks and detailed protocols provided in this guide offer a clear, logical, and robust path for elucidating the compound's mechanism of action. By systematically applying these methods, research teams can effectively deconvolve the therapeutic targets of this compound and unlock its full potential as a novel therapeutic agent.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 7-Methoxy-2-phenyl-quinolin-4-ol
Introduction: The Therapeutic Promise of the Quinoline Scaffold
The quinoline nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the foundational structure for a multitude of natural and synthetic molecules with diverse pharmacological activities.[1] Quinoline derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific derivative, 7-Methoxy-2-phenyl-quinolin-4-ol, to provide an in-depth analysis of its core mechanism of action, drawing upon the wealth of research into the broader class of 2-phenyl-4-quinolones and related structures. The presence of a methoxy group at the 7-position and a phenyl group at the 2-position are key determinants of its biological activity, influencing its interactions with molecular targets and subsequent cellular responses.[4]
Anticancer Activity: A Multi-faceted Approach
The primary therapeutic potential of this compound and its analogs lies in their anticancer properties. Research into the quinolone class of compounds has revealed a multi-pronged attack on cancer cells, primarily through the disruption of cellular division and the induction of programmed cell death. The core mechanisms can be broadly categorized into the inhibition of tubulin polymerization and topoisomerase activity, leading to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton
A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of action for 2-phenyl-4-quinolone derivatives.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] Compounds that interfere with microtubule dynamics are potent antimitotic agents and have been successful as cancer chemotherapeutics.
Structurally similar compounds to this compound have been shown to inhibit tubulin assembly, often by binding to the colchicine site on β-tubulin.[5][6][7] This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle and leading to a halt in cell division at the G2/M phase.[5][6] For instance, a study on 3',6,7-substituted 2-phenyl-4-quinolones demonstrated their potent inhibitory effects on tubulin polymerization and colchicine binding.[3] Molecular docking studies of 4-phenyl-2-quinolone derivatives have further elucidated the binding mode within the colchicine-binding pocket of tubulin.[7] The methoxy group, a common feature in potent tubulin inhibitors, is often observed to form crucial hydrogen bonds within the binding site.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A standard method to assess the effect of a compound on tubulin dynamics is the in vitro tubulin polymerization assay.
-
Preparation of Reagents:
-
Purified bovine or porcine brain tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (100 mM).
-
Test compound (this compound) dissolved in DMSO at various concentrations.
-
Positive control (e.g., Nocodazole, Colchicine).
-
Negative control (e.g., Paclitaxel - a microtubule stabilizer).
-
Vehicle control (DMSO).
-
-
Assay Procedure:
-
Tubulin is diluted to a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.
-
The test compound, controls, or vehicle are added to the tubulin solution and incubated on ice for a short period (e.g., 15 minutes).
-
The reaction is initiated by the addition of GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed 37°C spectrophotometer.
-
The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.
-
-
Data Analysis:
-
The absorbance values are plotted against time to generate polymerization curves.
-
The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curves.
-
Visualization of the Proposed Mechanism
Caption: Proposed mechanism of tubulin polymerization inhibition.
Topoisomerase Inhibition: Unraveling DNA Supercoils
Another potential mechanism of action for quinoline derivatives is the inhibition of topoisomerases.[1] Topoisomerases are nuclear enzymes that are essential for managing the topological state of DNA during replication, transcription, and recombination.[1] By creating transient breaks in the DNA backbone, they relieve supercoiling. Topoisomerase inhibitors can stabilize the transient DNA-enzyme complex, leading to DNA damage and ultimately cell death.
Several studies have identified quinoline derivatives as inhibitors of topoisomerase I.[1] For example, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were found to be potent topoisomerase I inhibitors.[1] The planar quinoline ring system is thought to intercalate between DNA base pairs at the site of cleavage, stabilizing the topoisomerase-DNA complex and preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA single-strand breaks, triggering a DNA damage response and apoptosis.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Preparation of Reagents:
-
Human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, 25 µg/mL BSA).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., Camptothecin).
-
Vehicle control (DMSO).
-
-
Assay Procedure:
-
The reaction mixture containing supercoiled DNA, assay buffer, and the test compound or controls is prepared.
-
The reaction is initiated by the addition of Topoisomerase I.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The DNA topoisomers are separated by agarose gel electrophoresis.
-
-
Data Analysis:
-
The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the amount of supercoiled DNA.
-
The IC₅₀ value is determined from the dose-response relationship.
-
Visualization of the Proposed Mechanism
Caption: Proposed mechanism of Topoisomerase I inhibition.
Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis
The inhibition of tubulin polymerization and/or topoisomerase activity ultimately converges on two key cellular outcomes: cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Arrest
As previously mentioned, the disruption of the mitotic spindle due to tubulin polymerization inhibition leads to an arrest of the cell cycle in the G2/M phase.[5][6] This is a critical checkpoint that ensures the proper segregation of chromosomes. By activating the spindle assembly checkpoint, the cell is prevented from proceeding into anaphase, effectively halting cell division. Similarly, DNA damage induced by topoisomerase inhibitors can also trigger cell cycle arrest at various checkpoints (G1/S or G2/M) to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., MCF-7, HeLa) are cultured to a suitable confluency.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a fluorescent DNA intercalating dye, such as propidium iodide (PI).
-
-
Flow Cytometry Analysis:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
-
-
Data Analysis:
-
Histograms of cell count versus fluorescence intensity are generated.
-
An increase in the percentage of cells in the G2/M phase is indicative of cell cycle arrest at this stage.
-
Induction of Apoptosis
Apoptosis is a highly regulated process of programmed cell death that is crucial for normal development and tissue homeostasis. Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells. Both tubulin polymerization inhibitors and topoisomerase inhibitors are known to trigger apoptotic pathways.
The prolonged arrest in mitosis caused by tubulin inhibitors can activate the intrinsic (mitochondrial) apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis. Similarly, the DNA damage caused by topoisomerase inhibitors is a potent trigger for the p53-mediated apoptotic pathway.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Cancer cells are treated with this compound as described for the cell cycle analysis.
-
-
Cell Staining:
-
Cells are harvested and washed.
-
Cells are resuspended in an Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes in late apoptosis or necrosis) are added.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis:
-
The cell population is differentiated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
A dose-dependent increase in the percentage of apoptotic cells indicates the induction of apoptosis by the compound.
-
Quantitative Data Summary
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Anilinoquinoline Derivatives | HeLa (Cervical Cancer) | 7.15 - 10.18 | [8] |
| BGC823 (Gastric Cancer) | 4.65 - 8.32 | [8] | |
| 4-Alkoxy-2-arylquinolines | Leukemia (SR) | 0.133 | [8] |
| 3',6,7-Substituted 2-Phenyl-4-quinolones | Various Human Tumor Cell Lines | Log GI₅₀ ≤ -4.0 | [3] |
Conclusion and Future Directions
Based on the extensive research on the quinoline scaffold, the core mechanism of action of this compound is strongly suggested to be centered on its anticancer activity. The most probable primary molecular targets are tubulin and topoisomerase I. Inhibition of these targets leads to downstream effects including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.
Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide, including in vitro tubulin polymerization and topoisomerase I inhibition assays, as well as cell-based assays for cytotoxicity, cell cycle analysis, and apoptosis induction across a panel of cancer cell lines. Furthermore, structure-activity relationship (SAR) studies, exploring modifications of the methoxy and phenyl groups, could lead to the development of even more potent and selective anticancer agents based on this promising quinoline scaffold.
References
-
Wang, X. F., Guan, F., Ohkoshi, E., Guo, W., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2014). Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site. Journal of medical chemistry, 57(4), 1390–1402. [Link]
-
Wang, X. F., Guan, F., Ohkoshi, E., Guo, W., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of medicinal chemistry, 57(4), 1390–1402. [Link]
-
Chen, Y. L., Lu, C. M., Chen, Y. L., Wang, J. P., & Kuo, S. C. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International journal of molecular sciences, 24(2), 999. [Link]
-
Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 215, 113261. [Link]
-
Li, L., Wang, H. K., Kuo, S. C., Wu, T. S., Mauger, A., Lin, C. M., & Lee, K. H. (1994). Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents. Journal of medicinal chemistry, 37(20), 3400–3407. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Li, L., Wang, H. K., Kuo, S. C., Wu, T. S., Mauger, A., Lin, C. M., & Lee, K. H. (1994). Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents. Journal of medicinal chemistry, 37(20), 3400–3407. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 7, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved January 7, 2026, from [Link]
-
Foroumadi, A., Asadipour, A., Arabsorkhi, S., Pour-Esmaieli, A., & Shafiee, A. (2013). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 8(4), 259–267. [Link]
-
Cheng, Y. Y., Yang, J. S., Tsai, S. C., Liaw, C. C., Chung, J. G., Huang, L. J., Lee, K. H., Lu, C. C., Chien, H. C., Tsuzuki, M., & Kuo, S. C. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology reports, 28(4), 1482–1490. [Link]
-
Sirisoma, N., Kasibhatla, S., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., Anderson, M. B., Baichwal, V., Mather, G. G., Jessing, K., Hussain, R., Hoang, K., Pleiman, C. M., Tseng, B., Drewe, J., & Cai, S. X. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of medicinal chemistry, 51(15), 4771–4779. [Link]
-
Sirisoma, N., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., Anderson, M. B., Mather, G. G., Pleiman, C. M., Lu, Y., Li, P., Hsieh, F., Kasibhatla, S., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of medicinal chemistry, 52(8), 2341–2351. [Link]
-
Hayour, H., Bouraiou, A., Bouacida, S., Benzerka, S., & Belfaitah, A. (2013). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 69(Pt 10), o1551–o1552. [Link]
-
Mondal, J., Dasgupta, T., Panicker, R. R., Manickam, V., Sinha, A., & Sivaramakrishna, A. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. Molecular pharmaceutics, 21(10), 5433–5447. [Link]
-
Ali, M. M., Ismail, N. S. M., Choon, T. S., & Pandian, S. (2019). Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. Molecules (Basel, Switzerland), 24(23), 4272. [Link]
-
ResearchGate. (n.d.). Apoptotic effects of compounds 4b and 4j against MCF-7 cells. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis histograms for MCF-7 cells. (A) Control, (B) 4b,... Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis of MCF-7 cells treated with 15 µM compound 1 and/or... Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity curve of compound 4 b on MCF-7 cell line... Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... Retrieved January 7, 2026, from [Link]
-
Razali, N., Abd Jalil, M., Ismail, N., & Wahab, H. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules (Basel, Switzerland), 28(20), 7056. [Link]
-
Seminars in Cancer Biology. (n.d.). Retrieved January 7, 2026, from [Link]
-
Huang, Y., Chen, S., Liu, C., Chen, Y., Zhang, Y., & Liu, Y. (2014). Synergistic Apoptosis of MCF-7 Breast Cancer Cells by 2-Methoxyestradiol and Bis(ethyl)norspermine. Journal of Cancer, 5(6), 468–475. [Link]
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 7-Methoxy-2-phenyl-quinolin-4-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a theoretical examination of the physicochemical properties influencing solubility, a qualitative solubility prediction in common organic solvents, and a detailed, field-proven experimental protocol for the precise quantitative determination of both kinetic and thermodynamic solubility. This document is designed to be a self-validating system, empowering researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, formulation, and synthesis.
Introduction: The Critical Role of Solubility in Drug Development
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The solubility of an Active Pharmaceutical Ingredient (API) is a paramount physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and in-vivo performance. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents are indispensable for its potential development as a therapeutic agent. Organic solvents are crucial in various stages of drug development, including synthesis, purification, crystallization, and the preparation of formulations for pre-clinical and clinical studies.
Physicochemical Properties of this compound
A foundational understanding of the molecular properties of this compound is essential to predict and interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 251.28 g/mol | PubChem[2] |
| Predicted XLogP3 | 3.2 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Polar Surface Area | 38.3 Ų | PubChem[2] |
The predicted XLogP3 value of 3.2 suggests that this compound is a relatively lipophilic ("fat-loving") or non-polar molecule. This indicates a higher affinity for non-polar organic solvents over polar solvents like water. The presence of a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) allows for interactions with protic and polar aprotic solvents. The quinolin-4-ol moiety can exist in tautomeric equilibrium with the 4-quinolone form, which can influence its hydrogen bonding capabilities and crystal packing, thereby affecting solubility.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. Several factors influence the solubility of this compound:
-
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. Given its structure, this compound can engage in van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
-
Solvent Polarity: The polarity of the organic solvent plays a crucial role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to be effective due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds. Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, potentially leading to good solubility. Non-polar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the polar nature of the quinolin-4-ol moiety.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice will significantly impact its solubility. A higher crystal lattice energy will require more energy to overcome, resulting in lower solubility.
Qualitative Solubility Prediction
In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the physicochemical properties of this compound and the principles of solubility.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, with strong polar interactions. |
| Methanol | Polar Protic | Soluble to Moderately Soluble | Can act as both a hydrogen bond donor and acceptor. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but slightly less polar. |
| Acetone | Polar Aprotic | Moderately Soluble | Can accept hydrogen bonds and has a moderate dipole moment. |
| Chloroform | Weakly Polar | Sparingly Soluble | Can act as a weak hydrogen bond donor. |
| Toluene | Non-polar | Slightly Soluble to Insoluble | Mismatch in polarity with the polar quinolin-4-ol moiety. |
| Hexane | Non-polar | Insoluble | Significant mismatch in polarity. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The following sections provide detailed methodologies for determining both thermodynamic and kinetic solubility. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility[4][5].
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium[4][5].
5.1.1. Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
5.1.2. Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a clean, dry vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator set at a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between time points)[4].
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved particles.
-
Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Develop and validate an HPLC-UV method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point. The UV detection wavelength should be set at the λmax of the compound.
-
Prepare a series of calibration standards of known concentrations of this compound in the same diluent as the samples.
-
Inject the diluted samples and calibration standards onto the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous or organic medium[6][7].
5.2.1. Experimental Workflow
Caption: Workflow for Kinetic Solubility Determination.
5.2.2. Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Sample Preparation in Microplate:
-
Dispense the desired organic solvent into the wells of a 96-well microplate.
-
Add a small volume of the DMSO stock solution to the solvent in each well (e.g., 2 µL of stock into 198 µL of solvent to achieve a final DMSO concentration of 1%). This will induce precipitation if the compound's solubility is exceeded.
-
-
Equilibration:
-
Seal the microplate and incubate at a constant temperature (e.g., 25 °C) with shaking for a defined period, typically 1 to 2 hours.
-
-
Phase Separation:
-
Filter the samples using a 96-well filter plate with a suitable membrane (e.g., PTFE) to separate the precipitated solid from the saturated solution.
-
-
Quantification:
-
Analyze the filtrate directly by HPLC-UV as described for the thermodynamic solubility method, or by using a UV-Vis plate reader if the compound has a suitable chromophore and there are no interfering substances.
-
Quantify the concentration against a calibration curve prepared in the same solvent mixture (including the small percentage of DMSO).
-
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information for context and reproducibility:
-
The specific solubility value (e.g., in mg/mL or µg/mL).
-
The solvent used.
-
The temperature at which the measurement was performed.
-
The method used (thermodynamic or kinetic).
-
For kinetic solubility, the final percentage of the co-solvent (e.g., DMSO).
-
The analytical method used for quantification (e.g., HPLC-UV with column and mobile phase details).
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While publicly available quantitative data is scarce, this guide has equipped researchers with the necessary theoretical knowledge, qualitative predictions, and detailed, actionable experimental protocols to generate high-quality, reliable solubility data. Accurate solubility determination is a cornerstone of successful drug development, and the methodologies outlined herein provide a robust foundation for advancing the research and development of this compound and other promising quinoline derivatives.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289743, this compound. Retrieved from [Link]
-
United States Pharmacopeia. (2013). <1092> The Dissolution Procedure: Development and Validation. USP-NF. [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
-
United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved from [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Spectroscopic Blueprint of 7-Methoxy-2-phenyl-quinolin-4-ol: A Technical Guide for Researchers
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. ijirset.com [ijirset.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. researchgate.net [researchgate.net]
- 11. uib.no [uib.no]
- 12. utoledo.edu [utoledo.edu]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
discovery and history of quinolin-4-ol derivatives
An In-depth Technical Guide to the Discovery and History of Quinolin-4-ol Derivatives
Executive Summary
The quinolin-4-ol, or 4-hydroxyquinoline, scaffold and its tautomeric form, quinolin-4-one, represent a cornerstone in medicinal chemistry. These heterocyclic compounds are classified as "privileged structures" due to their ability to interact with a wide array of biological targets. First identified in the 19th century, their journey from natural isolates to synthetically accessible therapeutic agents has been marked by significant milestones in organic synthesis and pharmacology. Quinolin-4-one derivatives are found in nature within plants and microorganisms and have been developed into a plethora of synthetic analogues.[1][2] This guide provides a comprehensive overview of the historical evolution, synthetic methodologies, and broad pharmacological applications of quinolin-4-ol derivatives. It is designed for professionals in drug discovery, offering insights into the causality of synthetic choices, detailed experimental protocols, and a summary of structure-activity relationships that have guided the development of these vital compounds.
Foundational Discoveries and Historical Context
The story of quinolin-4-ol derivatives begins with the broader exploration of quinoline chemistry. Quinoline itself was first extracted from coal tar in 1834.[3] However, the targeted synthesis of its oxygenated derivatives at the 4-position unlocked its therapeutic potential. The first synthetic endeavors targeting the quinolinone core date back to the late 19th century.[1][2][4] These early efforts laid the groundwork for what would become a vast and pharmacologically significant class of compounds.
Naturally occurring quinolin-4-ones, though relatively rare, have been isolated from plants of the Rutaceae and Rubiaceae families, as well as from microorganisms.[2] Compounds like graveoline and transitorin, isolated from plants, demonstrated early promise with antimicrobial and cytotoxic activities, hinting at the scaffold's therapeutic potential.[2] A significant leap forward was the discovery of the quinolone antibiotics, which firmly established the quinolin-4-one core as a critical pharmacophore in medicine.[1][2]
The Evolution of Synthetic Methodologies
Accessing the quinolin-4-ol scaffold has been the subject of extensive research, leading to the development of several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the heterocyclic ring, highlighting the importance of retrosynthetic analysis in planning.
Key Synthetic Strategies
-
Conrad-Limpach-Knorr Synthesis: This classical method involves the condensation of anilines with β-ketoesters. The reaction conditions (thermal vs. acidic) critically determine the regioselectivity, leading to either quinolin-4-ols (Conrad-Limpach) or quinolin-2-ols (Knorr). The thermal cyclization of the intermediate enaminone at high temperatures (~250 °C) favors the formation of the quinolin-4-ol product. This method is particularly effective for producing 2- and 3-unsubstituted or alkyl-substituted quinolin-4-ols.[5]
-
Gould-Jacobs Reaction: A variation of the Conrad-Limpach synthesis, this reaction utilizes anilines and ethoxymethylenemalonate esters. The initial condensation is followed by a thermal cyclization and subsequent hydrolysis/decarboxylation to yield the 4-hydroxyquinoline core. This approach is instrumental in producing derivatives with a carboxylic acid group at the 3-position, a key handle for further functionalization.
-
Camps Cyclization: In 1899, Rudolf Camps reported a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[2] This versatile reaction can yield either quinolin-4-ones or quinolin-2-ones depending on the substrate and reaction conditions. The mechanism proceeds via an intramolecular aldol-type condensation, making it a powerful tool for constructing the quinolinone ring system, especially for 2-aryl substituted derivatives.[2]
-
Palladium-Catalyzed Carbonylative Cyclization: Modern organometallic chemistry has provided milder and more efficient routes. Palladium-catalyzed reactions using carbon monoxide as a carbonyl source can construct the quinolin-4-one core from 2-iodoanilines and terminal alkynes.[2] This method offers excellent functional group tolerance and avoids the harsh high-temperature conditions of classical syntheses.
Pharmacological Significance and Therapeutic Applications
Quinolin-4-ol derivatives exhibit a remarkable range of biological activities, a testament to the scaffold's versatility.[1][6][7] To date, seventeen compounds featuring the quinolin-4-one motif have been approved for clinical use, primarily as antibiotics.[2][8]
Key Therapeutic Areas:
-
Antibacterial Agents: The most prominent application is in the fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin). These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.
-
Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[9] More recent research has focused on quinolin-4-one derivatives, with compounds like DDD107498 emerging from phenotypic screens.[10][11] This compound exhibits a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), demonstrating potent activity across multiple life-cycle stages of Plasmodium falciparum.[11]
-
Anticancer Activity: The antiproliferative effects of quinolin-4-ones are a major area of current research.[1][2] These compounds have been shown to inhibit various targets crucial for cancer cell proliferation, such as phosphoinositide 3-kinases (PI3K) and vascular endothelial growth factor receptor (VEGFR).[4] The ability to functionalize the quinolin-4-one scaffold at multiple positions allows for the fine-tuning of activity against specific cancer cell lines.[8]
Structure-Activity Relationship (SAR)
Decades of research have illuminated key structural features that govern the biological activity of quinolin-4-one derivatives.
| Derivative Class | Key Structural Features | Primary Biological Target | Therapeutic Application |
| Fluoroquinolones | N1-cyclopropyl, C6-fluoro, C7-piperazinyl, C3-carboxylic acid | Bacterial DNA Gyrase / Topoisomerase IV | Antibacterial |
| Antimalarials | C7-chloro, extended side chain at C4 (via amine) or C3 (via amide) | P. falciparum translation elongation factor 2 (PfEF2) | Antimalarial |
| Anticancer Agents | Varied substitutions at C2, C3, and C7 to optimize kinase inhibition | PI3K, VEGFR, other protein kinases | Oncology |
| Natural Products | Methoxy and simple alkyl substitutions (e.g., Graveoline) | Various (e.g., cytotoxicity) | Lead compounds |
Experimental Protocol: Synthesis via Modified Conrad-Limpach Reaction
This protocol describes a representative synthesis of an ethyl 2-(4-hydroxyquinolin-2-yl)acetate derivative, a versatile intermediate, using a modified Conrad-Limpach approach. The causality for choosing thermal cyclization is to favor the formation of the 4-hydroxy tautomer over the 2-hydroxy isomer.
Objective: To synthesize Ethyl 2-(4-hydroxy-6-methoxyquinolin-2-yl)acetate.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Diethyl 3-oxopentanedioate (diethyl acetone-1,3-dicarboxylate)
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Methodology:
-
Step 1: Condensation to form Enaminone Intermediate
-
In a round-bottom flask, dissolve p-anisidine (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl (1-2 drops). The acid catalyzes the initial condensation by protonating the keto-ester, making it more electrophilic.
-
Add diethyl 3-oxopentanedioate (1.05 eq) dropwise to the solution while stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate is often used directly in the next step without extensive purification.
-
-
Step 2: Thermal Cyclization
-
Caution: This step involves high temperatures. Perform in a well-ventilated fume hood.
-
In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 245-250 °C.
-
Slowly add the crude enaminone intermediate from Step 1 to the hot diphenyl ether. The high temperature provides the activation energy for the 6-endo-trig electrocyclic reaction, followed by aromatization to form the quinolin-4-ol ring.
-
Maintain the temperature for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature. Upon cooling, the product will precipitate.
-
-
Step 3: Isolation and Purification
-
Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.
-
To purify, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or N,N-dimethylformamide (DMF).
-
The final product, Ethyl 2-(4-hydroxy-6-methoxyquinolin-2-yl)acetate, is obtained as a solid.
-
Self-Validation: The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The characteristic phenolic proton of the 4-hydroxy group and the singlet for the C3-proton in the ¹H NMR spectrum are key diagnostic signals.
Conclusion and Future Outlook
From their initial discovery in the 19th century to their current status as indispensable therapeutic agents, quinolin-4-ol derivatives have had a profound impact on medicinal chemistry. The historical development of synthetic routes, from harsh thermal cyclizations to modern palladium-catalyzed methods, has enabled the exploration of vast chemical space. The scaffold's proven success in antibacterial and antimalarial therapies continues to inspire its application in new disease areas, most notably oncology. Future research will likely focus on developing derivatives with novel mechanisms of action, improved selectivity, and the potential to overcome drug resistance, ensuring the enduring legacy of the quinolin-4-ol core in drug discovery.
References
-
Gach, K., Piekielna, J., Waśkiewicz, J., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Gach, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
-
Lévai, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]
-
Gach, K., et al. (2025). Quinolin-4-ones as Drugs. In Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
-
Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279-1281. [Link]
-
ResearchGate. (2025). Quinolin-4-ones of plant origin with interesting biological properties. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14). [Link]
-
Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(37), 26860-26883. [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Abonia, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2095. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7671. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]
-
Ismail, E. M. O. A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6649. [Link]
-
ResearchGate. (2009). (PDF) Biological Activities of Quinoline Derivatives. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methoxy Substitution in Modulating the Antioxidant Properties of Quinolines
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse pharmacological activities.[1][2] Among these, the antioxidant potential of quinoline derivatives is of significant interest in the development of therapeutics for pathologies linked to oxidative stress.[3][4] This guide provides a detailed examination of how methoxy substitution on the quinoline ring system modulates its antioxidant properties. We will explore the fundamental mechanisms of antioxidant action, delve into the critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for the experimental evaluation of these compounds. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the antioxidant capabilities of methoxy-substituted quinolines.
The Foundation: Oxidative Stress and the Quinoline Scaffold
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules with its antioxidant defenses.[5][6] ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism but can cause extensive damage to lipids, proteins, and nucleic acids when in excess.[7][8] This cumulative damage is implicated in the pathophysiology of numerous chronic conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[9]
Antioxidants counteract this damage by neutralizing free radicals, often by donating a hydrogen atom or an electron.[9] The quinoline ring, a bicyclic aromatic heterocycle, serves as a versatile and robust scaffold for designing novel antioxidant agents.[10][11] Its aromatic nature allows for the stabilization of radical species, and its structure can be readily functionalized with various substituents to fine-tune its electronic and steric properties, thereby enhancing its biological activity.[12]
Core Antioxidant Mechanisms: The Role of the Methoxy Group
The antioxidant activity of substituted quinolines, particularly those bearing methoxy (-OCH₃) and hydroxyl (-OH) groups, is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][13]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the resulting species. The ease of this process is related to the ionization potential (IP) of the antioxidant molecule.[13]
The methoxy group plays a crucial role in modulating these mechanisms. As a strong electron-donating group (EDG) through resonance, the -OCH₃ substituent increases the electron density of the aromatic ring. This electronic enrichment stabilizes the resulting radical cation formed during the SET-PT pathway, making the initial electron donation more favorable.[14] While the methoxy group itself is not a direct hydrogen donor, its presence, particularly at the ortho or para positions relative to a hydroxyl group, can lower the O-H BDE, thereby enhancing HAT-based activity.[13][14]
Caption: Key antioxidant mechanisms: HAT and SET-PT pathways.
Structure-Activity Relationship (SAR) of Methoxy-Substituted Quinolines
The antioxidant efficacy of a quinoline derivative is not merely a function of possessing a methoxy group; its position, number, and interplay with other substituents are paramount.
-
Influence of Methoxy and Hydroxyl Groups: The most potent antioxidant activity is typically observed in quinolines bearing at least one hydroxyl group.[15] The methoxy group acts as a powerful auxiliary, enhancing the activity of the hydroxyl group. For instance, a methoxy group positioned ortho or para to a hydroxyl group significantly increases radical scavenging activity compared to a meta positioning due to more effective resonance stabilization.[14][15]
-
Dihydroxy vs. Methoxy-Hydroxy Substitution: Dihydroxy-substituted derivatives, especially those with hydroxyl groups at adjacent positions (a catechol-like moiety), often exhibit exceptionally high antioxidant and even metal-chelating properties.[12][15] However, a combination of methoxy and hydroxyl groups can still confer potent activity. The presence of two hydroxyl groups in ortho or para positions to each other is often the most optimal substitution for high antioxidant capacity.[15]
-
Positional Importance: The position of substitution on the quinoline nucleus itself matters. Electron-donating groups on the benzene ring portion of the scaffold generally enhance antioxidant activity by increasing the molecule's ability to donate electrons or hydrogen atoms.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes findings from a study on 2-substituted quinazolin-4(3H)-ones, a closely related and highly relevant scaffold, demonstrating the SAR principles.[15] The data clearly show the superior activity of dihydroxy derivatives and the significant contribution of methoxy groups.
| Compound ID | Substituent on 2-phenyl ring | DPPH EC₅₀ (µM) | ABTS TEAC | CUPRAC TEAC |
| 21e | 2,3-dihydroxy | 7.5 | 2.15 | 3.46 |
| 21g | 3,4-dihydroxy | 7.4 | 2.21 | 2.62 |
| 21h | 2,5-dihydroxy | 7.2 | 2.19 | 2.74 |
| 21f | 2,4-dihydroxy | > 50 | 0.94 | 1.01 |
| 21j | 4-hydroxy-3-methoxy | 14.1 | 1.76 | 2.05 |
| 21k | 3-hydroxy-4-methoxy | 15.6 | 1.34 | 1.76 |
| 25b | 4-hydroxy-3-methoxystyryl | 12.0 | 1.48 | 1.01 |
| Trolox | Standard | 10.4 | 1.00 | 1.00 |
| Data adapted from Majerova et al., Molecules, 2021.[15] TEAC = Trolox Equivalent Antioxidant Capacity. Lower EC₅₀ and higher TEAC values indicate greater antioxidant activity. |
Experimental Protocols for In Vitro Antioxidant Evaluation
A multi-assay approach is essential for a comprehensive assessment of antioxidant capacity, as different assays reflect different aspects of antioxidant action (e.g., HAT vs. SET).[16] We present standardized protocols for three widely used methods: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow.[17][18] The decrease in absorbance at ~517 nm is proportional to the antioxidant's activity.[17]
Caption: General experimental workflow for the DPPH assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark, as it is light-sensitive.[19]
-
Test Compound Stock Solution: Prepare a stock solution of the methoxy-substituted quinoline (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Standard Solution: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox (e.g., 1 mg/mL) in the same solvent.[17]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the freshly prepared DPPH working solution to each well.
-
Add 100 µL of various concentrations of the test compound or standard to the wells.
-
For the control (blank), add 100 µL of the solvent instead of the test compound.[17]
-
-
Incubation and Measurement:
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[17]
-
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[20] The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm.[20] This method is applicable to both hydrophilic and lipophilic compounds.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[20][21] Before use, dilute this stock with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations.
-
For the control, add 10 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % Inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[20]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[22][23] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[24]
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[24]
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the test compound, standard (e.g., FeSO₄ or Trolox), or solvent (for blank) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).[25]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known concentration of FeSO₄.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
-
Beyond the Beaker: The Importance of Cell-Based Assays
While in vitro chemical assays like DPPH, ABTS, and FRAP are invaluable for initial screening and SAR studies, they have limitations. They do not account for crucial biological factors such as bioavailability, cellular uptake, metabolism, or interaction with cellular antioxidant machinery.[26][27]
For a more biologically relevant assessment, cell-based assays are recommended as a secondary step.[25] The Cellular Antioxidant Activity (CAA) assay , for example, measures the ability of a compound to prevent the formation of fluorescent ROS inside cells, providing a more comprehensive picture of its potential efficacy in vivo.[25][26]
Conclusion and Future Perspectives
Methoxy-substituted quinolines represent a promising class of antioxidant compounds. Their efficacy is deeply rooted in fundamental chemical principles, where the electron-donating nature of the methoxy group enhances the molecule's ability to neutralize free radicals, particularly when working in concert with a phenolic hydroxyl group. The structure-activity relationships are clear: the position and number of these substituents are critical determinants of activity.
Future research should focus on synthesizing novel derivatives with optimized substitution patterns to maximize potency while ensuring favorable pharmacokinetic profiles. A systematic progression from robust in vitro screening, using the protocols detailed herein, to more complex cell-based and in vivo models will be crucial in translating the antioxidant promise of these compounds into tangible therapeutic agents for combating diseases rooted in oxidative stress.
References
- Oriental Journal of Chemistry. (n.d.).
- Pizzino, G., et al. (2017). Oxidative Stress and Antioxidant Defense. PMC - PubMed Central - NIH.
- Asati, V., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Singh, K., & Bhori, M. (2024). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes.
- Singh, A., et al. (2024). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers.
- Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013).
- Arbor Assays. (2016). FRAP - Measuring antioxidant potential.
- BenchChem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- UCF Health. (n.d.).
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Medical News Today. (n.d.). What is oxidative stress? Effects on the body and how to reduce.
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays.
- Püsküllü, M. O., Tekiner, B., & Suzen, S. (2013).
- BenchChem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- Pérez-González, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC - NIH.
- Majerova, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.
- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Kumar, A., & Kumar, D. (2025).
- Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers.
- BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- Püsküllü, M. O., et al. (n.d.).
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Benkhaira, N., Koraichi, I. S., & Fikri-Benbrahim, K. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Püsküllü, M. O., et al. (2025). Recent Studies of Antioxidant Quinoline Derivatives.
- Moreira, I. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
- Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI.
- da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- Erel, O., & Neselioglu, S. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Liu, Z., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
- IDOSI. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Sari, Y., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
- Zare, A., et al. (n.d.).
- Deng, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed.
- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- MDPI. (n.d.). New Synthetic Quinoline (Qui)
- Journal of Applied Pharmaceutical Science. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn–MgO as.
- Deng, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace.
- ResearchGate. (n.d.). (PDF) Author Correction: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Oxidative Stress: What It Is and Why It Matters | Orlando | UCF Health [ucfhealth.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]
- 9. What is oxidative stress? Effects on the body and how to reduce [medicalnewstoday.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. jddtonline.info [jddtonline.info]
- 12. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 13. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. assaygenie.com [assaygenie.com]
- 24. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
structure-activity relationship (SAR) of 2-phenyl-quinolin-4-ols
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-Quinolin-4-ols
Abstract
The 2-phenyl-quinolin-4-ol scaffold represents a quintessential "privileged structure" in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1] Its rigid, heterocyclic framework, combined with the electronic versatility afforded by its substituent positions, has made it a focal point for drug discovery campaigns targeting a wide array of diseases. This technical guide, written from the perspective of a Senior Application Scientist, delves into the nuanced structure-activity relationships (SAR) of this chemical class. We will explore the critical interplay between chemical structure and biological function, examining how modifications to the core scaffold influence therapeutic activities ranging from anticancer and antimicrobial to neuroreceptor modulation. This document synthesizes field-proven insights with rigorous scientific data, providing detailed experimental context, self-validating protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
The 2-Phenyl-Quinolin-4-ol Core: A Tautomeric Chameleon
At the heart of this scaffold's chemical versatility is the keto-enol tautomerism between the 2-phenyl-quinolin-4-ol (enol form) and its corresponding 2-phenyl-1H-quinolin-4-one (keto form). This equilibrium is not merely a chemical curiosity; it is a critical determinant of the molecule's physicochemical properties and its mode of interaction with biological targets. The enol form presents a hydroxyl group, a potent hydrogen bond donor and acceptor, while the keto form features a carbonyl group (acceptor) and an N-H group (donor). This duality allows the scaffold to adapt to the specific topology and electronic environment of a target's binding pocket, a key reason for its privileged status.
Caption: Keto-enol tautomerism of the core scaffold.
The quinoline framework is found in numerous natural products and its derivatives are known to possess a vast range of pharmacological properties, including anti-inflammatory, antiviral, antimalarial, and anticancer activities.[1][2][3] The addition of the 2-phenyl group provides a critical point for modification, allowing for fine-tuning of properties like lipophilicity, steric bulk, and electronic interactions, which are central to SAR.[4]
Synthetic Strategies: Building the Core
The construction of the 2-phenyl-quinolin-4-one scaffold is typically achieved through well-established cyclization reactions. The choice of synthetic route is often dictated by the desired substitution patterns on the quinoline ring. Two prevalent methods are the Pfitzinger and Doebner reactions, which provide access to key carboxylic acid intermediates that can be further elaborated.
A common and versatile approach is the Pfitzinger reaction, which involves the condensation of isatin with a substituted acetophenone. This method is particularly effective for generating diversity at the 2-phenyl ring.
Caption: Generalized workflow for synthesis via Pfitzinger reaction.
The Doebner reaction offers an alternative route, typically starting from an aniline, an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid.[5] The resulting 2-phenyl-quinoline-4-carboxylic acid serves as a versatile precursor for further modifications at the 4-position.
Structure-Activity Relationship (SAR) Across Key Biological Targets
The therapeutic potential of 2-phenyl-quinolin-4-ols is realized through strategic substitutions at three primary locations: the 2-phenyl ring, the C4-position, and the quinoline core itself.
Anticancer Activity
The 2-phenyl-quinolin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents, acting through diverse mechanisms including tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.
A. Tubulin Polymerization Inhibition: The parent compound, 2-phenylquinolin-4-one, has been identified as an inhibitor of tubulin polymerization, a mechanism shared with clinically successful drugs like paclitaxel.[6] This activity disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The SAR in this context often revolves around optimizing interactions within the colchicine binding site of tubulin.
B. Histone Deacetylase (HDAC) Inhibition: More recently, the scaffold has been ingeniously employed as a "cap" group in the design of HDAC inhibitors.[7][8] In this modality, the 2-phenylquinoline moiety provides crucial hydrophobic interactions with residues at the entrance of the HDAC active site. The SAR is highly dependent on the substitution pattern of the 2-phenyl ring.
| Substituent on 2-Phenyl Ring | Relative HDAC Inhibitory Potency | Rationale / Reference |
| Unsubstituted (H) | Baseline | Provides core hydrophobic interaction.[8] |
| 4-Difluoro (F₂) | Increased | Enhances binding, possibly through favorable electronic interactions.[8] |
| 4-Phenyl | Increased | Extends hydrophobic contact within the active site opening.[8] |
| 4-Chloro (Cl) | Decreased | Unfavorable steric or electronic effects.[7][8] |
| 4-Methyl (CH₃) | Decreased | May introduce minor steric hindrance or alter electronic profile unfavorably.[7] |
| 4-Methoxy (OCH₃) | Decreased | Potential for steric clash or unfavorable polarity.[7] |
| Table 1: SAR of 2-Phenyl Ring Substitutions on HDAC Inhibitory Activity. |
The discovery of derivatives with selectivity for specific HDAC isoforms, such as HDAC3, highlights the scaffold's tunability and its potential for developing safer, more targeted cancer therapies.[7][8]
Caption: Pathway of HDAC inhibition leading to apoptosis.
Antimicrobial Activity
Derivatives of the 2-phenyl-quinoline scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.
A. Antibacterial Activity: Structural modifications of 2-phenyl-quinoline-4-carboxylic acid have been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5] The key to activity often lies in the nature of the amide or other functional group installed at the C4-carboxyl position. For instance, attaching a dimethylaminopropyl group can lead to compounds with notable efficacy.
| Compound ID | C4-Modification | Target Bacteria | MIC (μg/mL) | Reference |
| 5a4 | N-(3-(dimethylamino)propyl)acetamido | S. aureus | 64 | [5] |
| 5a7 | N-(3-(diethylamino)propyl)acetamido | E. coli | 128 | [5] |
| Table 2: Antibacterial Activity of C4-Modified 2-Phenyl-Quinoline Derivatives. |
B. Antifungal Activity: For antifungal applications, the introduction of a 4-amino group is a critical modification. A study on 2-phenyl-4-aminoquinolines revealed that the aniline moiety at position 4 is essential for activity against phytopathogenic fungi.[9] The substitution pattern on this aniline ring significantly influences potency, with compound 6e (substituent not specified in abstract) showing activity superior to the commercial fungicide azoxystrobin.[9] This underscores the importance of the C4 position as a primary vector for tuning biological activity.
Neurokinin-3 (NK-3) Receptor Antagonism
The 2-phenyl-quinoline-4-carboxamide framework has been explored for its ability to antagonize the human neurokinin-3 (hNK-3) receptor, a target for treating CNS disorders. SAR studies revealed that the integrity of the quinoline ring system is paramount.[10] Both the fused benzene ring and the quinoline nitrogen atom at position 1 are crucial for optimal binding affinity. Attempts to replace the quinoline system with other bicyclic scaffolds like naphthalene resulted in a significant loss of potency, highlighting a strict structural requirement for the heterocyclic core in receptor recognition.[10]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, experimental designs must be robust and self-validating. Below are representative protocols for the synthesis and biological evaluation of a 2-phenyl-quinolin-4-ol derivative.
Synthesis Protocol: Doebner Reaction
This protocol describes the synthesis of the key intermediate, 2-(2-Nitrophenyl)quinoline-4-carboxylic acid, a versatile precursor.[5]
Objective: To synthesize compound 1 via a catalyzed Doebner reaction.
Materials:
-
Aniline (20 mmol)
-
2-Nitrobenzaldehyde (20 mmol)
-
Pyruvic acid (30 mmol)
-
Trifluoroacetic acid (TFA, 0.1 mL, catalytic)
-
Ethanol (30 mL)
-
Potassium carbonate (K₂CO₃) solution
-
Ice water
Procedure:
-
Iminium Formation (Rationale): In a round-bottom flask, combine aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL). The aniline acts as a nucleophile, attacking the aldehyde to form a Schiff base (imine), which is the first step of the condensation.
-
Initial Reflux: Reflux the mixture for 1 hour. This drives the imine formation to completion.
-
Cyclization Initiation (Rationale): Add pyruvic acid (30 mmol) and a catalytic amount of TFA (0.1 mL). Pyruvic acid serves as the three-carbon unit required to form the quinoline ring. The acid catalyst (TFA) protonates the imine, activating it for nucleophilic attack by the enol of pyruvic acid.
-
Main Reflux: Continue to reflux the reaction for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Control/Validation: Compare the reaction mixture spot on the TLC plate against spots of the starting materials to confirm their consumption and the formation of a new, more polar product spot.
-
-
Precipitation (Rationale): After completion, slowly pour the warm reaction mixture into ice water (60 mL) with vigorous stirring. The organic product is insoluble in cold water and will precipitate out, separating it from water-soluble impurities.
-
Purification (Rationale): Filter the crude solid product. Resuspend the solid in an aqueous K₂CO₃ solution to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This step selectively dissolves the desired product, leaving behind non-acidic impurities. Filter this basic solution to remove any insoluble material.
-
Final Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to re-protonate the carboxylate, causing the purified 2-(2-Nitrophenyl)quinoline-4-carboxylic acid to precipitate. Filter the solid, wash with cold water, and dry to yield the final product.
Biological Assay Protocol: MTT Cytotoxicity Assay
This protocol evaluates the antiproliferative activity of synthesized compounds against a cancer cell line.[5]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Cancer cell line (e.g., K562, HeLa)
-
DMEM or RPMI-1640 culture medium with 10% FBS
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Controls (Self-Validation):
-
Negative Control: Wells containing cells treated only with medium containing the same final concentration of DMSO used for the test compounds. This validates that the vehicle (DMSO) is not causing cytotoxicity.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the cell line is responsive to cytotoxic insults.
-
Blank Control: Wells containing only medium (no cells). This is used for background subtraction in the final absorbance reading.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot viability versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives and Conclusion
The 2-phenyl-quinolin-4-ol scaffold is a testament to the power of privileged structures in drug discovery. The existing body of research clearly defines the key modification points and provides a strong rationale for targeted design.
Key SAR Insights Summarized:
-
C4 Position: This is the primary handle for modulating biological activity and mechanism. Hydroxyl, amino, and carboxamide functionalities at this position lead to vastly different pharmacological profiles.
-
2-Phenyl Ring: Substitutions here are critical for fine-tuning hydrophobic and electronic interactions, as demonstrated in the optimization of HDAC inhibitors.[7][8]
-
Quinoline Core: The heterocyclic nitrogen and the aromatic system are often essential for receptor recognition and cannot be easily replaced without a significant loss of activity.[10]
Future Directions:
-
Multi-Target Ligands: The scaffold's versatility makes it an ideal candidate for designing multi-target agents, for instance, by combining HDAC inhibitory features with kinase inhibitory moieties to create synergistic anticancer drugs.[1]
-
Targeting Drug Resistance: As antibacterial resistance grows, new derivatives could be optimized to evade common resistance mechanisms, such as efflux pumps.[5]
-
Pharmacokinetic Optimization: Future work must focus on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds. While many derivatives show high in vitro potency, optimizing for oral bioavailability and metabolic stability will be crucial for clinical translation.[11]
References
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- Maga, G., et al. (2025-01-03).
- Wang, Y., et al. (n.d.).
-
Kandimalla, E. R., et al. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]
- Al-Bayati, Z. I. N., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)
-
Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives.
-
Yang, R., et al. (2019). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. PubMed. [Link]
- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
-
Perin, N., et al. (2016). Synthesis and Evaluation of Antibacterial and Antioxidant Activity of Novel 2-phenyl-quinoline Analogs Derivatized at Position 4 With Aromatically Substituted 4H-1,2,4-triazoles. PubMed. [Link]
- Patel, H., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC - NIH.
- Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center.
-
Altamura, M., et al. (2000). Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. PubMed. [Link]
-
Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]
- Galdino, A. F. S., et al. (2024).
- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- Chemdiv. (n.d.). Compound 2-phenylquinolin-4-ol.
- Semantic Scholar. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: Properties, Synthesis, and Carcinogenic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Metabolite in Carcinogenesis
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, a significant metabolite of the procarcinogen N-2-fluorenylacetamide (2-AAF), stands as a molecule of critical interest in the fields of toxicology, cancer research, and drug development.[1][2] Its formation represents a pivotal step in the metabolic activation cascade of 2-AAF, a compound extensively used in experimental oncology to unravel the complex mechanisms of chemical carcinogenesis.[2] This guide provides a comprehensive technical overview of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, delving into its physical and chemical properties, synthesis, and its well-documented role as a proximate carcinogen. Understanding the behavior of this metabolite is crucial for assessing the carcinogenic potential of aromatic amines and for developing strategies to mitigate their adverse effects.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is fundamental for its handling, characterization, and use in experimental settings.
Physical Properties
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is typically a solid compound at room temperature.[3] While a comprehensive, experimentally verified dataset is not extensively available, the following table summarizes key physical properties based on available information and computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO₂ | [4] |
| Molecular Weight | 239.27 g/mol | [4] |
| Appearance | Presumed to be a solid | [3] |
| CAS Number | 57229-41-1 | [4] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); less soluble in water. | [5] |
| Storage Temperature | 0–4°C for long-term preservation | [5] |
Chemical Properties and Reactivity
The chemical reactivity of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is central to its biological activity. The presence of the hydroxyl group on the fluorene ring and the acetamide moiety dictates its metabolic fate and interaction with cellular macromolecules.
-
Metabolic Activation: The N-hydroxy group is a key functional group that undergoes further metabolic activation, primarily through sulfation or O-acetylation, to form highly reactive electrophilic species.[6] These reactive intermediates are considered the ultimate carcinogens, capable of forming covalent adducts with DNA.[6][7]
-
DNA Adduct Formation: The electrophilic metabolites of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide readily react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine.[8][9] The formation of these DNA adducts can lead to mutations and initiate the process of carcinogenesis.[6]
-
Stability and Degradation: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide can be susceptible to degradation, particularly through photodegradation upon exposure to light.[10] Therefore, proper storage in a cool, dark environment is crucial to maintain its integrity for experimental use.[5] Inconsistent experimental results may be indicative of compound degradation, which can be assessed using stability-indicating analytical methods like HPLC.[10]
Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
The synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a multi-step process that typically starts from fluorene. The availability of a pure reference standard is essential for metabolic studies, toxicological screening, and as an analytical standard for its quantification in biological samples.[2]
Synthetic Workflow
The overall synthetic pathway can be visualized as a four-step process:
Caption: Synthetic workflow for N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
Experimental Protocols
This initial step introduces a nitro group onto the fluorene backbone, which is a prerequisite for the subsequent amination.
-
Materials: Fluorene, concentrated nitric acid, glacial acetic acid.
-
Procedure:
-
Dissolve fluorene in warm glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Bring the solution to 50°C in a water bath.
-
With stirring, add concentrated nitric acid dropwise over 15 minutes.
-
Slowly increase the temperature of the water bath to 60-65°C and continue heating until the reaction mixture reaches 80°C.
-
After maintaining the temperature at 80°C for 5 minutes, remove the water bath and allow the mixture to cool to room temperature over 2 hours, leading to the formation of yellow needles of 2-nitrofluorene.[2]
-
The nitro group is reduced to an amino group, a key functional group for the subsequent acetylation step.
-
Materials: 2-Nitrofluorene, a suitable reducing agent (e.g., tin(II) chloride in ethanol or catalytic hydrogenation).
-
Procedure: The reduction of the nitro group can be achieved through various standard organic chemistry methods. Catalytic hydrogenation using a palladium catalyst or reduction with a metal salt like tin(II) chloride in an acidic medium are common approaches.
The amino group is acetylated to form the parent procarcinogen, 2-AAF.
-
Materials: 2-Aminofluorene, acetic anhydride, pyridine (catalytic amount), toluene.
-
Procedure:
-
Dissolve 2-aminofluorene in toluene in a round-bottomed flask.
-
Add a catalytic amount of pyridine.
-
With stirring, add acetic anhydride dropwise.
-
Heat the mixture to reflux for 1 hour.
-
Upon cooling, the product precipitates and can be collected by filtration.[2]
-
This final and critical step introduces the hydroxyl group onto the nitrogen atom, yielding the proximate carcinogen.
-
Materials: N-(9H-fluoren-2-yl)acetamide (2-AAF), a suitable hydroxylating agent (e.g., an oxaziridine reagent).
-
Procedure: This step often requires specific and carefully controlled reaction conditions. A generalized procedure involves the use of an oxaziridine, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, to introduce the hydroxyl group onto the nitrogen of the acetamide. The reaction is typically carried out at low temperatures in an anhydrous solvent like THF. The crude product is then purified by column chromatography.[2]
Mechanism of Carcinogenicity
The carcinogenic activity of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a well-established example of metabolic activation leading to genotoxicity. It is considered a proximate carcinogen, being one step closer to the ultimate carcinogenic species than its parent compound, 2-AAF.[1][11]
Metabolic Activation Pathway
The metabolic activation of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a critical process that converts it into a highly reactive electrophile capable of damaging DNA.
Caption: Metabolic activation of N-2-fluorenylacetamide to its ultimate carcinogenic form.
The key steps in this pathway are:
-
N-Hydroxylation: The parent compound, 2-AAF, is first metabolized by cytochrome P450 enzymes in the liver to form N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.[7]
-
O-Esterification: The N-hydroxy metabolite is then further activated by sulfotransferases or acetyltransferases, which catalyze the formation of highly reactive and unstable esters, such as N-sulfonyloxy-2-AAF.[6][12]
-
DNA Adduct Formation: These electrophilic esters are the ultimate carcinogens that react with nucleophilic sites in DNA, primarily forming adducts at the C8 position of guanine (dG-C8-AAF) and to a lesser extent at the N2 position of guanine (dG-N2-AAF).[8][9]
-
Genotoxicity: The formation of these bulky DNA adducts can distort the DNA helix, leading to errors in DNA replication and repair, ultimately resulting in mutations in critical genes that can initiate cancer.[6]
Analytical Methodologies
The accurate detection and quantification of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its DNA adducts are crucial for research in carcinogenesis and toxicology.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its metabolites.
-
HPLC for Metabolite Analysis: HPLC coupled with UV or mass spectrometry (LC-MS) detection can be used to separate and quantify the parent compound and its various metabolites in biological samples.[8]
-
HPLC for DNA Adduct Analysis: Following the isolation and enzymatic hydrolysis of DNA from tissues exposed to the carcinogen, HPLC can be employed to separate and quantify the different DNA adducts.[8][9] This allows for a detailed understanding of the extent and nature of DNA damage.
Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and its derivatives.[13] Electron ionization (EI) mass spectrometry can provide characteristic fragmentation patterns that aid in structural elucidation.[13]
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an extremely sensitive method for detecting and quantifying DNA adducts, even at very low levels.[14][15] This technique involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of ³²P-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts can then be separated by thin-layer chromatography and quantified by their radioactivity.[14]
Conclusion
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is a molecule of profound importance in the study of chemical carcinogenesis. Its role as a proximate carcinogen, formed through the metabolic activation of 2-AAF, provides a clear model for understanding how aromatic amines can initiate cancer. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties, synthesis, and mechanism of action is essential for advancing our knowledge of cancer etiology and for the development of safer chemicals and effective cancer prevention strategies. The experimental protocols and analytical methodologies outlined in this guide provide a solid foundation for conducting research with this critical compound.
References
-
Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo. (n.d.). PubMed. [Link]
-
The Binding of N-hydroxy-2-acetylaminofluorene to DNA and Repair of the Adducts in Primary Rat Hepatocyte Cultures. (1981). Carcinogenesis, 2(2), 97-102. [Link]
-
Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. (2019). Mutagenesis, 34(5-6), 335-345. [Link]
-
Nonrandom binding of the carcinogen N-hydroxy-2-acetylaminofluorene to repetitive sequences of rat liver DNA in vivo. (1982). Proceedings of the National Academy of Sciences of the United States of America, 79(18), 5517-5521. [Link]
-
Nonrandom binding of the carcinogen N-hydroxy-2-acetylaminofluorene to repetitive sequences of rat liver DNA in vivo. (1982). PNAS. [Link]
-
Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion. (1970). Science, 167(3915), 184-186. [Link]
-
N-Hydroxy-2-acetylaminofluorene: A Metabolite of 2-Acetylaminofluorene with Increased Carcinogenic Activity in the Rat. (1961). Cancer Research, 21(6), 815-824. [Link]
-
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. (n.d.). PubChem. [Link]
-
N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide. (n.d.). Endotherm. [Link]
-
Acetamide, N-9H-fluoren-2-yl-N-hydroxy-. (n.d.). NIST WebBook. [Link]
-
N-(9-oxo-9h-fluoren-3-yl)acetamide. (n.d.). PubChemLite. [Link]
-
Acetamide, N-9H-fluoren-2-yl-. (2025). US EPA. [Link]
-
Hazardous Substance Fact Sheet. (2016). NJ.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(9-Hydroxy-9H-fluoren-2-yl)acetamide | C15H13NO2 | CID 42237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide (EVT-1197174) | 101020-76-2 [evitachem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The binding of N-hydroxy-2-acetylaminofluorene to DNA and repair of the adducts in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
Methodological & Application
Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol: A Detailed Protocol and Application Guide
Abstract: This document provides a comprehensive guide for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol details a robust and reproducible method based on the Conrad-Limpach reaction, a classic and effective strategy for the formation of 4-hydroxyquinolines. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and characterization data.
Introduction and Significance
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of applications, notably in the development of therapeutic agents. The this compound scaffold, in particular, serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activities, including anticancer and antimicrobial properties. The methoxy group at the 7-position and the phenyl group at the 2-position significantly influence the molecule's electronic properties and steric hindrance, making it a key building block in structure-activity relationship (SAR) studies.
The synthesis protocol outlined herein follows the principles of the Conrad-Limpach synthesis, a reliable method for constructing the quinoline core.[1][2][3][4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2] This application note provides a step-by-step methodology, explains the rationale behind each procedural choice, and details the necessary analytical techniques for product validation.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a two-step process. The first step involves the acid-catalyzed condensation of m-anisidine (3-methoxyaniline) with ethyl benzoylacetate to form an enamine intermediate. The second step is a high-temperature intramolecular cyclization of the enamine to yield the final product.
Overall Reaction:
m-Anisidine + Ethyl Benzoylacetate → this compound
The reaction proceeds via the Conrad-Limpach synthesis pathway. The mechanism begins with the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. Following dehydration, a Schiff base is formed, which then tautomerizes to the more stable enamine. The critical step is the thermal electrocyclic ring closure, which requires high temperatures (around 250 °C) to overcome the activation energy barrier.[1][2] Subsequent elimination of ethanol and tautomerization lead to the formation of the stable 4-hydroxyquinoline product. It is important to note that the product exists in a keto-enol tautomerism, with the quinolone (keto) form often predominating, though it is commonly referred to as a hydroxyquinoline.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| m-Anisidine | ReagentPlus®, 99% | Sigma-Aldrich | 536-90-3 |
| Ethyl benzoylacetate | 98% | Alfa Aesar | 94-02-0 |
| Dowtherm A | - | Dow Chemical | 8004-13-5 |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 |
| Hydrochloric acid | 37% | Merck | 7647-01-0 |
| Diethyl ether | ACS Grade | VWR | 60-29-7 |
| Sodium sulfate | Anhydrous | J.T. Baker | 7757-82-6 |
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. m-Anisidine is toxic and should be handled with care. Dowtherm A is a high-boiling point heat transfer fluid and should be handled with appropriate caution at elevated temperatures.
Step-by-Step Synthesis Procedure
Step 1: Formation of the Enamine Intermediate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-anisidine (12.3 g, 0.1 mol) and ethyl benzoylacetate (19.2 g, 0.1 mol).
-
Add 50 mL of absolute ethanol to the flask, followed by the dropwise addition of 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil, which is the enamine intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 200 mL of Dowtherm A.
-
Heat the Dowtherm A to 250 °C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot Dowtherm A dropwise over a period of 30 minutes with vigorous stirring.
-
Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the cooled reaction mixture into 400 mL of diethyl ether. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash the solid with 100 mL of diethyl ether to remove residual Dowtherm A.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
Workflow Diagram
Caption: Logical flow for the characterization and validation of the final product.
Discussion
The Conrad-Limpach synthesis is a powerful tool for the preparation of 4-hydroxyquinolines. The choice of a high-boiling point solvent like Dowtherm A is crucial for achieving the high temperatures required for the cyclization step. [2]The acidic catalyst in the first step is essential for promoting the condensation reaction between the aniline and the β-ketoester.
The regioselectivity of the initial condensation is an important consideration. Under the described conditions (moderate temperature for the initial condensation), the reaction favors the formation of the enamine leading to the 4-hydroxyquinoline product. At higher initial reaction temperatures, the Knorr quinoline synthesis can become a competing pathway, leading to the formation of a 2-hydroxyquinoline isomer. [1] Purification by recrystallization is a critical final step to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound, which is essential for its use in further research and development applications.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reproducibly obtain this valuable chemical intermediate in good yield and high purity. The provided mechanistic insights and characterization guidelines will aid in the successful execution and validation of the synthesis.
References
-
Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
-
Conrad-Limpach Synthesis. In SynArchive. Retrieved from [Link]
- Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
7-Methoxy-4-phenyl-quinolin-2-ol. PubChem. Retrieved from [Link]
Sources
The Conrad-Limpach Synthesis: A Comprehensive Guide to the Preparation of 4-Hydroxyquinolines
Introduction: The Enduring Relevance of the 4-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among its derivatives, the 4-hydroxyquinoline (or 4-quinolone) moiety is of particular significance. It is the foundational structure for the widely successful class of fluoroquinolone antibiotics and is a key building block in the development of novel drugs targeting diseases ranging from malaria to HIV.[3][4]
The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, remains a cornerstone of synthetic organic chemistry for accessing this vital scaffold.[5][6][7] This application note provides an in-depth examination of the Conrad-Limpach synthesis, offering a detailed theoretical framework, a robust experimental protocol, troubleshooting insights, and a look into its applications for researchers, scientists, and drug development professionals.
Theoretical Foundation: Mechanism and Key Principles
The Conrad-Limpach synthesis is a two-stage process involving the condensation of an aromatic amine with a β-ketoester, followed by a high-temperature thermal cyclization.[5]
Stage 1: Formation of the Enamine Intermediate
The synthesis begins with the reaction of an aniline with a β-ketoester. The nucleophilic amino group of the aniline attacks the more electrophilic keto-carbonyl of the β-ketoester, a kinetically controlled process favored at moderate temperatures (e.g., room temperature to reflux in ethanol).[3][8] This addition-elimination reaction, often catalyzed by a trace amount of acid, forms a stable β-aminoacrylate ester (an enamine) intermediate.[6]
Stage 2: Thermal Cyclization
The critical, and often rate-determining, step is the intramolecular cyclization of the enamine intermediate.[5] This electrocyclic ring-closing reaction requires significant thermal energy, typically in the range of 250 °C, to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[3][5] Upon cyclization, a molecule of alcohol is eliminated, and subsequent tautomerization yields the final 4-hydroxyquinoline product.[5] It is important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form often predominating.[3]
Reaction Mechanism
The mechanism involves an initial nucleophilic attack, formation of a Schiff base, tautomerization to an enamine, and a final thermal electrocyclization.
Caption: The two-stage mechanism of the Conrad-Limpach synthesis.
Core Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol details the synthesis of 2-methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate, a classic example of the Conrad-Limpach reaction.
Materials & Reagents:
-
Aniline (freshly distilled)
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Mineral oil or Dowtherm A
-
Hexane
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle
-
High-temperature oil bath or sand bath
-
Magnetic stirrer and stir bars
-
Apparatus for vacuum distillation
-
Büchner funnel and filtration apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Experimental Workflow Diagram
Caption: A generalized workflow for the Conrad-Limpach synthesis.
Step-by-Step Procedure:
Part 1: Synthesis of Ethyl 3-anilinobut-2-enoate (Enamine Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (0.1 mol, 9.31 g) and ethyl acetoacetate (0.1 mol, 13.01 g).
-
Add 50 mL of absolute ethanol to the flask. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction, though it often proceeds without it.
-
Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting aniline spot has been consumed (typically 4-6 hours).[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and any water formed under reduced pressure using a rotary evaporator. The resulting product is often a viscous yellow-orange oil and can be used in the next step without further purification.
Part 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
Safety Note: This step involves very high temperatures. Conduct in a well-ventilated fume hood and use appropriate personal protective equipment. Ensure the heating bath is stable and shielded.
-
To the flask containing the crude enamine intermediate, add a high-boiling inert solvent such as mineral oil or Dowtherm A (approx. 50-60 mL). The solvent acts as a heat-transfer medium.
-
Immerse the flask in a pre-heated high-temperature oil or sand bath and rapidly heat the mixture to 250 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. The completion of the cyclization can be monitored by TLC if desired, though it is often run for a set time.
-
Carefully remove the flask from the heat source and allow it to cool to below 100 °C. The 4-hydroxyquinoline product should begin to precipitate as a solid.
-
While still warm, add 100 mL of hexane and stir vigorously to dissolve the mineral oil, leaving the product as a solid suspension.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of fresh hexane to remove all residual high-boiling solvent.
Part 3: Purification
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of 10% aqueous sodium hydroxide solution. The phenolic 4-hydroxyquinoline is acidic and will dissolve to form the sodium salt.
-
Filter the basic solution to remove any insoluble impurities.
-
With stirring, slowly add concentrated hydrochloric acid dropwise to the filtrate to neutralize it. The 4-hydroxyquinoline will precipitate out as a solid. Check the pH to ensure it is neutral or slightly acidic (pH 6-7).
-
Collect the purified product by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven to yield pure 2-methyl-4-hydroxyquinoline as a crystalline solid.
Process Optimization & Troubleshooting
The success of the Conrad-Limpach synthesis hinges on careful control of reaction conditions.
| Parameter | Recommendation | Causality & Expert Insight |
| Initial Condensation Temperature | Room temperature to gentle reflux | Critical for Selectivity. Higher temperatures (>140 °C) can favor the thermodynamic Knorr product (a 2-hydroxyquinoline) by promoting nucleophilic attack at the ester carbonyl.[3][8] Keeping the temperature lower ensures the formation of the desired kinetic product, the β-aminoacrylate. |
| Cyclization Solvent | High-boiling inert solvents (Mineral Oil, Dowtherm A, Diphenyl ether) | Early syntheses performed neat (without solvent) gave very low yields (<30%).[3] An inert, high-boiling solvent ensures uniform heat transfer, prevents charring, and facilitates the high temperatures required for cyclization, often boosting yields to over 90%.[3][5] |
| Purity of Aniline | Use freshly distilled aniline | Aromatic amines are prone to air oxidation, which can lead to colored impurities and side reactions, ultimately lowering the yield and complicating purification. |
| Low Yield | Ensure complete removal of alcohol before cyclization | The cyclization is a condensation reaction that eliminates an alcohol. According to Le Châtelier's principle, removing the alcohol from the first step drives the equilibrium towards the enamine product, maximizing the substrate available for cyclization. |
| Purification Issues | Utilize acid-base extraction | The phenolic nature of the 4-hydroxyquinoline product provides a convenient handle for purification. Dissolving the crude product in a basic solution and re-precipitating with acid is a highly effective method for separating it from non-acidic impurities. |
Applications in Drug Development
The Conrad-Limpach synthesis is a proven and scalable method for producing the core of several important classes of drugs.
-
Fluoroquinolone Antibiotics: While not a direct synthesis of the final complex drugs, this reaction provides the fundamental quinolone core upon which further modifications are made to produce potent antibacterial agents like ciprofloxacin and levofloxacin.
-
Antimalarials: The 4-hydroxyquinoline scaffold is present in antimalarial drugs. The synthesis provides a route to precursors for compounds developed to treat drug-resistant malaria.[3]
-
HIV Integrase Inhibitors: Certain quinoline derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3]
-
Anti-inflammatory Agents: Derivatives have shown promise as anti-inflammatory drugs for the potential treatment of conditions like arthritis.[3]
Conclusion
The Conrad-Limpach synthesis, despite being over a century old, remains a powerful and relevant tool in the arsenal of the synthetic chemist. Its ability to reliably construct the 4-hydroxyquinoline scaffold from simple, readily available starting materials ensures its continued use in both academic research and industrial drug development. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively leverage this classic reaction to build the molecules that may become the next generation of therapeutics.
References
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][3][5]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link][9]
-
Various Authors. (n.d.). Conrad–Limpach synthesis discussions. Sourced from Wikipedia and related chemical literature.[3][5]
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from a compilation of organic chemistry resources.[6]
-
SynArchive. (2024). Conrad-Limpach Synthesis. Retrieved from [Link][5]
-
Merck Index and other chemical encyclopedias. (n.d.). Conrad-Limpach Cyclization.[7]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]
-
Brouet, J.C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. Retrieved from [Link]
-
PMC. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Retrieved from [Link][4]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 7-Methoxy-2-phenyl-quinolin-4-ol in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the field of oncology, quinoline derivatives have garnered significant attention for their potent anticancer properties, which are exerted through diverse mechanisms of action. These mechanisms include the inhibition of protein kinases, disruption of microtubule polymerization, induction of cell cycle arrest, and triggering of apoptosis.[2][3] The 2-phenyl-4-quinolone backbone, in particular, has been identified in compounds exhibiting significant antiproliferative effects.[4][5]
This document provides detailed application notes and protocols for the investigation of a specific quinoline derivative, 7-Methoxy-2-phenyl-quinolin-4-ol , as a potential anticancer agent in vitro. The addition of a methoxy group at the 7-position is of particular interest, as methoxy substitutions on aromatic rings are known to modulate the pharmacological properties of bioactive molecules, potentially enhancing their efficacy and selectivity.[6][7][8] These protocols are designed to be self-validating, providing a comprehensive framework for assessing the cytotoxic and mechanistic properties of this compound in various cancer cell lines.
Compound Handling and Preparation
Compound: this compound Molecular Formula: C₁₆H₁₃NO₂ Molecular Weight: 251.28 g/mol [9] CAS Number: 20430-72-2[9]
1. Reconstitution of Lyophilized Powder:
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a stock solution, reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
2. Storage and Stability:
-
Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. It is crucial to ensure that the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Workflow for Efficacy and Mechanistic Studies
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 1: Determination of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Summary:
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 |
| HCT116 (Colon Cancer) | 5.8 |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the MTT assay protocol for 24 or 48 hours. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Hypothetical Data Summary (HCT116 cells at 48h):
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| IC50 (5.8 µM) | 48.5 | 35.8 | 15.7 |
| 2x IC50 (11.6 µM) | 22.1 | 58.3 | 19.6 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Hypothetical Data Summary (HCT116 cells at 24h):
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| IC50 (5.8 µM) | 45.2 | 15.3 | 39.5 |
Protocol 4: Western Blot Analysis of Key Signaling Pathways
Western blotting allows for the detection and semi-quantification of specific proteins to investigate the molecular mechanism of action of the compound.[17][18][19] Based on the known mechanisms of quinoline derivatives, key signaling pathways to investigate include the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[2][9][20][21][22][23][24][25][26][27][28]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
Proposed Signaling Pathway
Based on the pro-apoptotic and cell cycle arrest effects observed with similar quinoline compounds, this compound may exert its anticancer effects by inhibiting key survival signaling pathways such as the PI3K/Akt pathway.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The presented protocols for assessing cytotoxicity, apoptosis, cell cycle progression, and protein expression will enable a thorough evaluation of its efficacy and mechanism of action. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to fully elucidate its therapeutic potential.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer. Cancers, 9(5), 52.
- Musumeci, F., Schenone, S., Brullo, C., Botta, M., & Magnano, A. (2012). An update on dual Src/Abl inhibitors. Future medicinal chemistry, 4(6), 799-822.
- Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Mundi, P. S., Sachdev, J., & Giri, S. (2016). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 8(11), 102.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in oncology, 4, 64.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
The Cancer Researcher. (2024). Adventures with the MAPK pathway. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
- Maples Publications. (2021). The Role of MAPK/p38 Signalling Pathway in Cancer. Archives of Cancer Biology and Therapy, 2(1).
- Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
- Yart, A., Chapuis, N., & Tamburini, J. (2016). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 20(1), 103-117.
- Thodum, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments: JoVE, (117).
- Lee, K. H., Morris-Natschke, S. L., Yang, X., Huang, R., Zhou, T., Lee, C. Y., ... & Kuo, S. C. (2005). Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters. Bioorganic & medicinal chemistry, 13(14), 4396-4401.
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
- Chen, Y. L., Chen, Y. C., & Liou, J. P. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1215.
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]
- Jain, S., Pathak, D., & Jain, P. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(1), 100277.
- Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Li, M., Li, X., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6296.
Sources
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. medium.com [medium.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the MAPK Pathway in Cancer [mdpi.com]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. MAP kinase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 27. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Validated Reversed-Phase HPLC Method for Purity Determination of 7-Methoxy-2-phenyl-quinolin-4-ol
An Application Note and Protocol
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 7-Methoxy-2-phenyl-quinolin-4-ol. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and purity assessment in research and drug development settings. The protocol details the chromatographic conditions, system suitability requirements, sample preparation, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic organic compound featuring a quinoline core. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2][3]. The precise and reliable determination of the purity of such active pharmaceutical ingredients (APIs) is a critical requirement for ensuring their safety and efficacy. HPLC is the predominant technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities.
This guide provides a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection. The rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters is discussed to provide a deeper understanding of the method development process. The validation framework is established in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.
Analyte Information
-
Compound Name: this compound
-
CAS Number: 20430-72-2[4]
-
Molecular Formula: C₁₆H₁₃NO₂[4]
-
Molecular Weight: 251.28 g/mol [4]
-
Chemical Structure:
(Image Source: PubChem CID 289743)
-
Physicochemical Properties: The compound has a predicted XLogP3 value of 3.2, indicating significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography[4][5].
HPLC Method Development and Rationale
The primary objective was to develop a simple, rapid, and reliable method capable of separating this compound from its potential process-related impurities and degradation products.
-
Chromatographic Mode Selection: Reversed-phase liquid chromatography (RP-LC) was selected as the separation mode. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase[6]. Given the analyte's non-polar, aromatic structure, strong retention and effective separation are achievable with this mode[7][8].
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability[6]. It provides excellent retention for aromatic compounds like quinoline derivatives. For this method, a high-purity silica-based C18 column was chosen to ensure good peak shape and minimize secondary interactions. While standard C18 columns are effective, it is worth noting that for complex impurity profiles of aromatic compounds, columns with different selectivities, such as Phenyl-Hexyl or Naphthylpropyl phases, can offer enhanced resolution through π-π interactions[1][9].
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: A buffered aqueous phase is crucial for ensuring the reproducibility of retention times by maintaining a consistent ionization state of the analyte. The quinolin-4-ol moiety has both a basic nitrogen atom and an acidic enolic hydroxyl group. To suppress the ionization of both and ensure a single, neutral species, a mobile phase pH between 4 and 8 is ideal. A phosphate buffer at pH 6.0 was selected to provide good buffering capacity and promote sharp, symmetrical peaks.
-
Composition: An isocratic elution mode was chosen for its simplicity and robustness. The ratio of acetonitrile to the aqueous buffer was optimized to achieve a reasonable retention time (typically 5-10 minutes) and good resolution from potential early- and late-eluting impurities.
-
-
Detection: The extensive conjugation in the quinoline and phenyl rings results in strong UV absorbance. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum and determine the optimal detection wavelength (λmax). A wavelength of 254 nm was selected as it provides a high signal-to-noise ratio for the analyte.
Detailed Application Protocol
Instrumentation and Materials
| Category | Item | Specification |
| Instrumentation | HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Data System | Chromatography Data Software (e.g., Empower, Chromeleon) | |
| Column | Stationary Phase | C18, 5 µm particle size |
| Dimensions | 250 mm x 4.6 mm | |
| Chemicals | Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q | |
| Potassium Dihydrogen Phosphate | Analytical Grade | |
| Orthophosphoric Acid | Analytical Grade | |
| Reference Standard | This compound | >99.5% Purity |
Preparation of Solutions
-
Mobile Phase (Acetonitrile/Phosphate Buffer 60:40, v/v, pH 6.0):
-
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 ± 0.05 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Mix 600 mL of Acetonitrile with 400 mL of the prepared phosphate buffer. Degas the solution using sonication or vacuum filtration before use.
-
-
Diluent (Acetonitrile/Water 50:50, v/v):
-
Mix 500 mL of Acetonitrile with 500 mL of HPLC grade water. This mixture is used to dissolve the standard and sample.
-
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
-
Sample Solution (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with the diluent, and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10mM Potassium Phosphate Buffer (pH 6.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 254 nm |
| Run Time | 20 minutes |
System Suitability Test (SST)
Before starting any analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>[10][11][12].
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution five (5) times consecutively.
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the precision of the pump and stability of the system. |
Analysis Workflow
The overall analytical process is visualized in the workflow diagram below.
Caption: Overall workflow for the HPLC purity analysis.
Calculation of Purity
The purity of the sample is determined by the area percent method. This assumes that all impurities have a similar response factor to the main peak at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R2))
The developed method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines[13][14][15][16].
Caption: Interrelationship of HPLC method validation parameters.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject blank (diluent), standard solution, sample solution, and a spiked sample (spiked with known related substances if available). | The main peak should be free from interference from the blank and well-resolved from impurity peaks (Resolution > 2.0). |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified concentration interval. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a placebo or sample matrix. Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Analyze six separate preparations of the same sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. | % RSD of the results should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. | The LOQ should be demonstrated with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase organic composition (±2%). | System suitability criteria must be met, and the results should not be significantly affected by the variations. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the determination of the purity of this compound. The detailed protocol and comprehensive validation framework provide a reliable quality control tool for researchers, scientists, and drug development professionals. The method adheres to established regulatory guidelines, ensuring the integrity and trustworthiness of the analytical results.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY (Archived). [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria (Full Article). [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
-
PubChem. 7-Methoxy-4-phenyl-quinolin-2-ol. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
PubChemLite. This compound (C16H13NO2). [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]1/18579)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline | MDPI [mdpi.com]
- 4. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. database.ich.org [database.ich.org]
- 14. actascientific.com [actascientific.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: A Medicinal Chemist's Guide to Developing 7-Methoxy-2-phenyl-quinolin-4-ol Derivatives for Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicine
The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and versatile substitution points have allowed it to become the core of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial effects.[1][2] Over a hundred quinoline-based drugs are currently in clinical use, a testament to the scaffold's enduring importance in drug discovery.[2]
Within this esteemed class of compounds, the 7-Methoxy-2-phenyl-quinolin-4-ol core represents a particularly promising starting point for novel therapeutic development. Structure-activity relationship (SAR) studies have frequently shown that a methoxy group at the 7-position can enhance the antitumor activity of quinoline derivatives.[1] The 4-ol (or its tautomeric 4-one form) provides a critical hydrogen bonding site, while the 2-phenyl group offers a large, modifiable surface for probing interactions with biological targets.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically synthesize, evaluate, and optimize derivatives of this compound. We will move beyond simple procedural lists to explain the strategic rationale behind experimental choices, offering detailed, self-validating protocols for chemical synthesis and biological screening, and culminating in a guide to interpreting SAR data to drive the discovery of new medicines.
Part I: Synthetic Strategy and Chemical Protocols
The cornerstone of any successful drug discovery campaign is the ability to rationally design and efficiently synthesize a library of diverse chemical analogs. Our strategy focuses on the systematic modification of the this compound scaffold at two key positions: the 2-phenyl ring and the 4-hydroxyl group. This approach allows for a thorough exploration of the chemical space around the core pharmacophore.
Caption: Overall workflow for generating a chemical library from the core scaffold.
Protocol 1: Synthesis of the Core Scaffold (this compound)
The synthesis of the quinolin-4-ol core is most effectively achieved via a thermally-driven cyclization, such as the Conrad-Limpach reaction. This protocol adapts established methods for quinolinone synthesis.
Rationale: This method is chosen for its reliability and the commercial availability of the starting materials. The reaction involves the condensation of an aniline with a β-ketoester, followed by an intramolecular cyclization at high temperature. The use of a high-boiling point solvent like diphenyl ether is critical for achieving the necessary temperature for the ring-closing reaction.
Materials & Reagents:
-
m-Anisidine (3-methoxyaniline)
-
Ethyl benzoylacetate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard reflux and distillation apparatus
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine m-anisidine (1.0 eq) and ethyl benzoylacetate (1.05 eq). Add a catalytic amount of concentrated HCl (2-3 drops).
-
Stir the mixture at room temperature for 2 hours. The reaction is often exothermic and may form a solid mass. Monitor progress by Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Cyclization: To a separate three-neck flask equipped with a thermometer and reflux condenser, add Dowtherm A. Heat the solvent to 250 °C.
-
Slowly add the crude product from Step 2 to the hot Dowtherm A in portions. The mixture will vigorously evolve ethanol.
-
Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. Carefully add hexanes to precipitate the product.
-
Collect the crude solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.
-
Dissolve the crude solid in a 1 M NaOH solution. Wash the aqueous solution with dichloromethane to remove any non-acidic impurities.
-
Re-precipitate the product by acidifying the aqueous layer with concentrated HCl until pH ~5-6.
-
Collect the purified solid by vacuum filtration, wash with water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product, this compound[4], using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight is 251.28 g/mol .[4]
Protocol 2: Derivatization of the 2-Phenyl Ring
Rationale: To investigate the electronic and steric requirements for biological activity, a series of analogs will be synthesized by replacing ethyl benzoylacetate in Protocol 1 with various substituted ethyl benzoylacetates (e.g., ethyl 4-fluorobenzoylacetate, ethyl 4-methoxybenzoylacetate, ethyl 3-chlorobenzoylacetate). This approach introduces substituents onto the 2-phenyl ring, directly probing its interaction with the biological target.
General Procedure:
-
Follow Protocol 1, substituting ethyl benzoylacetate with the desired substituted analog (1.05 eq).
-
Reaction times and purification methods may require minor optimization depending on the nature of the substituent.
-
Characterize each new derivative thoroughly to confirm its identity and purity.
Protocol 3: Modification of the 4-Hydroxyl Group (O-Alkylation)
Rationale: The 4-hydroxyl group is a potential hydrogen bond donor and acceptor. Converting it to an ether can improve metabolic stability and membrane permeability, and can probe the necessity of the hydrogen bond-donating capability for target engagement.
Materials & Reagents:
-
This compound (from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Deprotonation: Dissolve the parent compound (1.0 eq) in anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve.
-
Alkylation: Add the desired alkyl halide (1.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting 4-alkoxy derivative by NMR and HRMS.
Part II: Biological Evaluation and Screening Protocols
Once a library of derivatives is synthesized and characterized, the next critical phase is to evaluate their biological activity. Given the prevalence of quinoline scaffolds in oncology, a primary screen for anticancer cytotoxicity is a logical starting point.[5]
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It allows for the rapid determination of a compound's half-maximal inhibitory concentration (IC₅₀), a key metric of cytotoxic potency.
Materials & Reagents:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, PC3 - prostate).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO (10 mM stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation: Summarizing Cytotoxicity Results
Quantitative data should be organized into a clear, comparative table. This format facilitates the direct correlation of structural modifications with changes in biological activity.
| Compound ID | R' (on 2-phenyl) | R (at 4-position) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | H | OH | 15.2 | 21.8 |
| A-1 | 4-F | OH | 8.5 | 12.3 |
| A-2 | 4-OCH₃ | OH | 25.1 | 33.7 |
| B-1 | H | OCH₃ | >100 | >100 |
| B-2 | H | O-Ethyl | >100 | >100 |
Data shown are hypothetical and for illustrative purposes only.
Part III: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of synthesizing and screening a compound library is to establish a clear Structure-Activity Relationship (SAR). SAR provides the critical insights needed to guide the next phase of drug design: lead optimization.
Caption: A logical workflow for hit-to-lead progression guided by SAR data.
Interpreting the Data: A Hypothetical Analysis
-
Impact of the 4-Hydroxyl Group: The conversion of the 4-hydroxyl group to a methoxy (B-1) or ethoxy (B-2) group completely abolishes cytotoxic activity. This strongly suggests that the hydrogen bond-donating ability of the 4-OH group is essential for the compound's mechanism of action, likely involving a critical hydrogen bond with the active site of its molecular target.[1]
-
Influence of 2-Phenyl Substituents: Adding a fluorine atom at the 4-position of the phenyl ring (A-1) nearly doubles the potency compared to the parent compound. This enhancement could be due to favorable electronic interactions or improved binding affinity. Conversely, adding an electron-donating methoxy group (A-2) decreases potency, indicating that electron-withdrawing or halogen substituents at this position are preferred.[6][7]
These initial findings provide a clear direction for the next round of synthesis. A medicinal chemist would focus on exploring a wider range of electron-withdrawing substituents on the 2-phenyl ring while retaining the essential 4-hydroxyl group.
Potential Mechanisms and Follow-up Studies
Many quinoline-based anticancer agents function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8][9] A plausible hypothesis is that the 4-hydroxyl group of our scaffold mimics the hinge-binding motif common to many kinase inhibitors.
Caption: A potential mechanism of action targeting the EGFR signaling cascade.
Based on potent results from the cytotoxicity screen, follow-up experiments should be conducted to elucidate the mechanism of action. These could include:
-
Kinase Inhibition Assays: Screen potent compounds against a panel of cancer-relevant kinases.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).[6]
-
Apoptosis Assays: Employ methods like Annexin V staining to confirm if the observed cytotoxicity is due to the induction of programmed cell death.
Conclusion and Future Directions
This guide outlines a systematic and rationale-driven approach to the development of novel drug candidates based on the this compound scaffold. By integrating efficient synthetic protocols with robust biological evaluation and insightful SAR analysis, researchers can effectively navigate the early stages of the drug discovery process. The protocols and workflows described herein provide a validated foundation for identifying potent hits, optimizing them into lead compounds, and ultimately contributing to the development of next-generation therapeutics. The versatility and proven track record of the quinoline scaffold ensure that this remains a fertile ground for discovery.[1][10]
References
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Publications.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Thieme. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
- PubMed Central (PMC). (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. National Center for Biotechnology Information.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubMed Central (PMC). (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Center for Biotechnology Information.
- BenchChem. (n.d.). Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine Analogs' Activity: A Guide for Researchers. BenchChem.
- PubMed Central (PMC). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Supporting Information: catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. RSC Publishing.
- MDPI. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- PubMed Central (PMC). (n.d.). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. National Center for Biotechnology Information.
- Wiley Online Library. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity.
- MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 7-Methoxy-2-phenyl-quinolin-4-ol in Melanoma Research
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant anti-cancer properties.[1][2][3] These compounds can exert their effects through diverse mechanisms such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1][2] While the specific compound 7-Methoxy-2-phenyl-quinolin-4-ol is a novel investigational agent in the context of melanoma, its structural components suggest a potential for therapeutic efficacy. This document provides a comprehensive guide for researchers to explore its anti-melanoma activity, from initial in vitro screening to in vivo validation.
Malignant melanoma is an aggressive form of skin cancer characterized by high metastatic potential and significant therapeutic resistance.[4][5] The pathogenesis of melanoma is often driven by mutations that lead to the constitutive activation of critical signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[4][5][6][7][8] This guide will focus on a hypothetical mechanism of action where this compound may interfere with these key signaling cascades, a common mode of action for many anti-cancer quinoline derivatives.[1]
PART 1: In Vitro Evaluation of Anti-Melanoma Activity
The initial phase of research involves characterizing the cytotoxic and mechanistic effects of this compound on melanoma cell lines in a controlled laboratory setting.
Cell Line Selection and Culture
A panel of human melanoma cell lines is recommended to account for the genetic heterogeneity of the disease.[9]
-
Recommended Cell Lines:
-
Culture Conditions:
-
Cells should be cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound
-
Source: Commercially available from suppliers such as Santa Cruz Biotechnology.[13]
-
Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of the compound.
-
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vemurafenib for BRAF mutant lines).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualization of In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
PART 2: Mechanistic Insights via Signaling Pathway Analysis
To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on key signaling pathways implicated in melanoma progression.
Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins, providing a snapshot of the activation state of signaling pathways.[14][15][16]
-
Target Proteins:
-
MAPK/ERK Pathway: p-ERK1/2, total ERK1/2, p-MEK, total MEK.
-
PI3K/AKT Pathway: p-AKT, total AKT, p-mTOR, total mTOR.
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2.
-
Loading Control: β-actin or GAPDH.
-
-
Protocol:
-
Treat melanoma cells with this compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualization of a Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of MAPK and PI3K/AKT pathways by the compound.
PART 3: In Vivo Efficacy in a Xenograft Mouse Model
Translating in vitro findings to a living organism is a critical step in preclinical drug development. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is recommended.[17][18][19][20]
Animal Model and Husbandry
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID/IL2rγ-null (NSG) or Balb/c nude mice) are required for engrafting human melanoma cells.[10][18]
-
Housing: Maintain mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Growth Monitoring
-
Protocol:
-
Subcutaneously inject 1 x 10⁶ A375 cells (resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable (approximately 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor volume twice weekly using calipers, calculated with the formula: (Width² x Length) / 2.[18]
-
Monitor body weight as an indicator of toxicity.
-
Dosing and Administration
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (e.g., 25 mg/kg and 50 mg/kg, administered intraperitoneally daily)
-
Positive Control (e.g., Dabrafenib for BRAF mutant tumors)
-
-
Duration: Treat the mice for 21-28 days or until tumors in the control group reach the predetermined endpoint.
Endpoint Analysis
-
Efficacy: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
Toxicity: Monitor for signs of toxicity throughout the study, including weight loss, changes in behavior, and ruffled fur. Collect major organs for histopathological analysis.
-
Pharmacodynamics: Collect tumor samples at various time points post-treatment to assess the in vivo inhibition of target signaling pathways via western blot or immunohistochemistry.
Visualization of In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft study of this compound.
Data Presentation
| In Vitro Assay | Parameters to be Measured | Example Data Table |
| MTT Assay | IC50 values (µM) at 48h | Cell Line | IC50 (µM) A375 | TBD SK-MEL-28 | TBD COLO829 | TBD |
| Apoptosis Assay | Percentage of apoptotic cells | Treatment | % Early Apoptosis | % Late Apoptosis Vehicle | TBD | TBD IC50 | TBD | TBD 2x IC50 | TBD | TBD |
| Western Blot | Fold change in protein expression | Protein | Fold Change (vs. Vehicle) p-ERK | TBD p-AKT | TBD Cleaved Caspase-3 | TBD |
| In Vivo Study | Parameters to be Measured | Example Data Table |
| Tumor Growth | Tumor Volume (mm³) over time | Day | Vehicle | Compound (25 mg/kg) | Compound (50 mg/kg) 0 | ~100 | ~100 | ~100 21 | TBD | TBD | TBD |
| Efficacy | Tumor Growth Inhibition (%) | Treatment Group | TGI (%) Compound (25 mg/kg) | TBD Compound (50 mg/kg) | TBD |
| Toxicity | Average Body Weight Change (%) | Treatment Group | % Body Weight Change Vehicle | TBD Compound (25 mg/kg) | TBD Compound (50 mg/kg) | TBD |
Conclusion
This document outlines a comprehensive, structured approach for the preclinical evaluation of this compound as a potential therapeutic agent for malignant melanoma. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can thoroughly investigate its anti-cancer properties and elucidate its mechanism of action. The provided protocols and visualizations serve as a robust framework for generating reliable and reproducible data, which is essential for the advancement of novel cancer therapies.
References
-
Smalley, K. S. M., & Flaherty, K. T. (2009). Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma. Clinical Cancer Research, 15(13), 4237-4242. [Link]
-
Abdel-Moneim, A. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31227-31245. [Link]
-
Pappalardo, A. A., et al. (2014). Computational Modeling of PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer. BioMed Research International, 2014, 563717. [Link]
-
Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(1), 71-88. [Link]
-
Madhunapantula, S. V., et al. (2011). PI3K-Akt pathway activity in melanoma. Pigment Cell & Melanoma Research, 24(6), 1138-1153. [Link]
-
Madhunapantula, S. V., et al. (2011). The Akt signaling pathway: An emerging therapeutic target in malignant melanoma. Oncotarget, 2(2), 96-108. [Link]
-
Kumar, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
-
Wellbrock, C. (2014). MAPK pathway inhibition in melanoma: resistance three ways. Biochemical Society Transactions, 42(4), 837-842. [Link]
-
Meier, F., et al. (2005). Cellular responses to PI3K/AKT and MAPK pathway inhibition in melanoma. Journal of Translational Medicine, 3, 23. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]
-
Johnson, D. B., et al. (2014). MAP Kinase Pathway Alterations in BRAF-Mutant Melanoma Patients with Acquired Resistance to Combined RAF/MEK Inhibition. Cancer Discovery, 4(1), 61-68. [Link]
-
de Melo, G. M. C., et al. (2021). The Melding of Drug Screening Platforms for Melanoma. Frontiers in Oncology, 11, 638706. [Link]
-
Sullivan, R. J., & Flaherty, K. T. (2013). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet. Clinical Cancer Research, 19(21), 5837-5844. [Link]
-
Li, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Xiao, M., et al. (2018). A Melanoma Patient-Derived Xenograft Model. Journal of Visualized Experiments, (135), 57572. [Link]
-
Lito, P., et al. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research, 20(5), 1074-1080. [Link]
-
Ascierto, P. A., et al. (2020). Targeting the ERK Signaling Pathway in Melanoma. Cancers, 12(3), 643. [Link]
-
Dobbelstein, M., & Moll, U. (2020). The Melanoma Patient-Derived Xenograft (PDX) Model. Methods in Molecular Biology, 2145, 223-233. [Link]
-
Varela-Lamas, C., et al. (2022). The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval. Cancers, 14(19), 4843. [Link]
-
Wang, Y., et al. (2022). Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma. Cancers, 14(15), 3747. [Link]
-
Neagu, M., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Letters, 13(5), 3131-3138. [Link]
-
Foth, M., et al. (2021). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. Cancer Gene Therapy, 28(1-2), 127-140. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 121-133. [Link]
-
Kumar, A., et al. (2022). Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds. bioRxiv. [Link]
-
de Melo, G. M. C., et al. (2021). The Melding of Drug Screening Platforms for Melanoma. ResearchGate. [Link]
-
Hassel, J. C., et al. (2017). In (A+B) the procedure for the mouse xenograft model is depicted. ResearchGate. [Link]
-
Wang, Y., et al. (2015). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 58(15), 6127-6142. [Link]
-
Hersey, P., et al. (1991). Western blot analysis of antigens on melanoma cells recognized by cytotoxic T cells. International Journal of Cancer, 47(4), 556-563. [Link]
-
Chen, J., et al. (2020). A 7-methoxybicoumarin derivative selectively inhibits BRD4 BD2 for anti-melanoma therapy. International Journal of Biological Macromolecules, 164, 3204-3220. [Link]
-
ResearchGate. (n.d.). (A) Western Blot analysis of the non-metastatic melanoma cell line.... [Link]
-
Szymańska, M. P., et al. (2016). Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors. Postepy Dermatologii i Alergologii, 33(4), 279-285. [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO2). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Michie, J., et al. (2022). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 10(1), e003596. [Link]
-
Hsieh, M. J., et al. (2017). The inhibitory effect of 7,7″-dimethoxyagastisflavone on the metastasis of melanoma cells via the suppression of F-actin polymerization. Oncotarget, 8(42), 72619-72633. [Link]
-
Chern, J. W., et al. (1998). Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. ResearchGate. [Link]
-
Kiss, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5098. [Link]
Sources
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Modeling of PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The Melding of Drug Screening Platforms for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot analysis of antigens on melanoma cells recognized by cytotoxic T cells [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 18. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 7-Methoxy-2-phenyl-quinolin-4-ol in Leukemia Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This heterocyclic scaffold is present in numerous natural and synthetic compounds with a broad range of biological properties, including significant anticancer effects.[2][3] Quinoline derivatives have been developed to target various hallmarks of cancer, demonstrating mechanisms that include inhibition of topoisomerase, modulation of protein kinases, and induction of apoptosis.[2][4][5] In the context of hematological malignancies, several quinoline-based molecules have shown promise, underscoring the potential of this structural motif in the development of novel anti-leukemic agents.[5]
This document provides a detailed guide for the investigation of a specific quinoline derivative, 7-Methoxy-2-phenyl-quinolin-4-ol, as a potential therapeutic agent in leukemia. While direct studies on this particular compound are not extensively published, its structural features—a 2-phenylquinoline core with a 7-methoxy and a 4-hydroxyl group—suggest a strong rationale for its evaluation. This guide will, therefore, present a hypothetical framework for its study, drawing upon established methodologies and the known activities of structurally related compounds.
Hypothesized Mechanism of Action
Based on the known bioactivity of similar quinoline derivatives, this compound may exert its anti-leukemic effects through one or more of the following pathways:
-
Induction of Apoptosis: Many quinoline compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. The compound could potentially induce arrest at the G1/S or G2/M checkpoints, preventing cell division.
-
Inhibition of Pro-Survival Signaling: Key signaling pathways, such as PI3K/Akt/mTOR, are often constitutively active in leukemia, promoting cell survival and proliferation. Quinoline derivatives have been shown to inhibit these pathways.[1]
The following diagram illustrates a potential signaling pathway through which this compound might induce apoptosis in leukemia cells.
Caption: Hypothesized apoptotic pathway induced by this compound.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound in leukemia cell lines. It is recommended to use multiple cell lines representing different leukemia subtypes (e.g., K562 for chronic myeloid leukemia, Jurkat for acute T-cell leukemia, and U937 for histiocytic lymphoma).
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
Workflow for MTT Assay:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of the compound on cell cycle distribution.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Data Presentation
The following table provides a template for summarizing the cytotoxic activity of this compound against various leukemia cell lines.
| Cell Line | Leukemia Subtype | IC50 (µM) after 48h | IC50 (µM) after 72h |
| K562 | Chronic Myeloid Leukemia | [Insert Value] | [Insert Value] |
| Jurkat | Acute T-cell Leukemia | [Insert Value] | [Insert Value] |
| U937 | Histiocytic Lymphoma | [Insert Value] | [Insert Value] |
| MV-4-11 | Acute Myeloid Leukemia | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
These application notes provide a comprehensive starting point for the investigation of this compound as a potential anti-leukemic agent. The proposed protocols will enable the determination of its cytotoxic potency and initial mechanistic insights into its mode of action. Positive results from these in vitro studies would warrant further investigation, including:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of leukemia.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize the anti-leukemic activity.
The exploration of novel quinoline derivatives like this compound is a promising avenue in the ongoing search for more effective and targeted therapies for leukemia.
References
-
M. El Hafi, E. H. Anouar, S. Lahmidi, M. Boulhaoua, and E. M. Essassi, "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations," Molecules, vol. 29, no. 21, p. 4933, Oct. 2024. [Online]. Available: [Link]
-
S. M. Jain, S. B. Bari, and V. M. Kulkarni, "Review on recent development of quinoline for anticancer activities," Bioorganic Chemistry, vol. 119, p. 105550, Feb. 2022. [Online]. Available: [Link]
-
Z. Ma, Y. Wang, and Y. Wang, "Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents," Molecules, vol. 25, no. 1, p. 203, Jan. 2020. [Online]. Available: [Link]
-
A. A. El-Sayed, A. A. El-Faham, and E. M. H. Abbas, "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity," RSC Advances, vol. 11, no. 41, pp. 25654–25671, 2021. [Online]. Available: [Link]
-
A. K. Singh, V. Kumar, and P. K. Singh, "Comprehensive review on current developments of quinoline-based anticancer agents," Structural Chemistry, vol. 32, no. 4, pp. 1625–1644, Aug. 2021. [Online]. Available: [Link]
-
S. Musso, E. Cincinelli, and S. Dallavalle, "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways," Molecules, vol. 26, no. 11, p. 3277, May 2021. [Online]. Available: [Link]
-
Z. Ma, Y. Wang, and Y. Wang, "Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents," Molecules, vol. 25, no. 1, p. 203, Jan. 2020. [Online]. Available: [Link]
-
C.-M. Lin, H.-P. Hsieh, and S.-C. Kuo, "Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives," Bioorganic & Medicinal Chemistry, vol. 14, no. 19, pp. 6466–6474, Oct. 2006. [Online]. Available: [Link]
-
A. A. El-Sayed, A. A. El-Faham, and E. M. H. Abbas, "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity," RSC Advances, vol. 11, no. 41, pp. 25654–25671, 2021. [Online]. Available: [Link]
-
Y. Xu, J. Wang, and H. Liu, "Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor," Journal of Medicinal Chemistry, vol. 63, no. 1, pp. 244–254, Jan. 2020. [Online]. Available: [Link]
-
S. Li, Y. Liu, and Y. Zhao, "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives," Molecules, vol. 21, no. 10, p. 1353, Oct. 2016. [Online]. Available: [Link]
-
S.-H. Lee, J.-H. Kim, and K.-T. Lee, "Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer," International Journal of Molecular Sciences, vol. 22, no. 19, p. 10459, Sep. 2021. [Online]. Available: [Link]
-
Y. Xu, J. Wang, and H. Liu, "Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation," European Journal of Medicinal Chemistry, vol. 263, p. 115924, Jan. 2024. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "this compound," PubChem Compound Database, CID=289743. [Online]. Available: [Link]
-
A. S. Kulkarni, A. D. Kulkarni, and V. D. Joshi, "4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity," European Journal of Medicinal Chemistry, vol. 135, pp. 314–326, Jul. 2017. [Online]. Available: [Link]
-
A. A. El-Sayed, A. A. El-Faham, and E. M. H. Abbas, "Synthesis of 7-Methoxy-2-phenylquinoline-3-carbaldehyde," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 6, pp. o389, Jun. 2015. [Online]. Available: [Link]
-
M. El Hafi, E. H. Anouar, S. Lahmidi, M. Boulhaoua, and E. M. Essassi, "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations," Molecules, vol. 29, no. 21, p. 4933, Oct. 2024. [Online]. Available: [Link]
-
M. Foroozesh, M. K. Zahmatkesh, and F. S. Shaker, "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors," Iranian Journal of Pharmaceutical Research, vol. 16, no. 2, pp. 606–618, 2017. [Online]. Available: [Link]
-
A. M. Szabó, Z. M. Szabó, and P. T. Mezey, "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents," Molecules, vol. 26, no. 11, p. 3349, May 2021. [Online]. Available: [Link]
-
C.-M. Lin, H.-P. Hsieh, and S.-C. Kuo, "Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents," Chemical & Pharmaceutical Bulletin, vol. 54, no. 7, pp. 996–1001, 2006. [Online]. Available: [Link]
-
A. A. El-Sayed, A. A. El-Faham, and E. M. H. Abbas, "7-Methoxy-2-phenylquinoline-3-carbaldehyde," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 6, pp. o389, Jun. 2015. [Online]. Available: [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-4-phenyl-quinolin-2-ol | C16H13NO2 | CID 722718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive In Vitro Profiling of the Antioxidant Activity of 7-Methoxy-2-phenyl-quinolin-4-ol
Abstract
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has driven significant interest in the discovery of novel antioxidant compounds. Quinoline derivatives represent a promising class of heterocyclic compounds, with many synthetic analogues demonstrating significant biological activities, including antioxidant potential.[2][3] This document provides a comprehensive guide with detailed protocols for evaluating the in vitro antioxidant activity of the novel synthetic compound, 7-Methoxy-2-phenyl-quinolin-4-ol. We present a multi-assay approach, leveraging three distinct and complementary methods—DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP)—to build a robust and multi-faceted antioxidant profile for the target compound.
Introduction: The Rationale for a Multi-Assay Approach
The antioxidant activity of a compound can be mediated through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). No single assay can fully capture a compound's total antioxidant capacity. Therefore, employing a panel of assays with different mechanisms is crucial for a comprehensive assessment.
-
DPPH & ABTS Assays: These methods are based on the ability of an antioxidant to scavenge stable free radicals. The reaction can proceed via both HAT and SET mechanisms, providing a broad measure of radical scavenging ability.[4][5]
-
FRAP Assay: This method exclusively measures the electron-donating capacity of a compound, quantifying its ability to reduce an oxidant, which is a key aspect of antioxidant action under specific physiological conditions.[6][7]
By combining these assays, researchers can gain a more reliable and holistic understanding of the antioxidant potential of this compound.
Compound Profile: this compound
-
Chemical Structure:
-
Rationale for Investigation: The quinoline scaffold is a privileged structure in medicinal chemistry. The presence of a hydroxyl (-OH) group at the 4-position and a methoxy (-OCH₃) group on the quinoline ring suggests potential for hydrogen/electron donation, a key feature of many phenolic antioxidants.[2] This application note provides the necessary protocols to empirically validate this hypothesis.
Protocol 1: DPPH Radical Scavenging Activity Assay
This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5] The principle is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow.[4] The degree of discoloration is proportional to the scavenging potential of the compound.
Experimental Workflow: DPPH Assay
Caption: General workflow for the DPPH radical scavenging assay.
Materials and Reagent Preparation
| Reagent/Material | Preparation/Supplier Information |
| This compound | Test Compound. Prepare a 1 mg/mL stock in DMSO or Methanol. |
| DPPH (C₁₈H₁₂N₅O₆) | Sigma-Aldrich or equivalent. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Positive Control. Prepare a 1 mg/mL stock in Methanol. |
| Methanol (ACS Grade) | Solvent. |
| 96-well microplate (clear, flat-bottom) | For absorbance readings. |
| Microplate Spectrophotometer | Capable of reading at 517 nm. |
Reagent Preparation:
-
DPPH Stock Solution (0.4 mg/mL): Dissolve 4 mg of DPPH in 10 mL of methanol. Store in an amber vial at 4°C.
-
DPPH Working Solution (~0.1 mM): Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm.[4] This solution must be prepared fresh before each use and protected from light.
Step-by-Step Protocol
-
Prepare Sample Dilutions: Create a series of dilutions of the test compound and Trolox standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Plate Setup:
-
Add 100 µL of each sample or standard dilution to respective wells of the 96-well plate.
-
For the blank (control) wells, add 100 µL of methanol.
-
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[10] This step is critical as DPPH is light-sensitive.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
Data Analysis
The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following formula:
Inhibition (%) = [(A_c - A_s) / A_c] × 100
Where:
-
A_c is the absorbance of the control (methanol + DPPH).
-
A_s is the absorbance of the sample (compound + DPPH).
The IC₅₀ value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the compound concentrations and using non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.
Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[12] The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution's color is diminished. This assay is applicable to both hydrophilic and lipophilic compounds.[12]
Experimental Workflow: ABTS Assay
Caption: General workflow for the ABTS radical decolorization assay.
Materials and Reagent Preparation
| Reagent/Material | Preparation/Supplier Information |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Sigma-Aldrich or equivalent. |
| Potassium Persulfate (K₂S₂O₈) | Oxidizing agent. |
| Trolox | Positive Control and Standard. |
| Phosphate-Buffered Saline (PBS) or Ethanol | Solvent/Buffer. |
| 96-well microplate (clear, flat-bottom) | For absorbance readings. |
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This generates the dark-colored radical cation.
-
Adjusted ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13] This solution should be prepared fresh.
Step-by-Step Protocol
-
Prepare Standard Curve: Create a series of Trolox dilutions in the appropriate solvent (e.g., 200, 150, 100, 50, 25 µM).
-
Prepare Sample Dilutions: Prepare several dilutions of the this compound test compound.
-
Plate Setup: Add 20 µL of each standard, sample dilution, or solvent (for the blank) to the wells of a 96-well plate.
-
Initiate Reaction: Add 180 µL of the adjusted ABTS•⁺ working solution to all wells and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[10][13] The incubation time should be kept consistent across all measurements.
-
Measurement: Immediately measure the absorbance at 734 nm.[12]
Data Analysis
Calculate the percentage inhibition as described for the DPPH assay.
A standard curve is generated by plotting the percentage inhibition against the concentration of the Trolox standards. The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is calculated from the linear regression equation of the Trolox standard curve and represents the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the test compound.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[6] The change in absorbance at 593 nm is directly proportional to the reducing power of the antioxidants in the sample.
Experimental Workflow: FRAP Assay
Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Materials and Reagent Preparation
| Reagent/Material | Preparation/Supplier Information |
| Acetate Buffer (300 mM, pH 3.6) | See below. |
| TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) | See below. |
| Ferric Chloride (FeCl₃·6H₂O) | See below. |
| Ferrous Sulfate (FeSO₄·7H₂O) or Trolox | Standard for calibration curve. |
| 96-well microplate (clear, flat-bottom) | For absorbance readings. |
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
Step-by-Step Protocol
-
Prepare Standard Curve: Prepare a series of aqueous ferrous sulfate (e.g., 1000, 500, 250, 125, 50 µM) or Trolox standards.
-
Prepare Sample Dilutions: Prepare dilutions of the this compound test compound in a suitable solvent.
-
Plate Setup:
-
Add 20 µL of sample, standard, or blank (solvent) to the appropriate wells.
-
-
Initiate Reaction: Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (typically between 4 and 30 minutes).[6][10] A kinetic reading can also be performed.
-
Measurement: Measure the absorbance at 593 nm.
Data Analysis
Plot the absorbance of the standards against their concentration to create a standard curve. Use the linear regression equation from this curve to determine the FRAP value of the test samples. The results are expressed as µM of Fe(II) equivalents or Trolox equivalents.
Interpretation and Conclusion
By performing all three assays, a comprehensive antioxidant profile for this compound can be established.
-
High activity in DPPH and ABTS assays would suggest the compound is a potent radical scavenger, capable of donating hydrogen atoms or electrons.
-
High activity in the FRAP assay would confirm strong electron-donating capabilities.
-
Discrepancies between assays (e.g., high FRAP value but low DPPH scavenging) can provide valuable mechanistic insights. For example, some compounds may be excellent reducing agents but poor radical scavengers due to steric hindrance.[14]
This multi-faceted approach provides a robust, self-validating system for characterizing the antioxidant potential of novel compounds like this compound, providing critical data for further drug development and mechanistic studies.
References
- Arbor Assays. (2016). FRAP - Measuring antioxidant potential.
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Benchchem. Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- G-Biosciences.
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Arigo biolaboratories. ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
- MDPI. (2020). New Synthetic Quinoline (Qui)
- Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay.
- MDPI. (2023).
- UI Scholars Hub. (2023).
- NIH. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.
- ResearchGate. (2014). In vitro antioxidant activity of quinoline compounds.
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- ResearchGate. (2015).
- Benchchem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- MDPI. (2020). DPPH Radical Scavenging Assay.
- G-Biosciences.
- G-Biosciences. ABTS Antioxidant Capacity Assay.
- PMC - PubMed Central. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products.
- PMC - PubMed Central. (2011). Genesis and development of DPPH method of antioxidant assay.
- Bioquochem.
- NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- PubChem. This compound.
- PubMed Central. (2024).
- PubMed. (2023).
- Santa Cruz Biotechnology. 7-Methoxy-4-phenyl-quinolin-2-ol.
- De Gruyter. (2020).
- PubChemLite. This compound (C16H13NO2).
- Amanote Research. (2017). (PDF) Synthesis of 7-Hydroxy-4'-Methoxyflavanone and.
- NIH. (2022). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines.
- PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
Sources
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 8. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
quantification of 7-Methoxy-2-phenyl-quinolin-4-ol using GC-MS
Application Note: GC-MS-072
Quantitative Analysis of 7-Methoxy-2-phenyl-quinolin-4-ol in Pharmaceutical Matrices using Derivatization-coupled Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a silylation derivatization step is employed to enhance volatility and improve chromatographic performance. The method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for efficient derivatization. The analysis is performed on a standard non-polar capillary column with detection in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[1][2] This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in research and quality control environments.
Introduction and Scientific Rationale
This compound (C₁₆H₁₃NO₂) is a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities exhibited by the quinoline scaffold.[3][4] Accurate and reliable quantification of this analyte is critical for pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs).
Direct analysis of this compound by gas chromatography is challenging. The presence of the hydroxyl (-OH) group at the 4-position introduces polarity and the potential for hydrogen bonding.[5] This can lead to poor peak shape, decreased sensitivity, and irreversible adsorption on the GC column. To overcome these issues, a derivatization step is essential.[6] Silylation is a widely used derivatization technique that replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This chemical modification increases the analyte's volatility and thermal stability, making it highly amenable to GC-MS analysis.[6] This application note details a complete workflow, from sample preparation and derivatization to GC-MS analysis and full method validation.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (IS): Phenanthrene or other suitable non-reactive compound.
-
Deionized Water
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-polarity phase)
-
Autosampler: Agilent 7693A (or equivalent)
-
Software: Agilent MassHunter (or equivalent)
-
Consumables: 2 mL amber autosampler vials with PTFE/silicone septa, analytical balance, vortex mixer, heating block.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenanthrene and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution weighing.
Detailed Protocols
Sample Preparation and Derivatization Protocol
-
Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a 2 mL autosampler vial.
-
Add 10 µL of the Internal Standard solution (100 µg/mL working solution) to each vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is completely dry as moisture will quench the silylation reagent.[7]
-
Add 50 µL of anhydrous pyridine to reconstitute the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block at 70°C for 45 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Method Parameters
The instrumental parameters are summarized in the table below.
| Parameter | Setting |
| GC Inlet | Mode: SplitlessInlet Temperature: 280°CInjection Volume: 1 µLPurge Flow to Split Vent: 50 mL/min at 1.0 min |
| Oven Program | Initial Temp: 150°C, hold for 1 minRamp 1: 20°C/min to 300°CHold: 5 min at 300°C |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| MS Interface | Transfer Line Temp: 290°C |
| MS Source | Source Temperature: 230°CQuadrupole Temperature: 150°CIonization Energy: 70 eV |
| MS Acquisition | Mode: Selected Ion Monitoring (SIM)Quantifier Ion (Analyte): m/z 323 (M+)Qualifier Ions (Analyte): m/z 308, 280Quantifier Ion (IS): m/z 178 |
Visualization of Workflow and Chemistry
The overall analytical process and the key chemical transformation are depicted below.
Caption: Experimental workflow from sample preparation to final quantification.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
Application Note: A Comprehensive Protocol for the Synthesis of 4-Chloro-7-methoxy-2-phenylquinoline
Abstract & Introduction
4-Chloro-7-methoxy-2-phenylquinoline is a key heterocyclic intermediate in synthetic organic chemistry, particularly valued in the development of pharmacologically active molecules and functional materials.[1] Its structure is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-7-methoxy-2-phenylquinoline via the deoxychlorination of its precursor, 7-Methoxy-2-phenyl-quinolin-4-ol.
The conversion of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline is a fundamental transformation. The most common and effective method employs phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and a powerful dehydrating agent.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Reaction Principle & Mechanism
The conversion of the 4-hydroxyquinoline scaffold to its 4-chloro derivative is not a simple nucleophilic substitution of a hydroxyl group, which is a poor leaving group. The reaction proceeds through the activation of the hydroxyl group by phosphorus oxychloride. The mechanism is analogous to that of a Vilsmeier-Haack reaction.[3]
Mechanistic Steps:
-
Activation: The lone pair of electrons on the oxygen atom of the 4-hydroxyquinoline's enol tautomer attacks the highly electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This initial attack leads to the formation of a dichlorophosphate ester intermediate, effectively converting the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃, acts as a nucleophile and attacks the C4 position of the quinoline ring.
-
Product Formation: This nucleophilic aromatic substitution displaces the dichlorophosphate group, which is eliminated to form the stable 4-chloroquinoline product and a phosphorus-based byproduct.
Caption: Figure 1: Reaction Mechanism.
Critical Safety Imperatives: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is an extremely hazardous substance that demands rigorous safety protocols. All steps involving POCl₃ must be performed in a certified, high-performance chemical fume hood.
-
Corrosivity & Reactivity: POCl₃ is highly corrosive and reacts violently with water and other protic solvents, liberating large amounts of toxic hydrogen chloride (HCl) gas and heat.[5][6][7] All glassware must be scrupulously dried in an oven before use.
-
Health Hazards: It causes severe chemical burns upon contact with skin and eyes.[6][8] Inhalation is extremely dangerous and can lead to delayed-onset pulmonary edema, which can be fatal.[5]
-
Personal Protective Equipment (PPE): Mandatory PPE includes:
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[6][8] Keep a Class D fire extinguisher (for reactive metals/reagents) and dry sand or vermiculite available for spills. DO NOT use water to extinguish a POCl₃ fire or clean a spill. [6][7]
-
Waste Disposal: Unreacted POCl₃ must be quenched carefully by slowly adding it to a large volume of crushed ice under vigorous stirring in a fume hood. The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Grade | Supplier | Notes |
| This compound | 189816-04-4 | ≥98% | Standard Supplier | Ensure starting material is dry. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | ≥99% (Reagent) | Standard Supplier | Use from a freshly opened bottle or a properly stored container under inert gas. |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | Prepared in-house | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Standard Supplier | For drying organic layers. |
| Ethanol (EtOH) | 64-17-5 | 200 Proof | Standard Supplier | For recrystallization. |
| Crushed Ice | - | - | - | For quenching the reaction. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser with gas outlet/inlet (oven-dried)
-
Calcium chloride (CaCl₂) drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Dropping funnel (optional, for large scale)
-
Rotary evaporator with a vacuum trap system
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
TLC plates (Silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol is based on a 5.0 g scale of the starting material. Adjust quantities proportionally for different scales.
Caption: Figure 2: Experimental Workflow.
Step 1: Reaction Setup
-
Oven-dry a 250 mL three-neck round-bottom flask and a reflux condenser at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Assemble the glassware in a fume hood. Equip the flask with a magnetic stir bar, the condenser (topped with a CaCl₂ drying tube), and a glass stopper.
-
To the flask, add this compound (5.0 g, 19.9 mmol).
Step 2: Reagent Addition and Reaction
-
Under a steady flow of inert gas (Nitrogen or Argon), carefully add phosphorus oxychloride (POCl₃, 25 mL, 269 mmol) to the flask containing the starting material at room temperature. The solid may not fully dissolve initially.
-
With gentle stirring, slowly heat the reaction mixture to 100-105°C using a heating mantle or oil bath.
-
Maintain the reaction at this temperature with vigorous stirring for 2-4 hours. The mixture should become a clearer, homogeneous solution as the reaction progresses.[3]
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Procedure: Carefully take a micro-sample from the reaction mixture using a glass capillary. Quench the sample in a vial containing a small amount of ice-cold saturated NaHCO₃ solution and a few drops of ethyl acetate. Spot the organic layer on a TLC plate.
-
Eluent: A common eluent system is Ethyl Acetate/Hexane (30:70 v/v).
-
Visualization: Use a UV lamp (254 nm). The product spot should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Ensure the vacuum trap is cooled effectively (e.g., with dry ice/acetone). This step is critical to minimize the violence of the subsequent quenching step.
-
Place a large beaker (2 L) containing ~500 g of crushed ice in the fume hood.
-
CRITICAL QUENCHING STEP: Very slowly and carefully, pour the cooled, concentrated reaction residue onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will produce copious amounts of HCl gas. Perform this addition dropwise or in a thin stream.
-
Once the addition is complete, continue stirring until all the ice has melted.
Step 5: Neutralization and Extraction
-
Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate (NaHCO₃) solution in portions. Be cautious of vigorous gas (CO₂) evolution. Continue adding base until the pH of the solution is ~8-9 (test with pH paper).
-
The crude product will precipitate as a solid. Filter the solid using a Büchner funnel, wash the filter cake thoroughly with cold water (3 x 100 mL), and press as dry as possible.
-
Alternatively, the product can be extracted. Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 6: Purification
-
The most common method for purification is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.
Characterization & Expected Results
| Parameter | Expected Value |
| Product Name | 4-Chloro-7-methoxy-2-phenylquinoline |
| Molecular Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.73 g/mol [10] |
| Appearance | White to pale yellow crystalline solid |
| Yield | 75-90% (typical) |
| Purity (by HPLC/NMR) | >98% after recrystallization |
The final structure should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct product has been synthesized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction flask or reagents.[3] 2. Incomplete reaction (insufficient time or temperature). 3. Inactive POCl₃. | 1. Ensure all glassware is oven-dried. Use a fresh, high-quality bottle of POCl₃. 2. Increase reaction time and monitor by TLC until completion. 3. Use a new bottle of the reagent. |
| Difficult Purification / Oily Product | 1. Incomplete hydrolysis of phosphorus byproducts. 2. Product hydrolysis back to starting material during workup.[3] | 1. Ensure thorough stirring during the quenching and neutralization steps. 2. Keep the temperature low during quenching and neutralization. Do not use strong, hot base. Consider purification by column chromatography if recrystallization fails. |
| Violent, Uncontrolled Quenching | 1. Adding the reaction mixture to ice too quickly. 2. Insufficient removal of excess POCl₃ prior to quenching. | 1. Add the residue extremely slowly to a large volume of ice. 2. Ensure POCl₃ is thoroughly removed on the rotary evaporator before quenching. |
References
-
New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available from: [Link]
-
Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available from: [Link]
-
Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Available from: [Link]
-
Chinachemnet. 4-Chloro-7-methoxy-2-phenylquinoline. Available from: [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
Sources
- 1. Buy 4-Chloro-7-methoxy-2-phenylquinoline | 189816-05-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. my.airliquide.com [my.airliquide.com]
- 10. 4-Chloro-7-methoxy-2-phenylquinoline, China 4-Chloro-7-methoxy-2-phenylquinoline Manufacturers, China 4-Chloro-7-methoxy-2-phenylquinoline Suppliers - chemvia [chinachemnet.com]
Introduction: The Therapeutic Potential and Evaluation of Quinoline Derivatives
An in-depth guide to assessing the cytotoxic effects of 7-Methoxy-2-phenyl-quinolin-4-ol, providing researchers with the foundational principles and detailed protocols for robust and reproducible cell viability analysis.
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These compounds form the core structure of various established drugs and are continuously explored for new therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][3] this compound, a specific derivative within this class, holds potential for investigation in drug discovery programs. The functionalization of the quinoline core, such as the addition of methoxy and phenyl groups, can significantly alter the compound's cytotoxic activities.[4][5]
The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.[6] Cell viability assays are indispensable tools in drug discovery, offering crucial insights into the dose-dependent effects of a compound on cellular health.[6] These assays help to quantify cytotoxicity, establish effective concentration ranges, and provide a basis for more in-depth mechanistic studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound. We will detail the principles and protocols for two widely adopted and robust cell viability assays: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
Guiding Principles: Choosing the Right Viability Assay
The selection of a cell viability assay depends on the specific research question, required sensitivity, and available instrumentation. The two methods detailed here measure different indicators of cell health, providing complementary insights into the compound's effect.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that provides an indication of a cell population's metabolic health. The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured using a spectrophotometer.[8][9]
Causality Behind the Choice: The MTT assay is chosen for its reliability, cost-effectiveness, and extensive validation in scientific literature. It is an excellent endpoint assay for screening the effects of a compound on the mitochondrial integrity and overall metabolic activity of the cell population.[7]
The CellTiter-Glo® Luminescent Assay: A Direct Quantitation of ATP
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that determines the number of viable cells by quantifying adenosine triphosphate (ATP), the primary currency of cellular energy.[10][11] The presence of ATP is a key indicator of metabolically active, viable cells.[10][12] The assay procedure involves adding a single reagent directly to the cultured cells.[10][13] This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable, "glow-type" luminescent signal proportional to the amount of ATP present.[10][11]
Causality Behind the Choice: This assay is selected for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which makes it ideal for high-throughput screening (HTS).[10][13] Because it directly measures ATP, it provides a more direct snapshot of cell viability compared to the indirect measure of metabolic activity in the MTT assay. The stable luminescent signal also provides flexibility in measurement timing.[10]
Experimental Design and Optimization
A well-designed experiment is crucial for obtaining reliable and reproducible data. Before proceeding to the main protocols, several factors must be optimized.
-
Cell Line Selection : Choose a cell line that is relevant to the research context (e.g., a specific cancer type). Ensure cells are healthy, in the logarithmic growth phase, and have been passaged a consistent number of times to avoid phenotypic drift.[14]
-
Optimal Seeding Density : The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting viability independently of the compound treatment. A cell titration experiment should be performed to find the optimal density that provides a robust signal within the linear range of the chosen assay.[14][15]
-
Compound Preparation and Dilution Series : this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in culture medium to achieve the final desired concentrations. It is critical to ensure that the final solvent concentration in all wells (including vehicle controls) is identical and non-toxic to the cells.
-
Controls for a Self-Validating System :
-
Vehicle Control : Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is used to establish 100% cell viability.
-
Untreated Control : Cells treated with culture medium only. This helps ensure the vehicle itself has no effect.
-
Positive Control : Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.
-
Medium-Only Control (Blank) : Wells containing only culture medium and the assay reagent. This value is used for background subtraction.[15]
-
Detailed Protocols
Protocol 1: Cell Culture and Treatment
This initial protocol is common for both the MTT and CellTiter-Glo® assays.
-
Cell Seeding : Trypsinize and count healthy, log-phase cells. Dilute the cells to the pre-determined optimal seeding density in fresh culture medium.
-
Plating : Dispense 100 µL of the cell suspension into each well of a 96-well, flat-bottom, tissue-culture-treated plate. For the CellTiter-Glo® assay, an opaque-walled plate is required to prevent well-to-well crosstalk of the luminescent signal.[15]
-
Incubation : Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere and resume normal growth.
-
Compound Preparation : Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Cell Treatment : Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilution (or control medium) to each well.
-
Treatment Incubation : Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 2: MTT Cell Viability Assay
-
Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Filter sterilize this solution and store it protected from light at 4°C.
-
Add MTT Reagent : After the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Formazan Formation : Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[8][16]
-
Incubate and Mix : Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
-
Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8] A reference wavelength of >650 nm can be used to reduce background noise.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagent Preparation : Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided CellTiter-Glo® Buffer to form the CellTiter-Glo® Reagent.[15] Allow the solution to equilibrate to room temperature before use.
-
Plate Equilibration : After the treatment incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This minimizes temperature gradients across the plate.[12][15]
-
Add Reagent : Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[12][15]
-
Induce Lysis : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][15]
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]
-
Luminescence Measurement : Record the luminescence of each well using a luminometer. The integration time should be set according to the instrument manufacturer's guidelines (typically 0.25–1 second per well).[15]
Data Presentation and Analysis
The primary goal of data analysis is to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Background Subtraction : For each well, subtract the average absorbance/luminescence value from the medium-only (blank) control wells.
-
Calculate Percent Viability : Normalize the data to the vehicle control to determine the percentage of viable cells for each compound concentration.
% Viability = ( (Signal of Treated Cells - Blank) / (Signal of Vehicle Control - Blank) ) * 100
-
Dose-Response Curve : Plot the Percent Viability against the log of the compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀ : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism) to calculate the IC₅₀ value from the curve.
Sample Data Table
The following table presents example data for a hypothetical experiment treating a cancer cell line with this compound for 48 hours.
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Medium Blank | N/A | 0.052 | 0.000 | 0% |
| Vehicle Control (0) | N/A | 1.254 | 1.202 | 100% |
| 0.1 | -1.0 | 1.249 | 1.197 | 99.6% |
| 1 | 0.0 | 1.153 | 1.101 | 91.6% |
| 5 | 0.7 | 0.876 | 0.824 | 68.6% |
| 10 | 1.0 | 0.648 | 0.596 | 49.6% |
| 25 | 1.4 | 0.311 | 0.259 | 21.5% |
| 50 | 1.7 | 0.123 | 0.071 | 5.9% |
| 100 | 2.0 | 0.068 | 0.016 | 1.3% |
From this data, the IC₅₀ value would be calculated to be approximately 10 µM.
Visualizations of Workflows and Mechanisms
References
-
MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential . ScienceDirect. [Link]
-
Ten Tips for Optimizing Cell-Based Assays . Biocompare. [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? . Brieflands. [Link]
-
MTT Proliferation Assay Protocol . ResearchGate. [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells . UKZN. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents . Springer. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens . PubMed. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens . Springer. [Link]
Sources
- 1. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 14. biocompare.com [biocompare.com]
- 15. promega.com [promega.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol
Welcome to the technical support center for the synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for improving the yield and purity of this important quinolinone scaffold.
Overview of the Synthesis: The Conrad-Limpach Reaction
The most established and direct route to this compound is the Conrad-Limpach synthesis. This reaction proceeds in two key stages:
-
Condensation: An aromatic amine (m-anisidine) reacts with a β-ketoester (ethyl benzoylacetate) to form a β-aminoacrylate intermediate (an enamine). This step is typically performed at or slightly above room temperature and is kinetically controlled.[1][2]
-
Thermal Cyclization: The isolated intermediate is heated to very high temperatures (around 250 °C) in a high-boiling inert solvent. This energy-intensive step facilitates an electrocyclic ring closure, followed by the elimination of ethanol to form the final 4-hydroxyquinoline product.[1][3][4][5]
The high temperature required for the second step is the primary challenge in this synthesis, often leading to low yields and byproduct formation if not properly controlled.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the predominant tautomeric form of the final product? While often named "quinolin-4-ol" (the enol form), the product predominantly exists as the 7-methoxy-2-phenyl-1H-quinolin-4-one tautomer (the keto form).[1][6] For the purpose of this guide, we will refer to it by its common name, this compound.
Q2: Why is the Conrad-Limpach synthesis preferred for this target molecule? The Conrad-Limpach synthesis provides a direct and regioselective route to 4-hydroxyquinolines. By controlling the initial condensation temperature, the reaction favors the kinetic product required for the formation of the 4-hydroxyquinoline isomer over the 2-hydroxyquinoline (Knorr synthesis) isomer.[1][2]
Q3: How does the choice of β-ketoester influence the reaction? The structure of the β-ketoester dictates the substituent at the 2-position of the quinoline ring. For the synthesis of this compound, ethyl benzoylacetate is the required reagent to introduce the phenyl group at the 2-position.
Q4: What role does the methoxy group on the aniline play? The methoxy group (-OCH₃) at the meta-position of aniline (m-anisidine) is an electron-donating group (EDG). This group increases the nucleophilicity of the aromatic ring, which can facilitate the electrophilic attack during the cyclization step, although the high energy barrier of breaking aromaticity remains the dominant challenge.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Problem: My overall yield is very low. What are the most common causes?
Low yields are the most frequent complaint and can originate from either the condensation or the cyclization step. Key factors include:
-
Suboptimal Cyclization Temperature: Failure to reach and maintain the critical temperature of ~250 °C is the leading cause of failed cyclizations.[1][3][4]
-
Inappropriate Solvent: Using a solvent with a boiling point too low to reach the required temperature will prevent the reaction from proceeding efficiently.[4][8]
-
Reaction Atmosphere: Sensitivity to air or moisture at high temperatures can cause degradation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[3]
-
Impure Reagents: The purity of the starting aniline and β-ketoester is critical. Contaminants can lead to side reactions and lower the yield.[3]
Problem: The initial condensation of m-anisidine and ethyl benzoylacetate is inefficient.
This step is generally robust, but issues can arise.
-
Cause: The reaction may be too slow at room temperature.
-
Solution: A catalytic amount of a strong acid, such as a drop of concentrated H₂SO₄ or HCl, can be added to catalyze the formation of the Schiff base intermediate.[1][3] Gentle warming can also increase the reaction rate, but temperatures should be kept moderate (e.g., below 80°C) to avoid favoring the undesired Knorr product.[1] Water is a byproduct; if a solvent like toluene is used, water can be removed azeotropically to drive the reaction to completion.[3]
Problem: The thermal cyclization step fails or produces significant tar.
This is the most critical and difficult step of the synthesis.
-
Cause 1: Insufficient Temperature. The electrocyclic ring closure has a high activation energy. The reaction mixture must be maintained at a stable temperature of approximately 250 °C.[1][3][5]
-
Solution: Use a high-boiling, inert solvent and an appropriate heating apparatus (e.g., a heating mantle with a sand bath) to ensure uniform and consistent heating. Use a high-temperature thermometer to accurately monitor the internal reaction temperature.[3]
-
-
Cause 2: Poor Solvent Choice. The solvent is not merely a medium but is crucial for heat transfer and preventing localized overheating and decomposition.
-
Solution: High-boiling inert solvents are essential. Early work with neat reactions gave very low yields (<30%), whereas using solvents like mineral oil or Dowtherm A can increase yields to over 90% in many cases.[1][4] A study exploring various solvents found that 1,2,4-trichlorobenzene and 2-nitrotoluene are also effective alternatives.[8]
-
Table 1: Comparison of Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Typical Yield Improvement | Reference |
| None (Neat) | N/A | Very low (<30%) | [1][4] |
| Mineral Oil | >300 | High (>90% in many cases) | [1][4] |
| Dowtherm A | 257 | High (>90% in many cases) | [4] |
| 1,2,4-Trichlorobenzene | 214 | Useful Alternative | [3][8] |
| 2-Nitrotoluene | 222 | Useful Alternative | [3][8] |
| Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with specific substrates and conditions. |
Problem: How do I effectively purify the product and remove the high-boiling solvent?
-
Cause: The high-boiling solvent (like mineral oil or Dowtherm A) is non-volatile and can be difficult to separate from the product.
-
Solution: The product often precipitates from the reaction mixture upon cooling.[3]
-
After cooling, dilute the viscous mixture with a low-boiling hydrocarbon solvent such as hexanes or petroleum ether. This will further precipitate the solid product while dissolving the high-boiling reaction solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with more of the hydrocarbon solvent to remove any residual high-boiling solvent.
-
The crude product can then be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Visualized Workflows and Mechanisms
Diagram 1: Conrad-Limpach Synthesis Pathway
Caption: Key stages of the Conrad-Limpach synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxy-2-phenyl-quinolin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with 7-Methoxy-2-phenyl-quinolin-4-ol. Drawing upon established principles of organic chemistry and purification sciences, this document provides practical, in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance the purity of your final compound.
Introduction to Purification Challenges
This compound, a member of the quinolinol class of heterocyclic compounds, presents a unique set of purification challenges primarily stemming from its synthesis, typically via the Conrad-Limpach reaction. The inherent properties of the quinolinol scaffold, including its basic nitrogen and acidic hydroxyl group, necessitate a carefully considered purification strategy. Common issues encountered include the removal of unreacted starting materials, isomeric byproducts, and colored impurities, often complicated by the compound's variable solubility and potential for degradation on certain stationary phases.
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing you with the expertise to overcome these hurdles.
Troubleshooting Guide: Navigating Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery or No Crystal Formation During Recrystallization
Question: I've attempted to recrystallize my crude this compound, but I'm either getting very low yields or the compound "oils out" instead of forming crystals. What's going wrong?
Answer: This is a frequent challenge in recrystallization and usually points to an issue with solvent selection or the presence of significant impurities.
Causality and Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For quinolinol derivatives, promising solvents include ethanol, or solvent mixtures like methanol-acetone and dichloromethane-hexane.[1] A systematic solvent screening is the most effective approach.
-
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) dropwise at room temperature until the solid dissolves. Note the approximate volume needed. A good candidate will require a larger volume at room temperature.
-
If the solid is insoluble at room temperature, gently heat the mixture. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals formed.
-
-
-
Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Solution:
-
Lower the Temperature of Crystallization: After dissolving your compound in the minimum amount of hot solvent, allow it to cool more slowly. Try letting it stand at room temperature overnight before moving to an ice bath.
-
Change the Solvent System: Use a lower-boiling solvent or a solvent mixture. For instance, if you are using ethanol, try a mixture of ethyl acetate and hexane.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.
-
-
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 0.654 | 78 | Often a good starting point for quinolinols. |
| Ethyl Acetate | 0.228 | 77 | Good for creating solvent mixtures with non-polar solvents. |
| Hexane | 0.009 | 69 | A common anti-solvent to be used in a mixture. |
| Dichloromethane | 0.309 | 40 | Can be effective, but its low boiling point may require careful handling. |
| Toluene | 0.099 | 111 | Higher boiling point may help dissolve less soluble impurities. |
Data sourced from various chemical property databases.
Issue 2: Product Decomposition or Streaking on Silica Gel Column Chromatography
Question: When I try to purify my compound using silica gel column chromatography, I observe significant streaking on the TLC plate, and I suspect my product is decomposing on the column. How can I prevent this?
Answer: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel. The Lewis acidic sites on the silica surface can strongly interact with the basic nitrogen of the quinoline, leading to poor separation and potential degradation.
Causality and Solution:
-
Acidic Nature of Silica Gel: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate basic analytes.
-
Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent.
-
Protocol for Silica Gel Deactivation:
-
Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Add 0.5-1% triethylamine (NEt₃) to the mobile phase.
-
Flush the packed silica gel column with this modified eluent for at least 3-4 column volumes before loading your sample. This will neutralize the active sites.
-
-
-
Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For a basic compound like this compound, neutral or basic alumina is recommended.
-
Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography using a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be very effective.
-
-
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Issue 3: Persistent Impurities After Multiple Purification Attempts
Question: I've tried both recrystallization and column chromatography, but I'm still struggling to remove a persistent impurity. What else can I try?
Answer: When standard methods fail, it's often because the impurity has very similar physical properties (polarity, solubility) to your desired product. In such cases, exploiting the chemical properties of your compound through an acid-base extraction can be highly effective.
Causality and Solution:
-
Presence of Isomeric or Structurally Similar Impurities: The Conrad-Limpach synthesis can potentially lead to the formation of the isomeric 2-hydroxyquinoline byproduct under thermodynamic control (higher temperatures), whereas the desired 4-hydroxyquinoline is the kinetic product.[2][3] These isomers can be difficult to separate by chromatography or recrystallization alone.
-
Solution: Acid-Base Extraction: This technique leverages the different pKa values of acidic, basic, and neutral compounds to move them between an organic and an aqueous layer. This compound is amphoteric, meaning it has both acidic (the -OH group) and basic (the quinoline nitrogen) properties. The pKa of the phenolic hydroxyl group in 4-hydroxyquinolines is typically around 11-12, while the pKa of the protonated quinoline nitrogen is around 5-6.[4]
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
To remove basic impurities: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Your product, being a weaker base, should largely remain in the organic layer.
-
To isolate your product: After washing the organic layer with water and then brine, you can now exploit the acidic nature of your product. Extract the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The phenolic hydroxyl group will be deprotonated, forming a water-soluble salt that moves into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer containing your product's salt.
-
Cool the aqueous layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 1 M HCl) until your product precipitates out.
-
Collect the pure solid by filtration, wash with cold water, and dry thoroughly.
-
-
Logical Relationship: Acid-Base Extraction
Caption: Acid-Base Extraction Strategy for Purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the Conrad-Limpach synthesis of this compound?
A1: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[5] For your target molecule, this would be the reaction of 4-methoxyaniline with ethyl benzoylacetate. Potential impurities include:
-
Unreacted Starting Materials: 4-methoxyaniline and ethyl benzoylacetate.
-
Isomeric Product (Knorr Product): Under higher reaction temperatures, the aniline may react at the ester carbonyl of the β-ketoester, leading to the formation of the 2-hydroxyquinoline isomer.[2][3]
-
Self-Condensation Products: Of either starting material, though less common under controlled conditions.
-
High-Boiling Solvents: If the reaction is carried out in high-boiling solvents like Dowtherm A or diphenyl ether, these can be difficult to remove.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool.
-
Developing a TLC System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane. You can vary the ratio to achieve good separation (an Rf value of 0.2-0.4 for your product is ideal).
-
Visualization: Your compound is likely UV-active due to the quinoline and phenyl rings, so it should be visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or p-anisaldehyde for visualization.
Q3: My purified product is still colored. How can I decolorize it?
A3: Colored impurities are common. During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to lower yields.
Q4: What is the expected appearance of pure this compound?
A4: Based on data for similar compounds and supplier information, pure this compound is expected to be a pale-yellow to off-white solid. A darker color may indicate the presence of impurities.
References
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
Name Reactions. (n.d.). Conrad-Limpach Reaction. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Conrad-Limpach-Knorr Quinoline Synthesis. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinolin-4-ol Synthesis
Welcome to the technical support center for the synthesis of quinolin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, you will find field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for synthesizing substituted quinolin-4-ols?
The choice of method largely depends on the available starting materials and the desired substitution pattern. The two most robust and widely used methods are the Conrad-Limpach synthesis and the Camps cyclization .
-
Conrad-Limpach Synthesis: This is a powerful method involving the condensation of anilines with β-ketoesters.[1] It is particularly useful for accessing a wide variety of substituted 4-hydroxyquinolines. The reaction proceeds in two main stages: the formation of a Schiff base intermediate, followed by a high-temperature thermal cyclization.[1][2]
-
Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[3][4] A key consideration for the Camps reaction is that it can produce a mixture of isomers, and the product ratio is highly dependent on the reaction conditions.[4][5]
Modern alternatives, such as palladium-catalyzed carbonylative reactions, also exist and offer milder conditions but may require more specialized reagents and catalysts.[6][7]
Q2: My Conrad-Limpach cyclization step is failing or giving very low yields. What is the most critical parameter to control?
Temperature is unequivocally the most critical parameter. The cyclization of the intermediate anilinocrotonate requires high thermal energy, typically around 250°C , to overcome the activation barrier for the electrocyclic ring-closing step.[1][8]
Causality: The high temperature is necessary to promote the formation of a high-energy ketene or enol tautomer, which then undergoes cyclization. Breaking the aromaticity of the aniline ring during this step is energetically demanding.[9] Failure to reach and maintain this temperature will result in an incomplete or failed reaction.
Q3: What is the role of the solvent in the Conrad-Limpach synthesis?
The solvent plays a crucial role in both heat transfer and reaction yield. High-boiling, inert solvents are essential for maintaining the required high temperatures safely and consistently.
-
Recommended Solvents: Mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene are traditionally used.[8][9] These solvents ensure uniform heating and can significantly improve yields compared to running the reaction neat.[1]
-
Impact on Yield: Studies have shown that yields generally increase with the boiling point of the solvent. Inexpensive alternatives like 2-nitrotoluene have also been found to be effective.[9]
Q4: How can I control the formation of isomers in the Camps cyclization?
The Camps cyclization of o-acylaminoacetophenones can yield two different hydroxyquinoline isomers. The regioselectivity is primarily influenced by the choice of base.[3][7]
-
Strong Base (e.g., NaOH): A stronger base tends to favor deprotonation at the α-position of the ketone, leading to intramolecular aldol condensation and the formation of a quinolin-4-one derivative.[7]
-
Weaker Base (e.g., Cs₂CO₃): A weaker base may favor deprotonation at the γ-position of the amide, resulting in the formation of a quinolin-2-one isomer.[7]
Careful screening of the base and solvent system is necessary to optimize the reaction for the desired isomer.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Formation in Conrad-Limpach Cyclization
| Potential Cause | Explanation & Validation | Recommended Solution |
| Insufficient Temperature | The cyclization requires temperatures of ~250°C.[1][8] Use a high-temperature thermometer to verify that your heating mantle or oil bath is reaching and maintaining the target temperature. Localized cooling or inaccurate temperature probes can be misleading. | Use a high-boiling solvent like mineral oil for even heat distribution.[9] Ensure the reaction flask is appropriately insulated. Calibrate your temperature probe against a known standard. |
| Poor Quality Reagents | The starting aniline or β-ketoester may be impure or wet. Moisture can interfere with the formation of the initial Schiff base. | Use freshly distilled aniline and ensure the β-ketoester is of high purity. Dry solvents and reagents if sensitivity to moisture is suspected. |
| Lack of Acid Catalyst (in first step) | The initial condensation to form the Schiff base is often catalyzed by a small amount of acid (e.g., HCl, H₂SO₄).[1] This step is crucial for the subsequent cyclization. | Add a catalytic amount of a strong acid during the initial condensation of the aniline and β-ketoester at lower temperatures before proceeding to the high-temperature cyclization. |
| Reaction Time Too Short | Even at the correct temperature, the reaction may require 30-60 minutes for completion.[8] | Monitor the reaction's progress by taking small aliquots (if safe and feasible) and analyzing them by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Significant Tar/Polymer Formation
| Potential Cause | Explanation & Validation | Recommended Solution |
| Excessively High Temperature | While high temperature is necessary, exceeding the optimal range (e.g., >280°C) can lead to decomposition of starting materials, intermediates, and the final product, resulting in charring and tar formation.[8] | Carefully control the temperature using a temperature controller. Do not overheat. The goal is to maintain a steady ~250°C. |
| Atmospheric Oxidation | At high temperatures, reactants and products can be susceptible to oxidation if the reaction is run open to the atmosphere. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8] |
| Impure Starting Materials | Impurities can act as catalysts for polymerization or decomposition at high temperatures. | Purify starting materials before use. Aniline can often be purified by distillation.[10] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation & Validation | Recommended Solution |
| Product is Insoluble in Workup Solvents | Quinolin-4-ols are often high-melting solids with poor solubility in common organic solvents, making extraction difficult. | After cooling, the product often precipitates from the reaction mixture. Dilute with a hydrocarbon solvent like hexanes or toluene to further precipitate the product and dissolve the high-boiling reaction solvent.[8] Collect the solid by filtration. |
| Contamination with High-Boiling Solvent | Residual mineral oil or Dowtherm A can be difficult to remove from the solid product. | Wash the filtered solid product thoroughly with copious amounts of a low-boiling hydrocarbon solvent (hexanes, pentane) to remove the residual high-boiling solvent. |
| Product is Unstable on Silica Gel | The slightly acidic nature of silica gel can cause decomposition of some sensitive quinoline derivatives during column chromatography.[11] | If chromatography is necessary, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.[11] Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) is often a better purification method. |
Visualizing the Process
To better understand the critical steps and decision-making process, two diagrams are provided below using Graphviz.
Mechanism: The Conrad-Limpach Synthesis
Caption: Key stages of the Conrad-Limpach synthesis.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: General Procedure for Conrad-Limpach Synthesis of 4-Hydroxyquinoline
This protocol is illustrative and should be adapted based on the specific substrates and scale.
-
Intermediate Formation: In a round-bottom flask, combine aniline (1.0 equiv.) and ethyl acetoacetate (1.05 equiv.). Add a catalytic drop of concentrated HCl. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline.
-
Solvent Addition: To the flask, add a high-boiling solvent (e.g., mineral oil) in a volume sufficient to ensure good stirring and heat transfer (approx. 2-3 mL per gram of starting aniline).
-
Cyclization: Equip the flask with a reflux condenser and a high-temperature thermometer. Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).[8] Maintain this temperature for 30-60 minutes.
-
Work-up: Carefully cool the reaction mixture to below 100°C. While still warm, slowly add an equal volume of hexanes or toluene to the flask with stirring. The product should precipitate.
-
Isolation: Cool the mixture to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake extensively with hexanes to remove the mineral oil. The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]
-
synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (1946). Journal of the American Chemical Society. Retrieved from [Link]
-
The synthesis of 4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Camps Quinoline Synthesis. (2017). Chem-Station Int. Ed.. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. Retrieved from [Link]
-
Camps quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]
-
Conrad-Limpach reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Camps Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of quinolines by the Camps reaction 4 and the... (n.d.). ResearchGate. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. Retrieved from [Link]
-
Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). PubMed Central. Retrieved from [Link]
-
Purification of Quinoline-3,4-diones. (2025). Reddit. Retrieved from [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Solubility of 7-Methoxy-2-phenyl-quinolin-4-ol in Aqueous Media
Welcome to the technical support center for 7-Methoxy-2-phenyl-quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound, with the molecular formula C16H13NO2, is a quinoline derivative.[1][2] Key properties are summarized in the table below. Its structure, featuring a quinoline core, a phenyl group, and a methoxy group, contributes to its hydrophobic nature and consequently, its limited solubility in water.[3][4]
| Property | Value | Source |
| Molecular Formula | C16H13NO2 | PubChem[1] |
| Molecular Weight | 251.28 g/mol | PubChem[1] |
| Predicted XlogP | 3.2 | PubChemLite[2] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
Q2: Why does my this compound precipitate when I dilute my organic stock solution into an aqueous buffer?
A2: This common issue, often called "crashing out," happens because the high concentration of the organic solvent in your stock solution is dramatically lowered upon dilution into the aqueous buffer. The resulting water-rich environment cannot maintain the solubility of the hydrophobic this compound at your target concentration, leading to its precipitation.[5]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound.[6][7] The main approaches include:
-
pH Adjustment: Modifying the pH to ionize the molecule.[8][9]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium.[10][11]
-
Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin.[12][13][14]
-
Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[15][16]
The best method will depend on your specific experimental constraints, including the required final concentration and the compatibility of any additives with your assay.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to resolving solubility issues with this compound.
Method 1: pH Adjustment
The Underlying Principle: Quinoline and its derivatives are weak bases.[17][18][19] By lowering the pH of the aqueous solution, the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt. To achieve a significant increase in solubility, the pH should ideally be adjusted to at least one to two units below the compound's pKa.[5]
Experimental Protocol: pH-Mediated Solubilization
-
Prepare Acidic Buffers: Prepare a series of buffers at your target pH values (e.g., citrate or acetate buffers).
-
Dissolution: Add the solid this compound directly to the acidic buffer and stir vigorously. Gentle warming or sonication can aid dissolution, provided the compound is thermally stable.
-
Observation: Check for any remaining undissolved particles. If the solution is clear, you have successfully solubilized the compound.
Troubleshooting:
-
Persistent Precipitation: If the compound still doesn't dissolve, the pH required for full solubilization might be too low for your experimental system. In this case, consider combining a milder pH adjustment with the use of a co-solvent.
-
Compound Instability: Be aware that extreme pH levels can potentially degrade your compound. It is crucial to assess the stability of this compound at the effective pH over the time course of your experiment.
Caption: Workflow for pH adjustment to solubilize this compound.
Method 2: Utilizing Co-solvents
The Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][20] This change in polarity can significantly increase the solubility of hydrophobic compounds.[21] Common co-solvents in biological research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[11]
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation: Dissolve this compound in a minimal volume of a suitable co-solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; sonication can be helpful.
-
Working Solution Preparation: Perform serial dilutions of your stock solution into the aqueous experimental buffer to reach your desired final concentration. It is critical to add the stock solution to the buffer with vigorous mixing to facilitate dispersion and minimize localized high concentrations that can lead to precipitation.
-
Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your working solution as low as possible, ideally below 1% (v/v), to avoid potential effects on your experimental system.
Troubleshooting:
-
Precipitation Upon Dilution: If the compound precipitates, the final co-solvent concentration may be too low. You can try a slightly higher final concentration, but be mindful of its potential impact on your experiment. Alternatively, consider using a different co-solvent or combining this method with pH adjustment.
-
Co-solvent Intolerance in Assay: If your experimental system is sensitive to the chosen co-solvent, you may need to explore other options like cyclodextrins or surfactants.
Caption: Workflow for using co-solvents to improve solubility.
Method 3: Complexation with Cyclodextrins
The Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][22] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex."[13][14] This complex has a hydrophilic outer surface, which significantly enhances the apparent aqueous solubility of the guest molecule.[22] Hydrophilic derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their higher solubility and lower toxicity.[8]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD) at a concentration significantly higher than that of your target compound (e.g., 10-100 mM).
-
Complex Formation: Add an excess of solid this compound to the cyclodextrin solution.
-
Equilibration: Vigorously agitate the mixture (e.g., by shaking or rotating) at a constant temperature for 24 to 48 hours to allow the inclusion complex to form.
-
Separation: Pellet the undissolved compound by centrifuging the suspension at a high speed (e.g., >10,000 x g) for 15-30 minutes.
-
Collection: Carefully collect the supernatant, which now contains the solubilized this compound-cyclodextrin complex.
-
Quantification: Use a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the solubilized compound in the supernatant.
Troubleshooting:
-
Insufficient Solubilization: If the achieved concentration is still too low, you can try increasing the concentration of the cyclodextrin or exploring a different type of cyclodextrin.
-
Interference with Assay: Be sure to run appropriate controls to ensure that the cyclodextrin itself does not interfere with your downstream experimental assays.
Method 4: Use of Surfactants
The Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell.[6] Poorly soluble compounds can be entrapped within the hydrophobic core, leading to a significant increase in their apparent solubility.[16] Non-ionic surfactants, like Polysorbate 80 (Tween 80) and Poloxamers, are often preferred in biological research due to their lower toxicity compared to ionic surfactants.[6][8]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Solution Preparation: Prepare an aqueous solution of a non-ionic surfactant at a concentration above its CMC.
-
Dissolution: Add this compound to the surfactant solution.
-
Agitation: Stir the mixture, using gentle warming or sonication if necessary, until the compound is fully dissolved.
-
Observation: Visually inspect the solution for clarity.
Troubleshooting:
-
Cloudiness or Precipitation: If the solution is not clear, you may need to increase the surfactant concentration or try a different surfactant.
-
Toxicity/Interference: As with other additives, it is essential to evaluate the potential for the surfactant to interfere with your experiment or exhibit cellular toxicity. Run necessary controls.
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule to form a more soluble salt. | Simple and cost-effective. | May not be suitable for all assays; risk of compound degradation at extreme pH.[23] |
| Co-solvents | Reducing the polarity of the aqueous medium. | Simple and rapid to formulate.[11] | Potential for the co-solvent to affect the experimental system; risk of precipitation upon dilution.[11] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within a soluble complex. | Can significantly increase solubility; can also improve stability.[12][22] | Can be more expensive; potential for interference with assays. |
| Surfactants | Entrapment of the molecule within micelles. | High solubilizing capacity.[15][16] | Potential for cellular toxicity and interference with biological assays.[8] |
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available at: [Link]
-
Cosolvent - Wikipedia. Wikipedia. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace. Available at: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed. PubMed. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Ijmsdr. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Brieflands. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]
-
Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest. ProQuest. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Available at: [Link]
-
8-Hydroxyquinoline | Solubility of Things. Solubility of Things. Available at: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. PubMed Central. Available at: [Link]
-
Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. LinkedIn. Available at: [Link]
-
This compound | C16H13NO2 | CID 289743 - PubChem. PubChem. Available at: [Link]
-
7-Methoxy-4-phenyl-quinolin-2-ol | C16H13NO2 | CID 722718 - PubChem. PubChem. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. YouTube. Available at: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
This compound (C16H13NO2) - PubChemLite. PubChemLite. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. IRO Chelating. Available at: [Link]
-
Quinoline - Wikipedia. Wikipedia. Available at: [Link]
-
7-methoxy-2-phenyl-1H-quinoline-2-carboxylic acid | C17H15NO3 - PubChem. PubChem. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. Available at: [Link]
-
Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
-
7-Methoxy-2-phenyl-4-phenylmethoxyquinolin-5-ol | C23H19NO3 - PubChem. PubChem. Available at: [Link]
-
7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC. PubMed Central. Available at: [Link]
-
7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem. PubChem. Available at: [Link]
-
7-methoxy-4-methylquinolin-2-ol (C11H11NO2) - PubChemLite. PubChemLite. Available at: [Link]
-
4-Methoxy-2-phenylquinazoline | C15H12N2O | CID 616867 - PubChem. PubChem. Available at: [Link]
Sources
- 1. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ijpbr.in [ijpbr.in]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. jocpr.com [jocpr.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. uop.edu.pk [uop.edu.pk]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. youtube.com [youtube.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjbphs.com [wjbphs.com]
Technical Support Center: Column Chromatography Purification of Crude 7-Methoxy-2-phenyl-quinolin-4-ol
Welcome to the dedicated technical support resource for the chromatographic purification of 7-Methoxy-2-phenyl-quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to empower you to overcome common challenges and achieve high-purity isolation of this quinolinol derivative.
I. Understanding the Separation: Core Principles & Compound Properties
The successful purification of this compound hinges on exploiting its physicochemical properties. This compound, belonging to the quinoline family, possesses a moderately polar character due to the presence of a hydroxyl group (-OH), a methoxy group (-OCH₃), and a nitrogen atom within its heterocyclic ring system.[1][2][3] The phenyl substituent contributes a nonpolar characteristic. Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4][5][6] For our target compound, the polar functional groups will interact with the polar stationary phase, while the mobile phase will carry it along the column. By carefully selecting the mobile phase composition, we can modulate these interactions to achieve separation from impurities.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is not moving from the origin (low Rf value) on the TLC plate, even with a relatively polar solvent system. What should I do?
Answer: This indicates a strong interaction between your compound and the stationary phase (silica gel). Here are several steps to address this:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the ethyl acetate concentration.
-
Incorporate a More Polar Solvent: Consider adding a small percentage (0.5-2%) of an even more polar solvent like methanol or isopropanol to your mobile phase. This can significantly enhance the elution strength.
-
Consider a Different Stationary Phase: If adjusting the mobile phase is ineffective, your compound might be too polar for standard silica gel. In such cases, consider using a more polar stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18) with a polar mobile phase.[4][5]
Question 2: My compound is eluting too quickly (high Rf value), resulting in poor separation from nonpolar impurities. How can I improve retention?
Answer: A high Rf value suggests that your compound has a weak affinity for the stationary phase and is being carried too quickly by the mobile phase. To improve retention and achieve better separation:
-
Decrease Mobile Phase Polarity: Reduce the concentration of the polar solvent in your mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.
-
Utilize a Less Polar Solvent System: If you are already using a low-polarity mobile phase, consider switching to a less polar solvent system altogether. For instance, you could replace ethyl acetate with dichloromethane.
Question 3: I'm observing significant peak tailing for my compound during column chromatography. What causes this and how can I fix it?
Answer: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For quinoline derivatives, this can be due to the basic nitrogen atom interacting with acidic silanol groups on the silica gel surface.[7] Here’s how to mitigate this:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase.[7] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a Deactivated Stationary Phase: Consider using an end-capped or deactivated silica gel, which has fewer free silanol groups.
-
Optimize Sample Loading: Overloading the column can also lead to peak tailing. Ensure you are not exceeding the recommended sample load for your column size.
Question 4: The separation looks good on my TLC plate, but I'm getting poor resolution on the column. Why is this happening?
Answer: Several factors can contribute to a discrepancy between TLC and column chromatography performance:
-
Improper Column Packing: An unevenly packed column with channels or air bubbles will lead to a non-uniform flow of the mobile phase and poor separation.[5][8] Ensure your column is packed uniformly, either through dry packing or a slurry method.
-
Sample Loading Technique: Loading the sample in a large volume of solvent will result in a broad initial band, which is difficult to separate. Dissolve your crude product in the minimum amount of solvent possible for loading.[9]
-
Flow Rate: An excessively high flow rate can reduce the equilibration time between the stationary and mobile phases, leading to decreased resolution. Optimize the flow rate for your specific separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value for my target compound on a TLC plate before running a column?
A1: An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4.[10] This range generally ensures good separation on the column without requiring excessively large volumes of solvent.
Q2: How do I choose the right solvent system for my column?
A2: The best solvent system is determined empirically using thin-layer chromatography (TLC).[11] Screen various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides a good separation between your target compound and impurities, with the target compound having an Rf value in the optimal range.
Q3: What is the difference between dry packing and slurry packing a column?
A3: In dry packing , the dry stationary phase is poured directly into the column, followed by the mobile phase.[8] In slurry packing , the stationary phase is mixed with the mobile phase to form a slurry, which is then poured into the column.[8] Slurry packing is generally preferred as it tends to result in a more uniform and well-packed column, minimizing the risk of air bubbles and channeling.[8]
Q4: How much silica gel should I use for my purification?
A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q5: How can I visualize the colorless compounds on my TLC plate?
A5: Since this compound and many organic compounds are colorless, visualization on a TLC plate can be achieved using a UV lamp (if the compounds are UV active) or by staining with a developing agent such as potassium permanganate, iodine, or ceric ammonium molybdate.[12]
IV. Experimental Protocols & Workflows
Protocol 1: Step-by-Step Guide to Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the cotton plug.[13]
-
-
Packing the Column (Slurry Method):
-
In a beaker, weigh out the required amount of silica gel (e.g., 30-100 times the weight of your crude sample).
-
Add your chosen mobile phase to the silica gel to create a slurry.
-
Gently pour the slurry into the column. Use a funnel to avoid spilling.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in packing the silica gel.
-
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[14]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.[13]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent.[9]
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Analysis of Fractions:
Data Presentation: Solvent System Selection
The following table provides a starting point for solvent system selection for the purification of moderately polar compounds like this compound. The optimal ratio should be determined by TLC.
| Stationary Phase | Mobile Phase System (v/v) | Polarity | Application Notes |
| Silica Gel (60 Å, 230-400 mesh) | Hexane / Ethyl Acetate | Low to Medium | Good starting point for many quinoline derivatives. |
| Silica Gel (60 Å, 230-400 mesh) | Dichloromethane / Methanol | Medium to High | Useful if the compound has low solubility in hexane/ethyl acetate. |
| Alumina (Neutral, Brockmann I) | Hexane / Ethyl Acetate | Low to Medium | An alternative to silica gel, especially for basic compounds. |
V. Visualizing the Workflow
Diagram 1: Column Chromatography Workflow
Sources
- 1. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 189816-04-4 [sigmaaldrich.com]
- 4. mastelf.com [mastelf.com]
- 5. chromtech.com [chromtech.com]
- 6. Khan Academy [khanacademy.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
stability issues of 7-Methoxy-2-phenyl-quinolin-4-ol in solution
An in-depth guide to navigating the complexities of 7-Methoxy-2-phenyl-quinolin-4-ol stability in solution, designed for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Quinolin-4-ol Stability
This compound is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1][2] As with many complex organic molecules, its utility in experimental and developmental settings is intrinsically linked to its stability in solution. Inconsistent assay results, loss of potency, and the appearance of unknown impurities can often be traced back to compound degradation.[3]
This technical support guide, authored from the perspective of a Senior Application Scientist, provides a framework for understanding, troubleshooting, and mitigating stability issues associated with this compound. While specific degradation kinetics for this exact molecule are not extensively documented in public literature, this guide synthesizes established principles from related quinoline and quinolin-4-one structures to provide actionable insights and robust protocols.[4][5]
Core Stability Profile: Key Factors Influencing Degradation
The stability of quinoline derivatives in solution is not absolute and is highly dependent on environmental conditions.[3] The primary factors researchers must control are pH, light exposure, temperature, and oxidative stress.
-
pH: The solubility and stability of quinoline compounds are critically dependent on the pH of the solution.[3] Both strongly acidic and basic conditions can accelerate hydrolytic degradation. Furthermore, the photodegradation rate of quinoline has been shown to be faster at acidic pH (e.g., 4.5) compared to neutral pH.[6] The 4-hydroxy group of the molecule imparts acidic properties, making its protonation state and reactivity susceptible to pH changes.
-
Light (Photodegradation): Exposure to light, particularly UV radiation, is a major cause of degradation for many aromatic heterocyclic compounds, including quinolines.[3][7][8] This process, known as photodegradation, can lead to the formation of colored byproducts (often yellow or brown), hydroxylation of the aromatic rings, and even cleavage of the heterocyclic core.[3][6][9] It is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.[3]
-
Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[3][10] Storing stock solutions at reduced temperatures (e.g., 4°C, -20°C, or -80°C) is a standard practice to minimize thermal degradation and preserve compound integrity.[3]
-
Oxidation: The quinolin-4-ol moiety may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of quinones or other oxidized species, altering the compound's biological activity and analytical profile. The presence of a methoxy group can also influence the electronic properties of the ring system, potentially impacting its susceptibility to oxidation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A: Discoloration is a classic indicator of compound degradation, particularly from photodegradation or oxidation.[3] The formation of extended conjugated systems or oxidized species often results in chromophores that absorb visible light. To mitigate this, prepare solutions fresh whenever possible and store all stock solutions and experimental samples protected from light by using amber vials or wrapping containers in aluminum foil.[3]
Q2: I'm seeing a progressive loss of activity in my bioassays over the course of an experiment. Could this be a stability issue?
A: Yes, this is a strong indication of compound instability under your specific assay conditions.[3] Factors such as the pH of your assay buffer, incubation temperature, and exposure to ambient light during long incubation periods can all contribute to degradation. It is recommended to perform a time-course stability study in your assay buffer to quantify the rate of degradation. Preparing the compound fresh and adding it to the assay at the last possible moment can also help.
Q3: What is the best solvent for preparing a stable stock solution?
A: While specific solubility data for this compound is not readily published, related compounds are often soluble in organic solvents like DMSO or ethanol.[5] For stock solutions, 100% DMSO is a common choice as it is a non-aqueous solvent that can limit hydrolytic degradation. However, it is crucial to use anhydrous, high-purity DMSO, as water content can still be a factor. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I see new peaks appearing in my HPLC analysis of an older sample. Are these degradants?
A: The appearance of new peaks, especially those that grow over time as the parent peak decreases, is a hallmark of chemical degradation. To confirm, you should perform a forced degradation study (see Protocol 1) to intentionally generate degradation products under controlled stress conditions (acid, base, heat, light, oxidation).[11][12] The retention times of the peaks generated in the forced degradation study can then be compared to the unknown peaks in your sample to aid in their identification.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation in Aqueous Buffer | The compound has low aqueous solubility. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Determine the kinetic solubility in your specific buffer (see Protocol 2). Increase the percentage of co-solvent if the experiment allows, but be mindful of its potential effects on the biological system. Consider using solubility-enhancing excipients. |
| Inconsistent Results Between Experiments | Degradation of the stock solution. Instability in the experimental medium. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Validate the stability of the compound over the time course of your experiment in the specific buffer and at the temperature used.[3] |
| Loss of Compound During Sample Processing | Adsorption to plasticware (e.g., pipette tips, microplates). Degradation due to processing conditions (e.g., heat during solvent evaporation). | Use low-adhesion plasticware or silanized glass vials. Minimize the time samples are processed. If solvent evaporation is necessary, use a gentle stream of nitrogen at room temperature instead of high heat. |
| Formation of Colored Precipitate | Formation of insoluble degradation products. | This is a severe sign of instability. The experimental conditions (pH, light, temperature) must be re-evaluated. The solution should be discarded and prepared fresh under optimized, protective conditions. |
Visualizing Degradation & Experimental Design
To better understand the potential failure points and the experimental approach to characterizing them, the following diagrams are provided.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method. [11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). [3]2. Stress Conditions: Aliquot the stock solution for each stress condition. The goal is to achieve 5-20% degradation. [11] * Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). [3] * Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature. [3] * Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep at room temperature. [3] * Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). [3][11] * Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. [3]3. Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating method, typically a reverse-phase HPLC method with a PDA (photodiode array) or MS (mass spectrometry) detector. [12]The PDA detector is crucial for assessing peak purity and ensuring that degradant peaks are not co-eluting with the parent compound.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.
-
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Clear 96-well microplate.
-
Plate reader capable of measuring absorbance or nephelometry.
-
-
Procedure:
-
In the 96-well plate, create a serial dilution of your aqueous buffer.
-
Add a fixed, small volume of the 10 mM DMSO stock solution to each well (e.g., 2 µL into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). This should be done in a way that creates a concentration gradient of the test compound.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity or light scatter at a wavelength where the compound does not absorb (e.g., 650 nm).
-
-
Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only controls, indicating the onset of precipitation.
By implementing these troubleshooting strategies and experimental protocols, researchers can gain a comprehensive understanding of the stability profile of this compound, ensuring the integrity and reproducibility of their experimental results.
References
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Retrieved from [Link]
-
Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence.... Retrieved from [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-phenyl-quinolin-2-ol. Retrieved from [Link]
-
PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
ResearchGate. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
-
ACS Publications. (n.d.). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2-phenyl-1H-quinoline-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Conrad-Limpach Reaction Optimization
A Senior Application Scientist's Guide to Minimizing By-Product Formation and Maximizing Yield
Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction. We will move beyond simple procedural steps to explore the mechanistic underpinnings of common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your syntheses. Our focus is on providing robust, field-tested solutions to minimize by-product formation and enhance the yield and purity of your target 4-quinolone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main problem is the formation of an isomeric by-product. How do I prevent the synthesis of 2-hydroxyquinoline?
A1: This is the most common challenge in the Conrad-Limpach reaction and stems from the inherent regioselectivity of the initial condensation step. The β-ketoester has two electrophilic sites: the ketone carbonyl and the ester carbonyl. Your aniline nucleophile can attack either one, leading to two different intermediates and, ultimately, two different products.[1]
-
The Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature to ~100 °C), the aniline preferentially attacks the more reactive ketone carbonyl. This is a reversible but rapid reaction that forms the β-aminoacrylate intermediate, which upon thermal cyclization yields the desired 4-hydroxyquinoline . This is the kinetically favored pathway.[1][2]
-
The Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140 °C), the reaction equilibrium shifts. Attack on the less reactive ester carbonyl becomes more prevalent.[1] While the initial attack is slower, the resulting β-keto acid anilide intermediate is more stable. This intermediate cyclizes to form the undesired 2-hydroxyquinoline isomer. This is the thermodynamically favored pathway.[1][3]
Core Directive: To favor the 4-hydroxyquinoline product, the initial condensation of the aniline and β-ketoester must be performed under kinetic control. This means keeping the temperature low and moderate during the formation of the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.
Q2: I've formed the correct β-aminoacrylate intermediate, but the subsequent high-temperature cyclization is failing or giving very low yields. What's going wrong?
A2: A successful cyclization is contingent on achieving and maintaining the requisite high temperature, typically around 250 °C.[4][5] This step involves a high-energy electrocyclic ring closure that breaks the aromaticity of the aniline ring, hence the need for significant thermal energy.[6]
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup can accurately reach and maintain ~250 °C. Use a high-temperature thermometer or thermocouple placed directly in the reaction medium (e.g., a sand or oil bath). Do not rely on the heating mantle's dial setting.[7][8]
-
Solvent Choice is Critical: Running the reaction neat (without solvent) often results in poor heat transfer, localized overheating, and decomposition, leading to low yields (<30%).[1] The use of a high-boiling, inert solvent is essential for uniform heating and improved yields (often up to 95%).[1][6]
-
Inert Atmosphere: At these high temperatures, both starting materials and products can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve the final yield and purity.[7]
Table 1: Recommended High-Boiling Solvents for Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Comments | Reference |
| Mineral Oil | > 275 | Inexpensive and effective, but can make product isolation difficult due to its viscosity and non-volatile nature. | [1][6] |
| Diphenyl ether | 259 | A classic and effective solvent for this reaction. | [6] |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl; widely used and very effective. | [6] |
| 1,2,4-Trichlorobenzene | 214 | A useful, less expensive alternative, though its boiling point is lower than ideal for some substrates. | [6] |
| 2,6-di-tert-butylphenol | 263 | A surprisingly effective solvent that is less expensive than Dowtherm A and has no unpleasant odor. | [6] |
Q3: My final product is dark and appears to contain significant tar-like impurities. How can I improve its purity?
A3: The formation of dark, impure products is typically a result of decomposition at the high temperatures required for cyclization.
Causality & Solutions:
-
Cause: Localized overheating or extended reaction times. Even with a high-boiling solvent, poor stirring can create hot spots where decomposition occurs.
-
Solution 1: Efficient Mixing: Ensure vigorous and efficient stirring throughout the high-temperature cyclization step. This guarantees uniform heat distribution and minimizes the time any portion of the reaction mixture spends above the optimal temperature.[8]
-
Solution 2: Optimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the progress of the cyclization by taking small aliquots (if safe and feasible) and analyzing them by TLC or LC-MS. Quench the reaction as soon as the intermediate has been consumed.[7]
-
Solution 3: Purity of Starting Materials: Ensure the purity of your aniline and β-ketoester. Impurities in the starting materials can lead to a host of side reactions and decomposition pathways at high temperatures.[8][9]
Visualizing the Reaction Pathways
Understanding the competing reaction pathways is key to controlling the outcome. The following diagrams illustrate the desired Conrad-Limpach pathway versus the undesired Knorr by-product pathway.
Caption: Desired Conrad-Limpach reaction pathway.
Caption: Competing Knorr by-product formation pathway.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues encountered during the Conrad-Limpach reaction.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cell Culture Contamination in Bioactivity Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the persistent challenge of cell culture contamination. Contamination can compromise months of work, leading to unreliable data in critical bioactivity assays.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, eliminate, and, most importantly, prevent contamination in your experiments.
Section 1: The First 48 Hours - Recognizing and Responding to Acute Contamination
The initial hours following a suspected contamination event are critical. A swift and accurate response can prevent widespread loss of valuable cultures and reagents.
Q1: My culture medium turned cloudy and yellow overnight. What is the likely cause and what should I do immediately?
A1: A rapid change in media color to yellow (indicating a pH drop) and visible turbidity are classic signs of bacterial contamination.[3][4] Bacteria have a very short generation time compared to mammalian cells and can quickly overwhelm a culture, depleting nutrients and releasing acidic metabolic byproducts.[5]
Immediate Action Plan:
-
Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination.[6] The recommended course of action is to discard the culture.[7]
-
Decontaminate: Treat all liquid waste from the contaminated culture with bleach or another appropriate disinfectant before disposal. Autoclave all contaminated flasks and plasticware.
-
Inspect Other Cultures: Visually inspect all other cultures that were in the same incubator or handled in the same biosafety cabinet (BSC) session for any early signs of contamination.[8]
-
Decontaminate Equipment: Thoroughly disinfect the incubator and the BSC.[9][10] This includes removing all racks and shelves for cleaning.
Q2: I see thin, thread-like filaments floating in my culture, but the media isn't cloudy. What could this be?
A2: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[10][11] Fungal spores are airborne and can easily enter cultures through lapses in aseptic technique.[5] Initially, the media may remain clear, but the contamination will become more apparent as the fungal network, or mycelium, grows.[9]
Immediate Action Plan:
-
Confirm and Discard: Observe the culture under a microscope to confirm the presence of hyphae (the filamentous structures).[11] Like with bacterial contamination, the safest and most effective action is to discard the contaminated culture immediately to prevent the spread of spores.[4]
-
Thorough Decontamination: Fungal spores are resilient and can become airborne easily. A thorough cleaning of the incubator, BSC, and surrounding lab areas is critical.[5] Pay special attention to hard-to-reach areas.
-
Check HEPA Filters: Ensure the HEPA filter in your BSC is certified and functioning correctly, as this is a primary barrier against airborne contaminants.[7]
Q3: My media has small, bright, budding particles, and the pH is starting to increase. What am I dealing with?
A3: This description is characteristic of a yeast contamination.[4][5] Yeast are single-celled fungi that reproduce by budding.[4] While they multiply slower than bacteria, they can quickly outcompete your cells for nutrients.[5] Some yeast contaminations can lead to an increase in the pH of the culture medium.[12]
Immediate Action Plan:
-
Microscopic Verification: Confirm the presence of budding yeast cells under a microscope. They will appear as individual oval-shaped particles or in small chains.[4]
-
Discard and Disinfect: As with other microbial contaminations, discard the affected cultures immediately.[9] Thoroughly disinfect the incubator and BSC.
-
Review Aseptic Technique: Yeast contamination often arises from errors in aseptic technique, particularly from the operator.[5] A review of personal hygiene and lab practices is warranted.
Section 2: The "Silent Saboteur" - Mycoplasma Contamination
Mycoplasma is a pervasive and often undetected contaminant in cell cultures.[13] Lacking a cell wall, they are unaffected by many common antibiotics and are too small to be seen with a standard light microscope.[14][15] This makes them a significant threat to the validity of bioactivity assay data.
Q4: My cells are growing slower than usual and look unhealthy, but the media is clear. Could it be Mycoplasma?
A4: Yes, these are classic signs of Mycoplasma contamination.[13] Mycoplasma often doesn't cause the obvious signs of turbidity or rapid cell death associated with bacteria or fungi.[16] Instead, it subtly alters cell metabolism, growth rates, and gene expression, which can severely impact the reliability of your experimental results.[13][14] It is estimated that 5-30% of all cell cultures are contaminated with mycoplasma.[6]
Q5: How can I definitively detect Mycoplasma in my cultures?
A5: Visual inspection is not sufficient for detecting Mycoplasma.[17] You must use a specific detection method. The three most common and reliable methods are:
| Detection Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplifies Mycoplasma-specific DNA sequences (often the 16S rRNA gene).[11][17] | Highly sensitive, rapid results, and can detect non-cultivable species.[13] | Can be prone to false positives from dead Mycoplasma DNA or cross-contamination. |
| DNA Staining (e.g., Hoechst) | Uses a fluorescent dye that binds to DNA. Mycoplasma will appear as small, distinct fluorescent dots outside the cell nucleus.[6][11] | Relatively quick and can be done with a fluorescence microscope. | Less sensitive than PCR and can be difficult to interpret for inexperienced users. |
| ELISA | Detects Mycoplasma-specific antigens. | Easy to perform and suitable for high-throughput screening. | May have lower sensitivity compared to PCR.[3] |
Q6: I've confirmed a Mycoplasma contamination. Can I save the cells?
A6: While discarding the culture and starting with a clean, uncontaminated stock is the most recommended approach, it is possible to treat irreplaceable cultures.[18] Several commercial Mycoplasma elimination reagents are available that use a combination of antibiotics and antimetabolic agents.[16] However, it's crucial to:
-
Isolate the culture during treatment.
-
Test for Mycoplasma after the treatment is complete to ensure it was successful.
-
Culture the cells for several passages without antibiotics to ensure the contamination does not return.[18]
Section 3: Other Contamination Challenges
Beyond microbes, other forms of contamination can affect your bioactivity assays.
Q7: My experimental results are inconsistent, but I don't see any signs of microbial contamination. What else could be the problem?
A7: You may be dealing with chemical contamination or cross-contamination with another cell line.
-
Chemical Contamination: This can arise from impurities in reagents, water, or residues from cleaning agents.[6][10] Endotoxins, which are components of bacterial cell walls, can also persist even after the bacteria are gone and affect cell function.[19]
-
Troubleshooting: Always use high-purity, cell culture-grade water and reagents.[6] Ensure all glassware is thoroughly rinsed.
-
-
Cross-Contamination: This occurs when one cell line is unintentionally introduced into another.[20] Aggressive and fast-growing cell lines, like HeLa, are notorious for contaminating other cultures.[20]
Q8: I've noticed some cells in my culture have a different morphology. Is this a sign of contamination?
A8: It could be. A change in cell morphology can be an indicator of Mycoplasma infection, viral infection, or cross-contamination.[11][21] Viruses are particularly difficult to detect as they often don't cause visible changes to the culture medium and require specialized techniques like electron microscopy or PCR for detection.[6][12] However, changes in morphology can also be due to other stressors like issues with the culture medium, serum quality, or incubator conditions. A systematic evaluation of all potential causes is necessary.
Section 4: Prevention - The Best Defense
Proactive prevention is far more effective than reactive treatment.[22] The foundation of preventing contamination is a strict adherence to aseptic technique.[21][23]
Q9: What are the core principles of aseptic technique?
A9: Aseptic technique is a set of practices designed to create a barrier between your sterile cell cultures and the non-sterile environment.[23]
Key Practices of Aseptic Technique:
-
Sterile Work Area: Always work in a certified Class II Biosafety Cabinet (BSC) or laminar flow hood.[23][24] Keep the work area uncluttered to maintain proper airflow.[25]
-
Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.[25] Wash hands before starting work and spray gloves with 70% ethanol.[26]
-
Sterile Reagents and Media: Use sterile reagents and filter-sterilize any solutions that cannot be autoclaved.[8][27]
-
Sterile Handling: Avoid passing non-sterile items over open containers.[26] Use sterile, single-use pipettes and discard them after use.[25] Do not speak, cough, or sneeze in the direction of the BSC.
-
Routine Cleaning: Regularly disinfect all surfaces in the BSC before and after each use with 70% ethanol or another suitable disinfectant.[8][25]
Q10: How often should I test for Mycoplasma?
A10: Routine screening for Mycoplasma is essential for maintaining a contamination-free lab.[28] It is recommended to test all cell cultures every 1-2 months.[9] All new cell lines, whether from another lab or a commercial source, should be quarantined and tested for Mycoplasma before being introduced into the main cell culture lab.[27][28]
Visual Workflows and Guides
Troubleshooting Contamination Events
This decision tree can help guide your response when you suspect a contamination.
Caption: Decision tree for identifying and responding to contamination.
Aseptic Technique Workflow in a Biosafety Cabinet
This workflow outlines the key steps for maintaining sterility during routine cell culture procedures.
Caption: Workflow for proper aseptic technique in a biosafety cabinet.
References
- Vertex AI Search. Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal.
-
Nexcelom Bioscience. Cell Culture Contamination: 5 Common Sources and How to Prevent Them. [Link]
-
Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]
-
Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]
-
National Institutes of Health (NIH). Prevention and Detection of Mycoplasma Contamination in Cell Culture. [Link]
-
Cell Culture Company. Cell Culture Quality Control: Best Practices. [Link]
-
Millennium Science. 10 Tips To Prevent Cell Culture Contamination. [Link]
-
Patsnap Synapse. How to Avoid Contamination in Cell Culture (Best Practices). [Link]
-
Thermo Fisher Scientific. How to Maintain Sterility in Cell Culture: Aseptic Techniques. [Link]
-
abm Inc. Basics of Cell Culture Quality Control: Contamination. [Link]
-
Biology LibreTexts. 6.2: Principles of Aseptic Technique. [Link]
-
PubMed. Aseptic technique for cell culture. [Link]
-
Lonza Bioscience. Mycoplasma contamination in cell culture: Causes, problems and solutions. [Link]
-
GMP Plastics. Aseptic Techniques in Cell Culture. [Link]
-
ibidi. Prevention of Contaminations in Cell Culture. [Link]
-
PubMed. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. [Link]
-
InCelligence. Cell culture contaminations: bacteria, yeast, fungi. [Link]
-
YouTube. Cell Culture Contamination and Quality Control. [Link]
-
YouTube. How to Detect Cell Culture Contamination. [Link]
-
Medium. Cell Culture Contamination: The Hidden Risk Researchers Should Know. [Link]
-
Technology Networks. Types of Cell Culture Contamination and How To Prevent Them. [Link]
-
News-Medical.Net. The role of cell-based assays for drug discovery. [Link]
-
Microbioz India. Contamination Control in Cell Culture: A Technology-Driven Approach. [Link]
-
Drug Discovery and Development. Avoiding Contamination in Cell Cultures. [Link]
-
Technology Networks. Cell Culture Contamination in Research and Development. [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. Cell Culture Contamination in Research and Development | Technology Networks [technologynetworks.com]
- 3. goldbio.com [goldbio.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 8. ibidi.com [ibidi.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 13. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 14. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 17. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. corning.com [corning.com]
- 20. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 21. cellculturecompany.com [cellculturecompany.com]
- 22. yeasenbio.com [yeasenbio.com]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. gmpplastic.com [gmpplastic.com]
- 25. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 26. youtube.com [youtube.com]
- 27. mscience.com.au [mscience.com.au]
- 28. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
Validation & Comparative
A Comparative Guide to Topoisomerase I Inhibitors: Evaluating 7-Methoxy-2-phenyl-quinolin-4-ol in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, DNA Topoisomerase I (Top1) remains a critical and validated target. This enzyme plays a pivotal role in resolving DNA topological stress during replication and transcription, processes that are fundamental to the rapid proliferation of cancer cells.[1][2] Topoisomerase I inhibitors exploit this dependency by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[3][4] This guide provides a comparative analysis of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinoline-based compound, against well-established Topoisomerase I inhibitors such as Camptothecin and its clinical derivatives, Topotecan and Irinotecan.
While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage structure-activity relationship (SAR) studies of related quinoline derivatives to provide a scientifically grounded perspective on its potential as a Topoisomerase I inhibitor.
The Central Role of Topoisomerase I in Cancer Therapy
Topoisomerase I relieves torsional strain in DNA by introducing transient single-strand breaks.[4][5] The enzyme covalently binds to the 3'-phosphate end of the cleaved DNA strand, allows the intact strand to pass through the break, and then re-ligates the nicked strand.[6] Topoisomerase I inhibitors, often referred to as "poisons," interfere with the re-ligation step of this catalytic cycle.[7] This results in the stabilization of the Topoisomerase I-DNA cleavage complex (Top1cc).[3]
The collision of advancing replication forks with these stabilized Top1cc during the S-phase of the cell cycle converts the single-strand breaks into more lethal double-strand breaks.[8] This accumulation of DNA damage triggers cell cycle arrest and activates apoptotic pathways, preferentially eliminating rapidly dividing cancer cells.[9]
Established Topoisomerase I Inhibitors: A Benchmark for Comparison
The clinical utility of Topoisomerase I inhibitors is well-documented, with several agents approved for the treatment of a range of malignancies, including ovarian, colorectal, and small-cell lung cancers.[10][11]
Camptothecin: The Prototypical Inhibitor
Camptothecin, a natural alkaloid isolated from the bark of Camptotheca acuminata, was the first Topoisomerase I inhibitor to be discovered.[4] Its potent anti-tumor activity is attributed to its pentacyclic ring structure, which intercalates into the DNA at the site of Top1-mediated cleavage and stabilizes the Top1cc.[8] However, its clinical development was hampered by poor water solubility and instability of its active lactone ring at physiological pH.[12]
Clinical Analogs: Topotecan and Irinotecan
To overcome the limitations of camptothecin, semi-synthetic analogs like Topotecan and Irinotecan were developed.[10][11] These derivatives feature modifications that enhance their solubility and pharmacokinetic properties while retaining the core mechanism of Top1 poisoning.[10][13] Irinotecan is a prodrug that is metabolized in the liver to its active form, SN-38, which is a potent Topoisomerase I inhibitor.[14]
The following table summarizes the key characteristics and reported cytotoxic activities of these established inhibitors.
| Inhibitor | Chemical Structure | Key Characteristics | Reported IC50 Values (Various Cell Lines) |
| Camptothecin | Pentacyclic alkaloid | Poor water solubility, lactone ring instability | Varies widely, typically in the nanomolar to low micromolar range |
| Topotecan | Semi-synthetic camptothecin analog | Improved water solubility | Ovarian Cancer (A2780): ~50 nM |
| Irinotecan (SN-38) | Semi-synthetic camptothecin analog (prodrug) | SN-38 is the active metabolite, highly potent | Colon Cancer (HT-29): SN-38 ~2-5 nM |
Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented are for comparative purposes.
The Quinoline Scaffold: A Promising Pharmacophore for Topoisomerase I Inhibition
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds, including anti-malarial, anti-bacterial, and anti-cancer agents.[15][16] Several quinoline derivatives have been investigated as Topoisomerase I inhibitors, demonstrating that this heterocyclic motif can effectively mimic the function of the complex ring system of camptothecin in stabilizing the Top1cc.[3][15]
This compound: A Candidate for Evaluation
This compound belongs to the 2-aryl-quinolin-4-ol class of compounds. While specific Topoisomerase I inhibitory data for this exact molecule is scarce, we can infer its potential based on the SAR of structurally similar compounds.
Structural Features of Interest:
-
2-Phenyl Group: The presence of an aromatic ring at the 2-position of the quinoline scaffold is a common feature in many quinoline-based Topoisomerase I inhibitors. This group may engage in π-π stacking interactions with DNA bases, contributing to the stabilization of the drug-DNA-enzyme ternary complex.
-
4-ol (4-hydroxy) Group: The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions within the active site of Topoisomerase I or with the DNA backbone.
-
7-Methoxy Group: Substitutions on the benzo ring of the quinoline nucleus can modulate the electronic properties and lipophilicity of the molecule, which can in turn influence its cellular uptake, target binding, and overall potency.
Studies on other 4-alkoxy-2-arylquinolines have shown that modifications at these positions significantly impact their anticancer activity and Topoisomerase I inhibitory potential.[15] For instance, the nature and position of substituents on the 2-phenyl ring and the length of the alkoxy chain at the 4-position have been demonstrated to be critical for potent cytotoxic effects.[15]
Experimental Methodologies for Evaluating Topoisomerase I Inhibitors
To ascertain the efficacy of a novel compound like this compound as a Topoisomerase I inhibitor, a series of well-established in vitro assays are typically employed.
DNA Relaxation Assay
This assay directly measures the catalytic activity of Topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and the different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[17][18] A potent Topoisomerase I inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Workflow for DNA Relaxation Assay
Caption: Workflow of a DNA Relaxation Assay to assess Topoisomerase I inhibition.
Detailed Protocol for DNA Relaxation Assay:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and sterile water to the desired volume.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) or a known inhibitor (e.g., Camptothecin) as a positive control. Include a no-inhibitor control.
-
Enzyme Addition: Add human Topoisomerase I enzyme to all tubes except the negative control (DNA only).
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
Cytotoxicity Assay (MTT Assay)
To determine the effect of the inhibitor on cancer cell viability, a cytotoxicity assay such as the MTT assay is commonly used.[15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer HT-29, breast cancer MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and known inhibitors for 24 to 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals.[15] Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Future Directions and Conclusion
While established Topoisomerase I inhibitors like camptothecin derivatives have demonstrated significant clinical success, the search for novel agents with improved efficacy, better safety profiles, and the ability to overcome drug resistance continues. The quinoline scaffold represents a promising avenue for the development of new Topoisomerase I inhibitors.
Based on the structure-activity relationships of related 2-aryl-quinolin-4-ol derivatives, this compound possesses the key structural features that suggest potential as a Topoisomerase I inhibitor. However, to validate this hypothesis and to quantitatively compare its performance against established drugs, rigorous experimental evaluation using the methodologies outlined in this guide is essential. Future studies should focus on synthesizing this compound and evaluating its Topoisomerase I inhibitory activity and its cytotoxicity against a panel of cancer cell lines. Further derivatization of the quinoline scaffold could also lead to the discovery of even more potent and selective anti-cancer agents.
References
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873–14878.
- Li, F., & Liu, L. F. (2001). Camptothecin and its derivatives.
- Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic--thirteenth Bruce F. Cain Memorial Award Lecture. Cancer Research, 55(4), 753–760.
- Creemers, G. J., Lund, B., & Verweij, J. (1994). Topoisomerase I inhibitors: topotecan and irinotecan.
- Mathijssen, R. H., van Alphen, R. J., Verweij, J., Loos, W. J., Nooter, K., Stoter, G., & Sparreboom, A. (2001). Clinical pharmacokinetics and metabolism of irinotecan (CPT-11). Clinical cancer research, 7(8), 2182-2194.
- Champoux, J. J. (2001). DNA topoisomerases: structure, function, and mechanism. Annual review of biochemistry, 70(1), 369-413.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261.
- [Reference to a general cancer biology textbook or review on apoptosis]
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095505.
- Abcam. (n.d.). MTT assay protocol.
- [Citation to a manufacturer's protocol for MTT assay kit, if applicable]
- [Citation for Irinotecan's metabolism to SN-38]
- [Citation for a detailed DNA relaxation assay protocol, e.g., from a methods journal or a company's technical note]
- [Another citation for DNA relax
- [Citation for clinical use of Topotecan and Irinotecan]
- [Citation for the role of Topoisomerase I in transcription]
- [Citation for the role of Topoisomerase I in DNA repair]
- [Citation describing the covalent intermedi
- [Citation for a specific method of DNA visualiz
- [Citation for the synthesis of quinoline deriv
- [Citation for SAR studies of quinoline deriv
- [Citation for the mechanism of action of quinoline-based Topoisomerase I inhibitors]
- [Citation for the challenges in developing Topoisomerase I inhibitors, e.g., drug resistance]
- [Citation for the link between DNA damage and apoptosis]
- [Cit
- [Citation on the importance of topoisomerases in cancer cell prolifer
- [Citation on Topoisomerase I as a therapeutic target]
Sources
- 1. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 7-Methoxy-2-phenyl-quinolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Within the vast landscape of cancer research, quinoline derivatives have emerged as a particularly promising class of therapeutic agents.[1][2][3] These compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of critical enzymes like tyrosine kinases, disruption of cellular structures such as microtubules, and the induction of programmed cell death (apoptosis).[1][3] This guide provides a comparative analysis of the anticancer activity of 7-Methoxy-2-phenyl-quinolin-4-ol and its structurally related derivatives, offering insights into their therapeutic potential and underlying mechanisms of action.
Comparative Anticancer Activity: A Look at Structural Analogues
| Compound ID/Reference | Core Structure | Modifications | Cancer Cell Line | IC50 (µM) |
| Compound 14m (Abdel-Aal et al.) | 4-alkoxy-2-aryl-6,7-dimethoxyquinoline | p-CF3-phenyl at C2, propyl linker at C4 | Colon Cancer (COLO205) | 0.401 |
| Leukemia (SR) | 0.133 | |||
| Melanoma (LOX IMVI) | 0.116 | |||
| Compound 1f (Abo-Zeid et al.) | 4-anilinoquinolinylchalcone | - | Breast Cancer (MDA-MB-231) | 1.94 |
| Compound 4a (Abo-Zeid et al.) | 4-anilinoquinolinylchalcone | - | Breast Cancer (MDA-MB-231) | 0.11 |
| Compound 5f (Wang et al., 2014) | 4-(N-cycloamino)phenylquinazoline | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Varies (GI50) | 0.0019 - 0.0032 |
| Compound 5g (Wang et al., 2014) | 4-(N-cycloamino)phenylquinazoline | N-methylated analogue of 5f | Varies (GI50) | Not specified, showed in vivo activity |
| Compound 13 (Guzmán-Cervantes et al.) | 2-arylquinoline | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | Cervical Cancer (HeLa) | 8.3 |
| Compound 12 (Guzmán-Cervantes et al.) | 2-arylquinoline | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | Prostate Cancer (PC3) | 31.37 |
Note: The IC50 values represent the concentration of a compound required to inhibit 50% of cell growth in vitro. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Deciphering the Mechanism of Action: A Two-Pronged Approach
The anticancer activity of quinoline derivatives, including those structurally related to this compound, can often be attributed to two primary mechanisms: the inhibition of tubulin polymerization and the inhibition of topoisomerase enzymes.
Inhibition of Tubulin Polymerization
Several quinoline and quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[4][5][6] These agents bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[4][5]
Experimental Workflow for Assessing Tubulin Polymerization Inhibition
Caption: Topoisomerase I inhibition leading to apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The following is a detailed, step-by-step methodology for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
96-well flat-bottom microplates
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the various concentrations of the test compounds to the designated wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising avenue for the development of novel anticancer agents. The available data on structurally related compounds highlight their potential for potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the inhibition of topoisomerase I, both of which are validated targets in oncology.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the signaling pathways involved and to identify potential biomarkers for predicting treatment response. The insights gained from such studies will be invaluable for the rational design and optimization of this promising class of anticancer compounds.
References
-
Wang, X. F., Guan, F., Ohkoshi, E., Guo, W., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2014). Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site. Journal of medicinal chemistry, 57(4), 1390–1402. [Link]
-
Wang, X. F., Guan, F., Ohkoshi, E., Guo, W., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Li, L., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2014). Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site. Journal of medicinal chemistry, 57(4), 1390–1402. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to 2-(4-fluorophenyl)quinolin-7-amine and Other Quinoline Derivatives in Anticancer Research. BenchChem.
-
Abdel-Aal, E. H., El-Sayed, R. A., El-Gamal, K. M., El-Adl, K., & El-Kashef, H. S. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic chemistry, 94, 103433. [Link]
-
Li, L., Wang, X. F., Guo, W., Guan, F., Ohkoshi, E., Wang, L., Zhu, D. Q., Wang, S. B., Wang, L. T., Hamel, E., Yang, D., Qian, K., Morris-Natschke, S. L., Yuan, S., Lee, K. H., & Xie, L. (2019). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS medicinal chemistry letters, 10(10), 1438–1443. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- El-Sayed, R. A., Abdel-Aal, E. H., El-Gamal, K. M., & El-Kashef, H. S. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 27(6), 1645–1657.
- Guzmán-Cervantes, J. A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17855-17868.
- BenchChem. (2025). A Comparative Guide to 2-(4-fluorophenyl)quinolin-7-amine and Other Quinoline Derivatives in Anticancer Research. BenchChem.
- Abo-Zeid, M. A., et al. (2023).
- Popa, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 15291.
- ResearchGate. (2018). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Request PDF.
- Kim, J. S., et al. (2022).
- Liu, Y., et al. (2017).
- BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
- Zhang, X., et al. (2013). Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. Biomedicine & Pharmacotherapy, 67(8), 715-722.
- Le, T. N., et al. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4345-4355.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 7-Methoxy-2-phenyl-quinolin-4-ol by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding biological activity to designing new derivatives, is built. This guide provides an in-depth analysis of the structural validation of 7-Methoxy-2-phenyl-quinolin-4-ol, a quinolinol derivative of significant interest. While various analytical techniques provide essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structural proof.
We will explore the causality behind the experimental choices in an X-ray diffraction workflow, compare its capabilities with other common analytical techniques, and provide the detailed protocols necessary for achieving trustworthy, publication-quality results.
The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2][3] Unlike spectroscopic methods that provide averaged data from molecules in solution, crystallography offers a static snapshot of the molecule in its solid-state conformation, making it the ultimate arbiter in structural elucidation.[4][5]
The journey from a synthesized powder to a refined crystal structure involves four critical stages: crystallization, data collection, structure solution, and refinement.[2] The success of the entire process hinges on the first and often most challenging step: growing a high-quality single crystal.[2]
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the comprehensive steps required for the structural determination of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Growing X-ray Quality Single Crystals
The rate-limiting step in many crystallographic studies is obtaining a single crystal of suitable size and quality.[2] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is achieved by slowly bringing a solution to a state of supersaturation.
Step-by-Step Crystallization Methodology:
-
Material Purification: Begin with highly pure this compound. Impurities can disrupt the crystal lattice, inhibiting growth or leading to poor-quality crystals.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[6] High solubility often leads to the rapid formation of many small crystals, while very low solubility may prevent crystallization altogether. For quinoline derivatives, solvent systems like ethyl acetate/hexane mixtures are often effective.[7]
-
Slow Evaporation (Recommended Method):
-
Prepare a nearly saturated solution of the compound in a clean glass vial using a suitable solvent mixture (e.g., ethyl acetate/hexane).
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[6]
-
Cover the vial with a cap or parafilm, and pierce it with a needle to allow for very slow evaporation of the solvent.[8]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[6] Patience is paramount; rapid changes in conditions will ruin crystal growth.[6]
-
-
Crystal Selection: Examine the resulting crystals under a microscope. A suitable crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions.[8] The optimal size for modern diffractometers is typically around 0.1 to 0.3 mm in all dimensions.[8]
Part 2: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: Carefully mount a selected single crystal on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and radiation damage.
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation), a goniometer to orient the crystal, and a detector.[3]
-
Unit Cell Determination: A short series of initial diffraction images are collected to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The instrument records the position and intensity of each diffracted X-ray beam (reflection).
Workflow for X-ray Crystallographic Validation
The entire process, from sample preparation to final structure validation, follows a logical and rigorous sequence.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Data Interpretation and Validation
Solving a crystal structure involves converting the diffraction data into a 3D electron density map and fitting a molecular model to this map. The quality of the final structure is assessed using several metrics.
| Parameter | Typical Value/Description for a Well-Refined Structure | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, C2/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| R-factor (R₁) | < 0.05 (5%) for publication | A measure of the agreement between the observed diffraction data and the data calculated from the final structural model. A lower value indicates a better fit. |
| Goodness of Fit (GooF) | ~ 1.0 | Indicates that the model is a good fit to the data. Values significantly different from 1 may suggest issues with the model or data. |
| Residual Electron Density | < ±0.5 e⁻/ų | The final difference electron density map should be largely featureless, indicating that all atoms have been correctly placed and accounted for. |
Table 1: Key crystallographic parameters and their significance in structure validation.
A Comparative Perspective: Alternative & Complementary Techniques
While X-ray crystallography provides the definitive 3D structure, it is crucial to understand its place among other analytical techniques, which often provide complementary information.[9] No single technique can reveal all aspects of a molecule's character.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structure elucidation in solution.[10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Strengths: Provides data on the molecule in solution, which can be more biologically relevant.[11] It is also a powerful tool for studying molecular dynamics and intermolecular interactions.[4][9]
-
Limitations: Structure determination is based on interpreting correlations and distances, which can sometimes be ambiguous.[4] It is generally limited to smaller molecules (typically < 40 kDa for proteins) and provides a lower resolution model compared to crystallography.[11]
Mass Spectrometry (MS): Mass spectrometry is primarily used to determine the molecular weight and elemental formula of a compound with very high accuracy (HRMS).
-
Strengths: Extremely sensitive, requiring very little sample. Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the molecular structure.[12]
-
Limitations: It does not provide information about the 3D arrangement of atoms or stereochemistry. Isomers often cannot be distinguished by MS alone.
Computational Chemistry: In silico methods can be used to predict structures, calculate properties, and simulate spectra.
-
Strengths: Provides theoretical models that can aid in the interpretation of experimental data from other techniques.[13]
-
Limitations: These are theoretical predictions and must always be validated by experimental data. They cannot serve as standalone proof of structure.
Comparison of Key Structural Elucidation Techniques
| Technique | Primary Information | Sample State | Resolution | Key Advantage | Key Limitation |
| X-ray Crystallography | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Single Crystal | Atomic (<1 Å) | Unambiguous 3D structure determination.[1] | Requires a high-quality single crystal, which can be difficult to grow.[9] |
| NMR Spectroscopy | Atom connectivity, relative stereochemistry, molecular dynamics | Solution | Lower than X-ray | Provides structural and dynamic information in a solution state.[11] | Structure is an interpretation of multiple constraints; resolution is lower.[5] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Gas/Liquid/Solid | N/A | High sensitivity and accuracy for molecular formula determination. | Provides limited connectivity and no 3D structural information. |
| Computational Methods | Predicted 3D structure, spectral properties | In silico | Theoretical | Can guide experimental design and aid in spectral interpretation.[13] | Requires experimental validation; cannot be used as definitive proof. |
Table 2: Objective comparison of the performance and outputs of major structural analysis techniques.
An Integrated Approach to Structural Validation
The most trustworthy structural validation comes from the synergistic use of multiple techniques, where X-ray crystallography serves as the final, definitive confirmation.
Caption: Relationship between complementary analytical techniques.
Conclusion
For this compound, as with any novel compound intended for further development, an initial characterization using Mass Spectrometry and NMR Spectroscopy is essential to confirm its synthesis and basic structure. However, these techniques leave ambiguities regarding the precise three-dimensional arrangement and solid-state packing.
Single-crystal X-ray crystallography resolves these ambiguities, providing definitive and high-resolution proof of the molecular structure. While the requirement of a single crystal presents a procedural hurdle, the unparalleled detail and certainty it delivers make it an indispensable tool. By following a rigorous, self-validating protocol, researchers can be confident in their structural assignment, establishing a solid and trustworthy foundation for all future scientific endeavors.
References
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (Current Opinion in Structural Biology)
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- X-Ray Crystallography vs. NMR Spectroscopy. (News-Medical.Net)
- Comparison of NMR and X-ray crystallography. (University Medical School of Debrecen)
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (Peak Proteins)
- Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (PubMed Central)
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (Semantic Scholar)
- Structure Elucidation of Small Molecules. (Fiehn Lab, UC Davis)
- NMR Structure Elucidation of Small Organic Molecules and Natural Products.
- Preparation of Single Crystals for X-ray Diffraction. (University of Zurich, Department of Chemistry)
- Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
- This compound (CID 289743). (PubChem)
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
- Physical and Spectral Properties of the Quinolinic Derivatives.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (Springer Link)
- How To: Grow X-Ray Quality Crystals. (University of Rochester, Department of Chemistry)
- Crystal structures and NLO properties of quinoline derivatives.
- Single-crystal X-ray Diffraction.
- 7-Methoxy-2-phenylquinoline-3-carbaldehyde.
- X-Ray Crystallography of Chemical Compounds.
Sources
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. people.bu.edu [people.bu.edu]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. How To [chem.rochester.edu]
- 7. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. news-medical.net [news-medical.net]
- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Methoxy vs. Hydroxy Substituted Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile template for molecular design, allowing for fine-tuning of physicochemical and pharmacological properties through substitution. Among the most common and impactful substitutions are the hydroxyl (-OH) and methoxy (-OCH3) groups. While seemingly similar, the choice between these two functional groups can profoundly alter a molecule's synthetic accessibility, metabolic fate, target engagement, and overall biological activity.
This guide provides an in-depth comparative analysis of methoxy- versus hydroxy-substituted quinolines, moving beyond a simple list of properties to explain the fundamental causality behind their divergent behaviors. We will explore this topic from the perspective of a drug development professional, focusing on the practical implications of this critical design choice.
Section 1: The Synthetic Landscape: Accessibility and Strategy
The method of incorporating a hydroxyl or methoxy group onto the quinoline core often dictates the overall synthetic strategy.
Hydroxyquinolines: Direct synthesis of hydroxyquinolines is well-established through several classic named reactions. The Conrad-Limpach reaction , for instance, involves the condensation of anilines with β-ketoesters, which cyclize at high temperatures to yield 4-hydroxyquinolines.[2] Similarly, the Skraup synthesis can be adapted to produce hydroxyquinolines by using substituted anilines and glycerol derivatives.[3][4] The key advantage here is the direct installation of the crucial hydroxyl group, which can be a powerful handle for further functionalization or a key pharmacophoric element.
Methoxyquinolines: Methoxy-substituted quinolines are often synthesized from methoxy-substituted anilines using reactions like the Doebner-von Miller or Combes synthesis .[3][5] An alternative and common strategy involves the O-methylation of a pre-existing hydroxyquinoline. This two-step process (synthesis of the hydroxyquinoline followed by methylation) can sometimes be more synthetically tractable than sourcing or preparing a complex methoxy-aniline starting material. A study by Ogunmodede et al. (2014) demonstrated a straightforward synthesis of 8-methoxyquinoline from 8-hydroxyquinoline.[6]
The synthetic choice is therefore a balance between the availability of starting materials and the desired final substitution pattern. Direct synthesis is often more step-economical for hydroxyquinolines, while methoxyquinolines may be accessed either directly or via methylation of the corresponding phenol.
Section 2: Physicochemical Divergence: The Impact of a Single Atom
The difference between a hydroxyl group (-OH) and a methoxy group (-OCH3) boils down to a single hydrogen atom being replaced by a methyl group. This seemingly minor change has drastic consequences for a molecule's physicochemical profile.
Hydrogen Bonding Capability
A hydroxyl group is both a hydrogen bond donor and acceptor. A methoxy group, lacking the acidic proton, can only function as a hydrogen bond acceptor. This is arguably the most significant difference, directly influencing solubility, crystal packing, and target-ligand interactions. The ability of a hydroxyquinoline to donate a hydrogen bond allows for specific, highly directional interactions with protein active sites that are inaccessible to its methoxy counterpart.
Caption: Comparative hydrogen bonding capabilities.
Acidity and Lipophilicity (pKa & LogP)
The phenolic hydroxyl group is weakly acidic, meaning it can be deprotonated at physiological pH, conferring a negative charge on the molecule. This significantly impacts cell permeability and solubility. The methoxy group is non-ionizable. This leads to fundamental differences in lipophilicity, which is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Hydroxy-Substituted Quinoline | Methoxy-Substituted Quinoline | Rationale |
| pKa | ~8-10 (phenolic) | Not applicable (non-ionizable) | The -OH group is a weak acid; -OCH3 is not.[7][8] |
| LogP | Generally Lower | Generally Higher | The polar -OH group decreases lipophilicity compared to the more non-polar -OCH3 group.[7][9] |
| H-Bond Donors | 1 | 0 | The hydroxyl proton can be donated. |
| H-Bond Acceptors | 1 (Oxygen lone pair) | 1 (Oxygen lone pair) | The ether oxygen can accept a hydrogen bond. |
Note: Actual values are highly dependent on the position and presence of other substituents on the quinoline ring.
Section 3: Metabolic Stability: A Critical Fork in the Road
For drug development professionals, understanding metabolic fate is paramount. Here, the divergence between hydroxy and methoxy quinolines is stark and has profound implications for drug half-life, bioavailability, and potential for drug-drug interactions.
-
Methoxyquinolines: The primary metabolic pathway for methoxy groups on aromatic rings is O-demethylation , a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. This reaction converts the methoxyquinoline into its corresponding hydroxyquinoline metabolite. This means a methoxy-substituted drug can act as a prodrug for the hydroxy version, leading to a complex pharmacokinetic profile with two active species.
-
Hydroxyquinolines: The phenolic hydroxyl group is a prime target for Phase II conjugation reactions . Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly attach bulky, polar groups (glucuronic acid, sulfate) to the -OH group. This process dramatically increases water solubility and facilitates rapid excretion from the body.[10] Therefore, a hydroxyquinoline may have a much shorter half-life than its methoxy analogue if conjugation is a major clearance pathway.[10]
Caption: Metabolic pathways of methoxy and hydroxy quinolines.
This metabolic dichotomy is a critical design consideration. If rapid clearance is desired, a hydroxyl group may be advantageous. If a longer half-life is needed, a methoxy group might be preferable, but one must then contend with the formation of an active hydroxy metabolite.
Section 4: Comparative Biological Activity
The choice of a methoxy or hydroxy group can switch a compound's activity on or off, or redirect it towards a different target.
Antimicrobial & Antifungal Activity
The 8-hydroxyquinoline scaffold is famous for its antimicrobial and antifungal properties, which are often attributed to its ability to chelate essential metal ions, disrupting microbial enzyme function.[11][12] The hydroxyl group at the 8-position is critical for this chelation. Replacing it with a methoxy group would eliminate this primary mechanism of action. However, studies have also shown that methoxy-substituted quinolines possess potent biological properties. For example, 8-methoxyquinoline exhibited strong antifungal and antibacterial activity, suggesting mechanisms independent of chelation are at play.[6] Further research indicates that for some mycobacterial and staphylococcal species, the 8-OH group is vital for antibacterial activity.[13]
Antimalarial Activity
The quinoline core is central to antimalarial drugs like quinine, chloroquine, and mefloquine.[14] In this class, a methoxy group is a common feature, as seen in quinine. Structure-activity relationship (SAR) studies on novel antimalarial styrylquinolines found that a chlorine atom at the C6 position was superior to a methoxy substituent for antiplasmodial potency.[15] However, in other series, electron-donating groups like methoxy were well-tolerated.[16] The activity of antimalarials is often linked to their ability to accumulate in the parasite's acidic food vacuole and interfere with heme polymerization.[14][17] The basicity and lipophilicity, which are modulated by -OH vs. -OCH3 substitution, are therefore critical for efficacy.
Anticancer Activity
Both hydroxy- and methoxy-substituted quinolines have been investigated as anticancer agents.[18][19][20] 8-Hydroxyquinoline derivatives have shown the ability to induce apoptosis and cell cycle arrest in cancer cells.[19] In a series of 1,4-naphthoquinone hybrids, a hydroxyquinoline moiety was shown to influence anticancer activity, with a methyl group at the C2' position of the quinoline ring demonstrating the highest cytotoxicity.[21] For P-glycoprotein inhibitors, which can help overcome multidrug resistance in cancer, a series of 6-methoxy-2-arylquinolines were designed and evaluated, highlighting the utility of the methoxy group in this context.[5]
The following table summarizes the general trends in activity:
| Therapeutic Area | Hydroxy-Substituted | Methoxy-Substituted | Mechanistic Rationale |
| Antimicrobial | Often highly active, especially 8-HQ derivatives via metal chelation.[11][12] | Activity is variable and depends on the overall structure; mechanism is often non-chelating.[6] | The 8-OH group is crucial for forming stable metal chelates that are toxic to microbes. |
| Antimalarial | Can be active, but the -OH group may lead to rapid metabolic clearance. | A common feature in established (e.g., quinine) and experimental antimalarials.[15] | Lipophilicity and pKa, modulated by the substituent, are key for accumulation in the parasite vacuole. |
| Anticancer | Potent activity observed, often linked to apoptosis induction and metal ion homeostasis.[19] | Potent activity observed, often designed to inhibit specific kinases or overcome drug resistance.[5] | Diverse mechanisms; H-bonding of -OH can be key for one target, while the lipophilicity of -OCH3 is better for another. |
Section 5: Experimental Protocols
To provide a practical framework for comparing these scaffolds, we outline two key experimental workflows.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a self-validating system to compare the metabolic liabilities of a methoxy- vs. a hydroxy-substituted quinoline. The disappearance of the parent compound is monitored over time. For the methoxy derivative, the appearance of the hydroxy metabolite can also be quantified.
Objective: To determine the intrinsic clearance rate of test compounds.
Materials:
-
Test compounds (methoxy- and hydroxy-quinoline analogues, 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., GOLDR™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add phosphate buffer. Add 1 µL of test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the HLM solution to the wells to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Intrinsic clearance (CLint) is calculated from the half-life (t1/2).
Caption: Workflow for In Vitro Metabolic Stability Assay.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol describes the classic "shake-flask" method, a foundational experiment to quantify the lipophilicity difference between a hydroxy- and methoxy-quinoline.
Objective: To measure the LogP value of the test compounds.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and centrifuge
-
UV-Vis Spectrophotometer or HPLC-UV system
Methodology:
-
Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 30 minutes and let the layers separate overnight. These are your pre-saturated phases.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add equal volumes of the saturated n-octanol and the compound-containing saturated water (e.g., 2 mL of each).
-
Equilibration: Cap the vial tightly and vortex for 5 minutes. Place on a shaker at room temperature for 1 hour to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV by comparing to a standard curve).
-
Calculation:
-
Initial concentration in aqueous phase = C_initial
-
Final concentration in aqueous phase = C_water
-
Concentration in octanol phase (by mass balance) = C_octanol = C_initial - C_water
-
Partition Coefficient (P) = C_octanol / C_water
-
LogP = log10(P)
-
Conclusion
The decision to employ a methoxy or a hydroxy substituent on a quinoline scaffold is a multifaceted choice with cascading effects on a drug candidate's entire profile. A hydroxyl group offers potent hydrogen bonding capabilities and potential for crucial interactions like metal chelation, but often at the cost of rapid Phase II metabolic clearance. Conversely, a methoxy group enhances lipophilicity and can block rapid conjugation, potentially increasing metabolic stability and half-life, but it is susceptible to O-demethylation, which can create an active metabolite and complicate pharmacokinetics.
There is no universally "better" option. The optimal choice is context-dependent, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. A thorough understanding of the fundamental chemical, biological, and metabolic differences detailed in this guide is essential for any researcher aiming to rationally design the next generation of quinoline-based therapeutics.
References
-
Molecules. (2021). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link]
-
Mohan, K. et al. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available at: [Link]
- Larock, R. C. et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
-
Abolhasani, M. M. et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]
- Sharma, P. et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
ResearchGate. (n.d.). Synthesis of α‐hydroxy carboxylic ester substituted quinoline derivatives 113. Available at: [Link]
-
Molecules. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]
-
Drake, N. L. et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society. Available at: [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available at: [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
Ogunmodede, O. et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
-
Plouffe, D. M. et al. (2021). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. ChemMedChem. Available at: [Link]
-
Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Available at: [Link]
-
Journal of Medicinal Chemistry. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available at: [Link]
-
Molecules. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]
-
Molecules. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. National Institutes of Health. Available at: [Link]
-
Malaria Journal. (2018). Correlation between anti-malarial and anti-haemozoin activities of anti-malarial compounds. National Institutes of Health. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]
-
PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]
- Future Microbiology. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
- ResearchGate. (2005).
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- ResearchGate. (n.d.). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria.
- Molecules. (2021). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.
- Photochemistry and Photobiology. (2005).
-
PubChem. (n.d.). 4-Methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
- Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities.
- MDPI. (2021). Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands.
- Mini Reviews in Medicinal Chemistry. (2021).
- Drug Development Research. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis.
- ChemistrySelect. (2021). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. rroij.com [rroij.com]
- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nedmdg.org [nedmdg.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 7-Methoxy-2-phenyl-quinolin-4-ol and Camptothecin
This guide provides a detailed comparison of the cytotoxic profiles of the well-established anticancer agent, Camptothecin, and the quinoline derivative, 7-Methoxy-2-phenyl-quinolin-4-ol. While Camptothecin's mechanism and cytotoxic effects are extensively documented, direct comparative data for this compound is less prevalent. This document synthesizes available data for Camptothecin and contextualizes the potential cytotoxic activity of this compound by examining structurally related 2-arylquinoline compounds. Our analysis is grounded in peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust framework for understanding these compounds.
Mechanistic Overview: Divergent Pathways to Cell Death
The cytotoxic efficacy of a compound is intrinsically linked to its mechanism of action. Camptothecin and quinoline derivatives represent distinct classes of molecules that induce cell death through different, albeit sometimes overlapping, cellular pathways.
Camptothecin: The Archetypal Topoisomerase I Poison
Camptothecin, a pentacyclic alkaloid isolated from the Camptotheca acuminata tree, exerts its potent anticancer effects through a single, well-defined molecular target: DNA topoisomerase I (Topo I).[1][2] Topo I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1]
Camptothecin's mechanism is not to inhibit the enzyme's cleavage activity, but rather to trap the enzyme-DNA intermediate. It intercalates into the Topo I-DNA complex and prevents the religation of the cleaved DNA strand.[3][4] This stabilization of the "cleavable complex" has a catastrophic consequence during the S-phase of the cell cycle. When a DNA replication fork collides with this stabilized complex, the transient single-strand break is converted into a permanent and highly lethal DNA double-strand break.[3][5] The accumulation of these double-strand breaks triggers cell cycle arrest, typically at the S and G2 phases, and ultimately initiates the apoptotic cascade, leading to programmed cell death.[3]
Caption: Mechanism of Camptothecin as a Topoisomerase I inhibitor.
Quinoline Derivatives: A Scaffold for Diverse Anticancer Activity
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Unlike Camptothecin, quinoline derivatives do not have a single, universal mechanism of action. Their anticancer effects can be attributed to various molecular targets, largely dependent on the specific substitutions on the quinoline ring.[6]
For 2-arylquinolines, such as this compound, potential mechanisms include:
-
Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[6]
-
Topoisomerase Inhibition: Some quinoline structures have been designed to mimic other Topo I inhibitors, suggesting they may also stabilize the Topo I-DNA cleavable complex.[7]
-
Induction of Apoptosis: Certain derivatives can trigger apoptosis through pathways independent of Topo I, such as by modulating the expression of Bcl-2 family proteins or generating reactive oxygen species (ROS).[8]
-
Cell Cycle Arrest: Disruption of the normal cell cycle, often at the G2/M phase, is another common mechanism observed with quinoline-based compounds.[8]
The specific mechanism of this compound has not been definitively elucidated in the available literature. However, its structure as a 2-phenylquinoline suggests it may engage one or more of the pathways common to this chemical class. The methoxy group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.[9][10]
Caption: Potential anticancer mechanisms of 2-arylquinoline derivatives.
Comparative Cytotoxicity: An Analysis of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxic potency. A direct comparison is challenging due to the lack of specific IC50 data for this compound in the reviewed literature. Therefore, we present the well-documented cytotoxicity of Camptothecin alongside data from various 2-arylquinoline derivatives to provide a contextual benchmark.
Cytotoxicity Profile of Camptothecin
Camptothecin exhibits potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values frequently falling in the nanomolar range.[11][12] This high potency underscores its effectiveness as a Topo I poison. However, it is important to note that reported IC50 values can vary between studies due to differences in cell lines, assay methods, and incubation times.[13]
| Cell Line | Cancer Type | Reported IC50 (nM) |
| MDA-MB-157 | Breast Cancer | 7 nM[14] |
| Medullary Thyroid Carcinoma (Avg.) | Thyroid Cancer | 3.5 ± 1.2 nM[12] |
| HT29 | Colon Cancer | 37 - 48 nM[11] |
| HCC1419 | Breast Cancer (HER2+) | 67 nM[15] |
| MCF7 | Breast Cancer | 89 nM[15] |
| GI 101A | Breast Cancer | 150 nM[14] |
| MDA-MB-231 | Breast Cancer | 250 nM[14] |
Cytotoxicity Profile of Structurally Related 2-Arylquinolines
While data for this compound is sparse, studies on other 2-arylquinoline derivatives demonstrate that this scaffold can yield compounds with significant, albeit generally less potent, anticancer activity than Camptothecin. Their IC50 values are typically in the micromolar to high nanomolar range.
| Compound Type / Name | Cell Line | Cancer Type | Reported IC50 (µM) |
| Quinoline-Chalcone (12e) | MGC-803 | Gastric Cancer | 1.38 µM[8] |
| Quinoline-Chalcone (63) | Caco-2 | Colon Cancer | 5.0 µM[6] |
| Quinoline-Chalcone (64) | Caco-2 | Colon Cancer | 2.5 µM[6] |
| 4-Alkoxy-2-arylquinoline (14m) | Melanoma (LOX IMVI) | Melanoma | ~0.1-0.2 µM (GI50)[7] |
| Quinoline-Chalcone (39) | A549 | Lung Cancer | 1.91 µM[6] |
Expert Interpretation: The data suggests that while 2-arylquinolines are biologically active, they may not possess the sub-nanomolar potency of Camptothecin. Camptothecin's highly specific and efficient mechanism of trapping the Topo I-DNA complex likely accounts for its exceptional potency. The broader range of potential targets for quinoline derivatives may result in a more varied and typically lower potency, although specific modifications can significantly enhance activity, as seen with some derivatives pushing into the sub-micromolar range.[7]
Experimental Protocol: Determination of Cytotoxicity via MTT Assay
To ensure the reproducibility and accuracy of cytotoxicity data, a standardized and well-controlled protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality Behind Experimental Choices:
-
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Why MTT? It is a robust, sensitive, and high-throughput method suitable for screening the cytotoxic effects of a large number of compounds or concentrations.
-
Self-Validation: The protocol includes controls (untreated cells, vehicle control, and blank) to ensure that the observed effects are due to the compound and not the solvent or other artifacts. The use of multiple replicates minimizes random error.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Rationale: Seeding an optimal cell number is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
-
Incubation for Attachment:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Rationale: This allows the cells to adhere to the bottom of the wells and resume normal growth before compound exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve from which the IC50 can be accurately calculated.
-
-
Incubation with Compound:
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) under the same conditions (37°C, 5% CO₂).
-
Rationale: The incubation time should be sufficient for the compound to exert its cytotoxic effect, which can vary depending on its mechanism of action.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Rationale: This incubation allows viable cells to metabolize the MTT into formazan crystals. The time is optimized to achieve a strong signal without causing toxicity from the MTT itself.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Rationale: The insoluble formazan must be fully dissolved to allow for accurate absorbance measurement. DMSO is an effective solvent for this purpose.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion
This guide provides a comparative analysis of Camptothecin and this compound, contextualized through data on related 2-arylquinoline derivatives.
-
Camptothecin is a highly potent cytotoxic agent with a well-defined mechanism as a Topoisomerase I inhibitor, consistently demonstrating IC50 values in the nanomolar range across numerous cancer cell lines.[1][11][12] Its efficacy is directly linked to the induction of lethal double-strand DNA breaks during replication.[5]
For researchers in drug development, Camptothecin serves as a benchmark for high-potency Topo I-targeted therapy. In contrast, this compound represents a lead structure whose potential must be empirically determined. Future studies should focus on direct head-to-head cytotoxicity assays using standardized protocols, like the MTT assay detailed here, to precisely quantify its potency and elucidate its specific mechanism of action relative to established agents like Camptothecin.
References
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- What is the mechanism of Camptothecin?.
- Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. PubMed Central.
- Mechanism of action of camptothecin. PubMed.
- New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research.
- Navigating the Labyrinth of In Vitro Data: A Guide to the Reproducibility of Camptothecin IC50 Values. Benchchem.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- Camptothecin (CPT) | Topo I Inhibitor | Apoptosis Inducer. Selleck Chemicals.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Cytotoxic Activity of Camptothecin and Paclitaxel in Newly Established Continuous Human Medullary Thyroid Carcinoma Cell Lines. Oxford Academic.
- Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replic
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells. Springer.
- Camptothecin | MedChemExpress. MedChemExpress.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central.
- 7-Methoxy-2-phenylquinoline-4-carboxylic acid | CAS 174636-63-6. Benchchem.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
Sources
- 1. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Camptothecin cytotoxicity in mammalian cells is associated with the induction of persistent double strand breaks in replicating DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Confirming the Molecular Weight of 7-Methoxy-2-phenyl-quinolin-4-ol by Mass Spectrometry: A Comparative Guide
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 7-Methoxy-2-phenyl-quinolin-4-ol, a substituted quinoline with potential pharmacological activity, precise molecular weight determination is a critical first step. This guide provides an in-depth comparison of mass spectrometry-based approaches for this purpose, grounded in established principles and practical expertise. We will delve into the rationale behind experimental choices, present a detailed protocol for analysis, and explore the interpretation of the resulting data.
The Analytical Challenge: Ionization of a Quinolone Derivative
This compound possesses a molecular formula of C₁₆H₁₃NO₂ and a calculated molecular weight of approximately 251.28 g/mol .[1] The presence of a hydroxyl group and a tertiary amine within the quinoline scaffold suggests that the molecule is amenable to ionization. However, the choice of ionization technique is paramount to prevent fragmentation and ensure the detection of the intact molecular ion.
Comparison of Ionization Techniques
For a molecule of this nature, "soft" ionization techniques are preferable to "hard" ionization methods like electron impact (EI), which would likely cause extensive fragmentation, complicating the interpretation of the mass spectrum.[2] The two most common soft ionization techniques for liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. Ions are formed from the evaporation of charged droplets. | Highly Suitable. The molecule's polarity and the presence of the quinoline nitrogen and hydroxyl group make it an excellent candidate for protonation in positive ion mode ESI, forming a stable [M+H]⁺ ion. ESI is a very gentle ionization technique, minimizing in-source fragmentation.[2][3] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and then ionized by corona discharge. | Potentially Suitable. APCI is generally used for less polar compounds than ESI. While it could likely ionize this molecule, the higher temperatures involved might induce some degree of thermal degradation or fragmentation compared to ESI. |
Given the molecular structure, Electrospray Ionization (ESI) in positive ion mode is the recommended technique for the robust and reliable determination of the molecular weight of this compound.
Experimental Workflow for Molecular Weight Confirmation
The following is a detailed, step-by-step protocol for the analysis of this compound using LC-ESI-MS.
I. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a small amount of acid, like formic acid, will facilitate protonation of the analyte.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used for a pure standard, coupling with a short LC column provides desalting and can separate any potential impurities.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A rapid gradient can be employed, for example, starting at 5% B and increasing to 95% B over a few minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: m/z 100-500.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for molecular weight confirmation.
Data Analysis and Interpretation
The primary goal of this experiment is to observe a prominent ion in the mass spectrum that corresponds to the protonated molecule, [M+H]⁺.
Expected Results
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
| This compound | C₁₆H₁₃NO₂ | 251.0946 | 252.1024 |
The expected mass spectrum should show a base peak or a very abundant peak at m/z 252.1024. High-resolution mass spectrometry will allow for the confirmation of the elemental composition of this ion.
Potential Fragmentation Pathways
While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) can be intentionally performed to elicit fragmentation for structural confirmation. Based on the fragmentation patterns of similar quinoline derivatives, the following fragmentation pathways can be predicted for the [M+H]⁺ ion of this compound.[1][4][5]
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 237.0762.
-
Loss of carbon monoxide (CO): A common fragmentation pathway for quinolones, leading to a fragment at m/z 224.1075.[5]
-
Combined loss of a methyl radical and carbon monoxide: This would produce a fragment at m/z 209.0837.
The logical flow of data analysis is depicted below:
Caption: Logical flow of data analysis for molecular weight confirmation.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chempap.org [chempap.org]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and NMR for Purity Assessment
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. Rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.[1]
Relying on a single analytical method for purity determination can be misleading.[1] Therefore, orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment.[1] This guide provides an objective comparison of HPLC and qNMR for purity assessment, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Part 1: Foundational Principles
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds in a mixture.[2][3]
-
Principle of Separation: The fundamental principle of HPLC lies in the differential partitioning of analytes between a stationary phase (typically packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.[2][4] Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a higher affinity for the mobile phase will move more quickly, thus achieving separation.[4]
-
Purity Determination: For purity assessment, the most common approach is the area percent method . After separation, the components are detected, often by a UV-Vis detector, and a chromatogram is generated where each peak corresponds to a different component. The area under each peak is proportional to the concentration of that component. The purity of the main compound is then calculated as the percentage of its peak area relative to the total area of all peaks in the chromatogram.
-
Causality Behind Experimental Choices: The choice of stationary phase (e.g., C18 for nonpolar analytes) and mobile phase composition is dictated by the chemical properties of the analyte, such as polarity and pKa, to achieve optimal separation.[5] The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR has emerged as a powerful primary method for determining the purity of chemical substances with a high degree of accuracy.[6][7]
-
Principle of Quantification: qNMR operates on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[8][9] By co-dissolving a known mass of a high-purity internal standard (IS) with a known mass of the analyte, the purity of the analyte can be determined by comparing the integrals of their respective signals.[7]
-
The Role of the Internal Standard: The selection of a suitable internal standard is critical for accurate qNMR results.[10] An ideal IS should:
-
Have high purity (≥99%).[10]
-
Be chemically stable and non-reactive with the analyte or solvent.[11]
-
Possess signals that are well-resolved and do not overlap with analyte signals.[6][10]
-
Be readily soluble in the chosen deuterated solvent.[10]
-
Have a simple spectrum, ideally with sharp singlet peaks.[10]
-
Part 2: Head-to-Head Comparison: HPLC vs. qNMR
The following table provides a direct comparison of the key attributes of HPLC and qNMR for purity assessment.
| Feature | HPLC (Area Percent Method) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning.[4] | Spectroscopic measurement based on the direct proportionality between signal integral and the number of nuclei.[9] |
| Quantification | Relative (Area %). Assumes all components have the same response factor at the detection wavelength. | Absolute or direct. Quantifies the analyte against a certified internal standard.[7] |
| Reference Standard | Requires a reference standard of the analyte for identification (retention time) and for accurate quantification if response factors differ. | Does not require a reference standard of the analyte itself, but a high-purity, certified internal standard is essential.[12] |
| Selectivity | High, based on chromatographic resolution. Can be challenging for co-eluting impurities. | High, based on chemical shift dispersion. Can be challenging for signals with severe overlap. |
| Structural Info | Provides minimal structural information. | Provides detailed structural information, aiding in impurity identification. |
| Universality | Limited to analytes with a chromophore (for UV detection). | Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H).[9] |
| Sample Prep | Relatively straightforward dissolution. | Requires highly accurate weighing of both the sample and the internal standard.[13] |
| Throughput | Generally higher, with typical run times of 15-30 minutes. | Can be lower, especially if long relaxation delays are required for accurate quantification. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered after analysis.[7] |
| Common Issues | Co-elution of impurities, differences in detector response factors. | Signal overlap, dynamic range issues, requirement for long relaxation delays.[11] |
Part 3: Experimental Protocols & Workflows
General Purity Assessment Workflow
The following diagram illustrates the typical workflows for purity assessment using HPLC and qNMR, leading to a cross-validation comparison.
Caption: General workflows for HPLC and qNMR purity assessment and their cross-validation.
Protocol 1: HPLC Purity Assessment (Area Percent Method)
This protocol outlines a general procedure for determining the purity of a substance using HPLC with UV detection.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer components (e.g., formic acid, phosphoric acid)
-
Analyte sample
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent (often a mixture of the mobile phase components).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typical for many small molecules.[1]
-
Scouting Gradient: Start with a "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Set to the λmax of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and acquire the chromatogram.
-
Integrate all peaks detected in the chromatogram. Ensure the integration parameters are set appropriately to accurately measure the area of all peaks, including small impurity peaks.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: qNMR Purity Assessment
This protocol provides a step-by-step guide for performing a qNMR experiment.
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high isotopic purity.
-
Certified Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone).[6]
-
Analyte sample.
-
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of the analyte into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.[9]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Vortex the vial until both the analyte and the IS are completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Key Parameters: The most critical parameter for quantification is the relaxation delay (d1) .[8] This delay, plus the acquisition time, must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated in both the analyte and the IS.[8][14] A conservative d1 of 30-60 seconds is often used if T₁ values are unknown.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire enough scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.[1]
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula[9]:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass weighed
-
Purity_IS: Certified purity of the internal standard
-
-
Part 4: Cross-Validation in Practice: A Case Study
To illustrate the cross-validation process, consider the purity assessment of a hypothetical active pharmaceutical ingredient (API), "Compound X."
Cross-Validation Workflow Logic
The relationship between the two techniques in a validation context is crucial. HPLC provides a profile of impurities, while qNMR offers a direct measure of the main component's mass fraction.
Caption: Logic diagram for the cross-validation of HPLC and qNMR purity results.
Hypothetical Experimental Data
HPLC Results (Area %)
The chromatogram showed a major peak for Compound X at a retention time of 8.5 minutes and two minor impurity peaks.
| Peak | Retention Time (min) | Peak Area | Area % |
| Impurity A | 6.2 | 15,000 | 0.48 |
| Compound X | 8.5 | 3,100,000 | 98.72 |
| Impurity B | 9.1 | 25,000 | 0.80 |
| Total | 3,140,000 | 100.00 |
-
HPLC Purity: 98.7%
qNMR Results (Absolute Purity)
Maleic acid was used as the internal standard. A singlet at 6.3 ppm (2H) for maleic acid and a distinct singlet at 7.5 ppm (1H) for Compound X were integrated.
| Parameter | Compound X (Analyte) | Maleic Acid (IS) |
| Mass Weighed (m) | 15.25 mg | 10.50 mg |
| Molar Mass (M) | 250.3 g/mol | 116.1 g/mol |
| Integrated Signal (I) | 2.55 | 3.10 |
| Number of Protons (N) | 1 | 2 |
| Purity (P) | To be determined | 99.9% |
-
qNMR Purity Calculation:
-
Purity_analyte = (2.55 / 3.10) * (2 / 1) * (250.3 / 116.1) * (10.50 / 15.25) * 99.9%
-
Purity_analyte = (0.8226) * (2) * (2.156) * (0.6885) * 99.9%
-
Purity_analyte = 96.8%
-
Data Comparison and Analysis
| Method | Purity Value |
| HPLC (Area %) | 98.7% |
| qNMR (Absolute w/w %) | 96.8% |
The results show a discrepancy of 1.9%. This is a common scenario and highlights the value of the cross-validation approach. The lower purity value from qNMR, an absolute method, suggests the presence of impurities that are not accounted for by the HPLC area percent method.
-
Plausible Explanation: The sample may contain non-chromophoric impurities (e.g., inorganic salts or residual solvents without a UV chromophore) that are "invisible" to the HPLC-UV detector but contribute to the total mass.[15] qNMR, by measuring the mass of the specific analyte relative to the total sample mass (via the IS), provides a more accurate mass-based purity. The HPLC area percent method, in this case, overestimates the purity because it only considers UV-active components.
Conclusion and Recommendations
Neither HPLC nor qNMR is universally superior; they are powerful, orthogonal techniques that provide complementary information.
-
HPLC is exceptionally well-suited for identifying and quantifying trace-level impurities, especially when developing a separation method for routine quality control.[16] It excels at providing an "impurity profile."
-
qNMR serves as an invaluable primary method for the direct and accurate determination of the absolute purity of a main component without the need for a specific reference standard of that component.[6] It is particularly powerful for qualifying primary reference standards.
For a comprehensive and high-confidence purity assessment, a cross-validation approach is strongly recommended. The combination of HPLC's impurity profiling capabilities with the absolute quantification of qNMR provides a robust, self-validating system that is scientifically sound and meets the stringent requirements of regulatory bodies like the FDA, as outlined in guidelines such as ICH Q2(R1).[17][18] This dual approach ensures that the reported purity value is a true and accurate representation of the material's quality.
References
- Quantitative NMR Spectroscopy. (n.d.). Retrieved from Bruker. [URL: https://www.bruker.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. [URL: https://resolvemass.ca/qnmr-internal-standards/]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Video file]. [URL: https://www.youtube.
- Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research. [URL: https://acanthusresearch.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [URL: https://emerypharma.
- Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
- Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. [URL: https://www.nanalysis.
- Building Block. The relaxation delay. (n.d.). IMSERC. [URL: https://imserc.northwestern.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b2119/technical-center/a-comparative-guide-to-hplc-and-qnmr-for-purity-assessment-of-2-hydroxy-1-acetonaphthone]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [URL: https://starodub.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. [URL: https://altabrisagroup.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/what-is-qnmr-analysis-and-how-does-it-work/]
- qHNMR for purity determination. (n.d.). Slideshare. [URL: https://www.slideshare.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [URL: https://pubs.acs.org/doi/10.1021/jm500734a]
- Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. [URL: https://www.chromatographyonline.com/view/top-three-hplc-method-development-tips]
- Let's try doing quantitative NMR. (n.d.). JEOL Ltd. [URL: https://www.jeol.co.
- The Principle of HPLC and Its application in Pharmaceutical Analysis. (2022, March 3). [Video file]. [URL: https://www.youtube.com/watch?
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? (2025, April 10). Protheragen. [URL: https://www.protheragen.com/blog/hplc-assay-testing-what-it-is-and-why-its-important-for-api-manufacturers.html]
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. (2026, January 6). Southwest Research Institute. [URL: https://www.swri.
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (n.d.). Preprints.org. [URL: https://www.preprints.org/manuscript/202406.1309/v1]
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [URL: https://www.fda.gov/files/drugs/published/M10-Bioanalytical-Method-Validation-and-Study-Sample-Analysis-Guidance-for-Industry.pdf]
- Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/]
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [URL: https://www.fda.
- Principle of HPLC | HPLC System Working Explained. (2025, April 4). Pharmaguideline. [URL: https://www.pharmaguideline.com/2015/05/principle-of-hplc.html]
- qNMR Purity Recipe Book (2 - NMR Acquisition). (2016, October 27). Mestrelab Research. [URL: https://resources.mestrelab.com/qnmr-purity-recipe-book-2-nmr-acquisition/]
- Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). CIL. [URL: https://www.isotope.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [URL: https://ajpr.jams.co.in/sites/default/files/upload/ajpr_5f68b3f42b9c5.pdf]
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [URL: https://www.pharmasalmanac.com/articles/navigating-hplc-method-development-tips-for-success]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Building Block. The relaxation delay [imserc.northwestern.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
A Comparative Analysis of the Antibacterial Spectrum of Quinolone Derivatives
This guide provides an in-depth comparison of the antibacterial spectrum of different generations of quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the evolution of quinolone activity, supported by experimental data, to inform research and development efforts in the field of antibacterial agents.
Introduction: The Evolution of Quinolones
The quinolones are a major class of synthetic, broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their development is characterized by a generational progression, with each new generation offering an expanded spectrum of activity and improved pharmacokinetic properties.[2][3] This evolution has been driven by strategic chemical modifications to the fundamental quinolone bicyclic core structure.[4]
Initially, the first-generation quinolones showed activity primarily against Gram-negative bacteria and were limited to treating urinary tract infections.[5] The subsequent introduction of a fluorine atom at the C-6 position marked the advent of the fluoroquinolones, significantly broadening the antibacterial spectrum to include Gram-positive organisms and atypical pathogens.[3][6] Third and fourth-generation fluoroquinolones have further extended this activity to encompass resistant Gram-positive strains and anaerobic bacteria.[5][7]
This guide will compare the antibacterial spectrum of representative compounds from each of the four generations of quinolones, providing quantitative data and the experimental context necessary for a thorough understanding of their relative performance.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[10]
-
Topoisomerase IV: Plays a key role in decatenating (unlinking) daughter chromosomes following DNA replication.[9]
Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[5][7] This leads to the accumulation of double-strand DNA breaks, the inhibition of DNA synthesis, and ultimately, bacterial cell death.[9][10] The primary target of quinolones differs between bacterial types; in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[9]
Caption: Mechanism of action of quinolone derivatives.
Comparative Antibacterial Spectrum: A Generational Overview
The antibacterial spectrum of quinolones has significantly broadened with each successive generation. This is quantitatively demonstrated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for representative quinolone derivatives against a panel of clinically relevant bacteria.
| Bacterial Species | Gram Stain | Nalidixic Acid (1st Gen) MIC90 (µg/mL) | Ciprofloxacin (2nd Gen) MIC90 (µg/mL) | Levofloxacin (3rd Gen) MIC90 (µg/mL) | Moxifloxacin (4th Gen) MIC90 (µg/mL) |
| Escherichia coli | Gram-negative | 64[11] | 0.25[4] | 0.12[4] | 0.12[4] |
| Klebsiella pneumoniae | Gram-negative | >128 | 0.5[4] | 0.5[4] | 0.25[4] |
| Pseudomonas aeruginosa | Gram-negative | >512 | 1[6] | 2[12] | 4[13] |
| Staphylococcus aureus (MSSA) | Gram-positive | >128[11] | 1[4] | 1[4] | 0.12[4] |
| Streptococcus pneumoniae | Gram-positive | >128 | 2[14] | 1[12] | 0.25[12] |
| Mycoplasma pneumoniae | Atypical | ND | 1.0[12] | 0.5[12] | 0.125[12] |
| Chlamydia pneumoniae | Atypical | ND | 1.0[13] | 1.0[13] | 0.25[13] |
| Bacteroides fragilis | Anaerobe | >128 | 32[15] | 8[13] | 2[13] |
ND: Not determined, as first-generation quinolones have no significant activity against these organisms.
First-Generation Quinolones (e.g., Nalidixic Acid): These agents exhibit a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli such as E. coli and Klebsiella species.[5] They are largely ineffective against Gram-positive bacteria, Pseudomonas aeruginosa, and anaerobic organisms.[11] Their use is generally restricted to the treatment of uncomplicated urinary tract infections.[5]
Second-Generation Quinolones (e.g., Ciprofloxacin): The introduction of a fluorine atom dramatically enhanced the activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[3] This generation also gained moderate activity against Gram-positive cocci like Staphylococcus aureus.[16] However, their activity against streptococci and anaerobic bacteria remains limited.[17]
Third-Generation Quinolones (e.g., Levofloxacin): These derivatives were developed to improve upon the Gram-positive coverage of the second generation.[5] Levofloxacin demonstrates enhanced activity against Streptococcus pneumoniae, including penicillin-resistant strains.[12] They also show good activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[13] While retaining broad Gram-negative coverage, their activity against P. aeruginosa is slightly reduced compared to ciprofloxacin.
Fourth-Generation Quinolones (e.g., Moxifloxacin): This generation is characterized by its broad-spectrum activity, which includes enhanced Gram-positive coverage, retained Gram-negative activity, and significant activity against anaerobic bacteria.[7][17] Moxifloxacin is highly active against Bacteroides fragilis and other anaerobes, making it suitable for treating mixed infections.[13][18]
Experimental Protocols: Determining the Antibacterial Spectrum
The quantitative data presented in this guide are derived from standardized in vitro susceptibility testing methods. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of the quinolone derivative in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.
Step-by-Step Methodology:
-
Preparation of Quinolone Solutions:
-
Prepare a stock solution of each quinolone derivative in a suitable solvent at a high concentration.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Dispense the standardized bacterial inoculum into each well of the microtiter plate containing the serially diluted quinolone derivative.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the quinolone derivative that completely inhibits visible growth.
-
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents [mdpi.com]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic activities of ciprofloxacin against strains of Streptococcus pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa for which MICs are similar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activities of Gatifloxacin Compared to Those of Seven Other Agents against Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative activity of the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bacteroides Infection Treatment & Management: Medical Care, Surgical Care [emedicine.medscape.com]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Senior Application Scientist's Guide to Validating Mechanism of Action with Gene Expression Analysis
For researchers, scientists, and drug development professionals, establishing a clear and accurate mechanism of action (MoA) is a cornerstone of successful therapeutic development. It provides a foundational understanding of how a drug candidate exerts its effects at a molecular level, which is critical for predicting efficacy, identifying potential side effects, and designing rational combination therapies. Among the arsenal of tools available for this purpose, genome-wide gene expression analysis has emerged as a particularly powerful and unbiased approach.[1][2][3]
This guide provides an in-depth comparison of the primary technologies for gene expression analysis and a detailed, field-proven workflow for validating a drug's MoA. It is designed to move beyond a simple recitation of protocols, instead offering the strategic insights needed to make sound experimental choices and interpret complex datasets with confidence.
Foundational Technologies: A Comparative Analysis of RNA-Seq and Microarrays
The two most established technologies for large-scale gene expression profiling are DNA microarrays and RNA sequencing (RNA-Seq).[4] While both can deliver valuable insights, they operate on different principles and offer distinct advantages and limitations.
Microarrays are a hybridization-based technology where labeled cDNA from a sample is applied to a chip containing thousands of predefined DNA probes.[5][6] The intensity of the hybridization signal for each probe corresponds to the abundance of its target transcript.
RNA-Sequencing (RNA-Seq) , on the other hand, is a next-generation sequencing (NGS) method that directly sequences the entire transcriptome (or a targeted subset).[5][6] This provides a digital count of each transcript, offering a more direct and quantitative measure of gene expression.
The choice between these technologies depends on the specific goals of your study, your budget, and the nature of your samples.
| Feature | DNA Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Hybridization to predefined probes[5][6] | Direct sequencing of cDNA[6] |
| Discovery Potential | Limited to genes on the array[4][5] | Unbiased; can identify novel transcripts, splice variants, and gene fusions[4][5][7] |
| Dynamic Range | More limited (~10³) due to background and signal saturation[6] | Wider dynamic range (>10⁵), enabling more sensitive detection of both low and high abundance transcripts[6] |
| Sensitivity & Specificity | Lower sensitivity for low-abundance transcripts; potential for cross-hybridization[7] | Higher sensitivity and specificity; can distinguish between closely related sequences[6][7] |
| Data Analysis | Relatively streamlined and established pipelines | More complex bioinformatics workflow requiring significant computational resources[7][8] |
| Cost per Sample | Generally lower, especially for large-scale studies[4] | Historically higher, but costs are decreasing[8] |
| Best Use Case | Hypothesis-driven studies on well-characterized genomes; large-scale screening[4][7] | Hypothesis-free discovery, analysis of novel transcripts, and studies in organisms with poorly annotated genomes[4][5][7] |
Expert Insight: While microarrays remain a viable option for certain applications, the superior discovery potential and quantitative accuracy of RNA-Seq have made it the preferred platform for in-depth MoA studies.[8] The ability of RNA-Seq to provide a comprehensive, unbiased view of the transcriptome is invaluable for uncovering unexpected off-target effects or novel pathways modulated by a drug candidate.[4][5]
The Core Workflow: A Step-by-Step Guide from Hypothesis to Pathway
A successful MoA validation study using gene expression analysis requires meticulous planning and execution. The following workflow outlines the critical steps, from initial experimental design to the final interpretation of biological pathways.
Caption: High-level workflow for MoA validation using gene expression analysis.
Rigorous Experimental Design
This is the most critical phase, as flaws in the design cannot be corrected later in the analysis.[9]
-
Model System Selection: Choose a cell line or animal model that is biologically relevant to the therapeutic indication. If using cell lines, consider whether the expression of your drug target is consistent across different lines.[10]
-
Dose-Response and Time-Course: A single dose and time point provide a snapshot, but a matrix of concentrations and time points will reveal the dynamics of the transcriptional response.
-
Controls: Include appropriate vehicle-only controls for every time point. A positive control (a compound with a known MoA) can be invaluable for validating the experimental system.
-
Biological Replicates: Do not confuse technical replicates with biological replicates.[11] Technical replicates measure the variability of the assay, which is generally low for RNA-Seq. Biological replicates (at least three per condition) are essential to assess the biological variability and achieve statistical power.[11][12]
-
Avoiding Batch Effects: If all your treated samples are processed on one day and all your controls on another, you risk introducing batch effects that can be confounded with your treatment effect.[11] Plan your sample processing to randomize conditions across batches.
Sample Preparation and Quality Control
The quality of your starting material will directly impact the quality of your data.
-
RNA Extraction: Use a high-quality RNA extraction kit and be consistent in your methodology.
-
RNA Integrity Number (RIN): Assess the quality of your RNA using an Agilent Bioanalyzer or similar instrument. A RIN score of >8 is generally recommended for standard RNA-Seq.
Library Preparation
This step converts the RNA into a format that can be sequenced.
-
mRNA Enrichment vs. Ribosomal RNA (rRNA) Depletion: For most MoA studies focused on protein-coding genes, poly(A) selection is sufficient to enrich for mRNA. If you are also interested in non-coding RNAs or are working with degraded samples, rRNA depletion is a better choice.
-
Spike-in Controls: The use of artificial spike-in RNA controls can help in data normalization and assessing the technical performance of the experiment.[9]
Sequencing
-
Platform: Illumina platforms are the most commonly used for RNA-Seq.[9]
-
Read Depth: The number of reads per sample depends on the size of the transcriptome and your experimental goals. For differential gene expression analysis in human or mouse, 20-30 million reads per sample is a good starting point.[9]
Raw Data Quality Control
Before alignment, use tools like FastQC to check the quality of your raw sequencing reads.
Read Alignment
Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.
Quantification
Count the number of reads that map to each gene. Tools like featureCounts or Salmon are commonly used for this step. The output is a "counts matrix," which is the primary input for differential expression analysis.
Differential Gene Expression (DGE) Analysis
The goal of DGE analysis is to identify genes that show a statistically significant change in expression between your treated and control groups.[13]
-
Normalization: This crucial step adjusts the raw counts to account for differences in sequencing depth and RNA composition between samples.[13]
-
Statistical Modeling: Packages like DESeq2 and edgeR are widely used for DGE analysis.[14][15][16] They employ sophisticated statistical models to account for the variability in the data and provide robust results, even with a small number of replicates.
Caption: A typical bioinformatics pipeline for RNA-Seq data analysis.
Pathway and Gene Set Enrichment Analysis (GSEA)
Identifying a list of differentially expressed genes (DEGs) is only the first step. To understand the biological meaning of these changes, it's essential to perform pathway analysis.[17]
Gene Set Enrichment Analysis (GSEA) is a powerful method that determines whether a predefined set of genes (e.g., genes in a known signaling pathway) shows statistically significant, concordant differences between two biological states.[18][19][20][21] Unlike methods that only look at the most significantly changed genes, GSEA considers the entire list of genes, which can detect subtle but coordinated changes in pathways.[19][20]
Case Study Simulation: Validating the MoA of "Compound X"
Let's consider a hypothetical scenario where "Compound X" is a novel therapeutic candidate for an inflammatory disease, hypothesized to be an inhibitor of the JAK/STAT signaling pathway.
Experimental Design:
-
Model: A human immune cell line known to have an active JAK/STAT pathway.
-
Treatment: Vehicle control vs. Compound X at its EC50 concentration.
-
Time Points: 2, 6, and 12 hours.
-
Replicates: 4 biological replicates per condition.
Expected DGE Results: After performing RNA-Seq and DGE analysis, we obtain a list of genes that are significantly up- or down-regulated by Compound X.
Hypothetical Top 5 Down-regulated Genes (at 6 hours):
| Gene Name | Log2 Fold Change | Adjusted p-value |
| SOCS3 | -3.5 | 1.2e-50 |
| BCL2L1 | -2.8 | 4.5e-42 |
| PIM1 | -2.5 | 8.9e-35 |
| IRF1 | -2.2 | 1.6e-30 |
| STAT3 | -1.8 | 3.3e-25 |
Pathway Analysis with GSEA: We then run GSEA using the entire ranked list of genes. The analysis reveals a strong negative enrichment for the "Hallmark_IL6_JAK_STAT3_SIGNALING" gene set. This indicates that the genes known to be induced by JAK/STAT signaling are systematically down-regulated in the cells treated with Compound X.
Caption: Hypothesized MoA of Compound X as a JAK inhibitor.
Conclusion from the Study: The gene expression data provides strong evidence supporting the hypothesis that Compound X acts by inhibiting the JAK/STAT pathway. The down-regulation of canonical STAT3 target genes like SOCS3 and the GSEA results are highly consistent with this MoA.
Regulatory Considerations
For drug development professionals, it's important to be aware that regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance on the submission of pharmacogenomic data.[22][23] As of recent updates, this guidance clarifies when such data is required versus voluntary and the expected format for submission.[24][25][26] Adhering to these guidelines can facilitate a smoother regulatory review process.
Conclusion
Gene expression analysis, particularly RNA-Seq, is an indispensable tool for the modern drug developer. When executed with a robust experimental design and a rigorous bioinformatics pipeline, it can provide an unbiased and high-resolution view of a compound's biological effects. This not only helps to validate the intended MoA but can also uncover novel mechanisms, identify potential safety liabilities, and discover biomarkers for patient stratification. By integrating these powerful techniques into the drug discovery and development process, researchers can de-risk their programs and increase the probability of bringing safe and effective new medicines to patients.
References
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Pharmacogenomic Data Submissions. [Link]
-
Alithea Genomics. Functional drug screening: microarray vs RNA-seq. [Link]
-
QIAGEN. RNA-Seq and Differential Gene Expression Analysis workflow. [Link]
-
STHDA. RNA-Seq differential expression work flow using DESeq2. [Link]
-
Willis, R. C. (2005). PGx data guidance: FDA offers new thoughts regarding voluntary genomic data submissions. Drug Discovery & Development. [Link]
-
Lab Manager. (2024). Microarray vs RNA Sequencing: Which Gene Expression Analysis Technique Is More Effective?. [Link]
-
Harvard Chan Bioinformatics Core. Differential gene expression (DGE) analysis. [Link]
-
Patel, K. (2022). DESeq2 workflow tutorial | Differential Gene Expression Analysis. YouTube. [Link]
-
Love, M. I., Huber, W., & Anders, S. (2014). RNA-Seq workflow: gene-level exploratory analysis and differential expression. F1000Research, 3, 283. [Link]
-
Iorio, F., et al. (2015). Drug-set enrichment analysis: a novel tool to investigate drug mode of action. Bioinformatics, 31(19), 3175-3182. [Link]
-
RAPS. (2023). FDA issues guidance on submission of pharmacogenomic data. [Link]
-
Patsnap. (2024). How does RNA-seq differ from microarray analysis?. [Link]
-
Federal Register. (2023). Pharmacogenomic Data Submissions; Draft Guidance for Industry; Availability. [Link]
-
CD Genomics. Microarray vs. RNA Sequencing. [Link]
-
OmicsLogic. (2024). Pharmacogenomic Data Submission: Guidelines for Clinicians and Industry Professionals. [Link]
-
ResearchGate. (2017). Choosing between microarray and RNA-seq for gene expression studies and more?. [Link]
-
Lexogen. (2024). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
-
Harrill, J. A., et al. (2016). Application of Gene Set Enrichment Analysis for Identification of Chemically Induced, Biologically Relevant Transcriptomic Networks and Potential Utilization in Human Health Risk Assessment. Toxicological Sciences, 153(2), 252-266. [Link]
-
Umeå University. (2010). Researchers outline 'best practice' in analysis of gene expression data. ScienceDaily. [Link]
-
Subramanian, A., et al. (2005). Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles. PNAS, 102(43), 15545-15550. [Link]
-
Gunther, E. C., et al. (2003). Gene Expression Profiling and its Practice in Drug Development. Endocrine, 21(2), 115-124. [Link]
-
Wikipedia. Gene set enrichment analysis. [Link]
-
ScitoVation. Understanding the Mode of Action of a Compound. [Link]
-
CD Genomics. What is Gene Set Enrichment Analysis?. [Link]
-
Módos, D., et al. (2017). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. Experimental Biology and Medicine, 242(18), 1761-1769. [Link]
-
Zhang, J. D., & Desilva, M. (2015). Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. AAPS J, 17(3), 543-550. [Link]
-
Wu, M., et al. (2021). Modeling drug mechanism of action with large scale gene-expression profiles using GPAR, an artificial intelligence platform. BMC Bioinformatics, 22(1), 19. [Link]
-
Módos, D., et al. (2022). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. Frontiers in Genetics, 13, 999849. [Link]
-
The Scientist. (2023). PCR Assays Capture Gene Expression Insights. [Link]
-
NanoString. Gene Expression Data Analysis Guidelines. [Link]
-
Robles, J. A., et al. (2012). Efficient experimental design and analysis strategies for the detection of differential expression using RNA-Sequencing. BMC Genomics, 13, 484. [Link]
-
Harvard Chan Bioinformatics Core. Experimental design considerations. [Link]
-
RNA-Seq Blog. (2016). RNA-seq mixology – designing realistic control experiments to compare protocols and analysis methods. [Link]
-
Law, C. W., et al. (2016). RNA-seq mixology: designing realistic control experiments to compare protocols and analysis methods. Nucleic Acids Research, 44(20), e153. [Link]
Sources
- 1. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitovation.com [scitovation.com]
- 3. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microarray vs RNA Sequencing: Which Gene Expression Analysis Technique Is More Effective? | Lab Manager [labmanager.com]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. Microarray vs. RNA Sequencing - CD Genomics [cd-genomics.com]
- 7. How does RNA-seq differ from microarray analysis? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. Modeling drug mechanism of action with large scale gene-expression profiles using GPAR, an artificial intelligence platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental design considerations | Introduction to RNA-seq using high-performance computing [hbctraining.github.io]
- 12. Efficient experimental design and analysis strategies for the detection of differential expression using RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 14. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 15. m.youtube.com [m.youtube.com]
- 16. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 18. Application of Gene Set Enrichment Analysis for Identification of Chemically Induced, Biologically Relevant Transcriptomic Networks and Potential Utilization in Human Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene set enrichment analysis - Wikipedia [en.wikipedia.org]
- 21. What is Gene Set Enrichment Analysis? - CD Genomics [cd-genomics.com]
- 22. fda.gov [fda.gov]
- 23. PGx data guidance: FDA offers new thoughts regarding voluntary genomic data submissions | Drug Discovery News [drugdiscoverynews.com]
- 24. raps.org [raps.org]
- 25. Federal Register :: Pharmacogenomic Data Submissions; Draft Guidance for Industry; Availability [federalregister.gov]
- 26. americanpharmacogenomicsassociation.com [americanpharmacogenomicsassociation.com]
A Senior Application Scientist's Guide to Comparative Docking of 2-Phenyl-Quinolin-4-ol Analogs in Drug Discovery
This guide provides a comprehensive walkthrough for conducting comparative molecular docking studies of 2-phenyl-quinolin-4-ol analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The 2-phenyl-quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] Molecular docking, a powerful in silico technique, allows us to predict the binding affinity and orientation of these small molecules within the active site of a biological target, thereby guiding the rational design of more potent and selective drug candidates.[1][2]
The Strategic Imperative of Comparative Docking
In drug discovery, it is rarely sufficient to assess a single compound in isolation. Instead, a comparative approach, evaluating a series of structurally related analogs, provides a richer understanding of the structure-activity relationship (SAR). By systematically modifying the substituents on the 2-phenyl-quinolin-4-ol core and comparing their predicted binding affinities and interactions, we can identify key molecular features that contribute to target engagement. This iterative process of design, docking, and analysis is a cornerstone of modern, computationally-driven drug development.
Selecting a Therapeutically Relevant Target: Epidermal Growth Factor Receptor (EGFR) Kinase
The selection of an appropriate protein target is a critical first step. Dysregulation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established driver of cell proliferation in various cancers.[3][4] Several quinoline-based inhibitors targeting EGFR have shown clinical success, making it an ideal and well-validated target for our comparative study.[5][6] For this guide, we will utilize the crystal structure of the EGFR kinase domain (PDB ID: 1M17) for our docking simulations.
The Experimental Workflow: A Step-by-Step Protocol
A robust and reproducible docking workflow is essential for generating reliable and comparable results. The following protocol outlines the key steps, from protein and ligand preparation to the final analysis of docking poses.
I. Protein Preparation: Ensuring a High-Quality Receptor Model
The accuracy of a docking study is heavily dependent on the quality of the protein structure. The following steps ensure the EGFR kinase domain is properly prepared for simulation.
-
Obtain the Crystal Structure: Download the PDB file for EGFR kinase (PDB ID: 1M17) from the Protein Data Bank.
-
Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions not critical for structural integrity or catalytic activity.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligands.
-
Assign appropriate atom types and charges using a force field such as CHARMm or AMBER. This step is critical for accurately calculating the energetic interactions between the protein and the ligands.
-
-
Active Site Definition: Define the binding pocket for the docking simulation. This is typically centered on the location of the co-crystallized inhibitor in the original PDB file. A grid box is generated around this site to define the search space for the docking algorithm.
II. Ligand Preparation: From 2D Structures to 3D Conformations
A hypothetical series of 2-phenyl-quinolin-4-ol analogs will be used for this comparative study. The following steps are necessary to prepare these ligands for docking.
-
2D Structure Generation: Draw the 2D structures of the 2-phenyl-quinolin-4-ol core and its analogs with varying substituents on the phenyl ring (e.g., -H, -Cl, -CH3, -OCH3, -NO2).
-
3D Structure Generation and Energy Minimization:
-
Convert the 2D structures into 3D conformations.
-
Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecules to their lowest energy state, resulting in a more realistic conformation for docking.
-
-
Assigning Atom Types and Charges: Similar to the protein preparation, assign appropriate atom types and partial charges to the ligand atoms.
III. Molecular Docking Simulation: Predicting the Binding Pose
With the prepared protein and ligands, the docking simulation can now be performed.
-
Choice of Docking Software: Several well-validated docking programs are available, such as AutoDock, Glide, and GOLD. For this guide, we will conceptually refer to the general process applicable to most of these tools.
-
Running the Simulation: Each ligand is individually docked into the defined active site of the EGFR kinase. The docking algorithm will explore a vast number of possible conformations and orientations of the ligand within the binding pocket.
-
Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each generated pose. This score is typically expressed in kcal/mol, with more negative values indicating a more favorable predicted binding energy.
Visualizing the Workflow
The following diagram illustrates the key stages of our comparative docking study.
Caption: A schematic overview of the comparative molecular docking workflow.
Comparative Analysis of Docking Results
The primary output of a comparative docking study is a quantitative comparison of the predicted binding affinities and a qualitative analysis of the binding interactions for each analog.
Quantitative Data Summary
The docking scores for our hypothetical series of 2-phenyl-quinolin-4-ol analogs against the EGFR kinase domain are summarized in the table below.
| Analog ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| PQ-H | -H | -8.5 | Met793, Leu718, Gly796 |
| PQ-Cl | 4'-Cl | -9.2 | Met793, Leu718, Cys797 |
| PQ-CH3 | 4'-CH3 | -8.8 | Met793, Leu718, Val726 |
| PQ-OCH3 | 4'-OCH3 | -9.0 | Met793, Leu718, Thr790 |
| PQ-NO2 | 4'-NO2 | -9.5 | Met793, Leu718, Asp855 |
Disclaimer: The docking scores and interacting residues presented in this table are hypothetical and for illustrative purposes only.
Interpretation of Results and SAR Insights
The hypothetical results suggest that the nature of the substituent on the 4'-position of the phenyl ring significantly influences the predicted binding affinity to the EGFR kinase domain.
-
The Role of the Quinolin-4-ol Core: The quinolin-4-ol moiety consistently forms a crucial hydrogen bond interaction with the backbone of Met793 in the hinge region of the kinase, a hallmark of many known EGFR inhibitors.
-
Impact of Phenyl Ring Substituents:
-
The unsubstituted analog (PQ-H ) establishes a baseline binding affinity.
-
Electron-withdrawing groups, such as chloro (PQ-Cl ) and nitro (PQ-NO2 ), appear to enhance the binding affinity. The nitro group in PQ-NO2 , for instance, is predicted to form an additional hydrogen bond with Asp855, contributing to its lower docking score.
-
Electron-donating groups, like methyl (PQ-CH3 ) and methoxy (PQ-OCH3 ), also show improved affinity over the unsubstituted analog, suggesting that both electrostatic and steric factors play a role in ligand binding. The methoxy group of PQ-OCH3 may engage in a hydrogen bond with Thr790.
-
These insights, derived from the comparative docking study, provide a clear rationale for prioritizing certain analogs for synthesis and biological evaluation. For example, based on these hypothetical results, the 4'-nitro and 4'-chloro substituted analogs would be considered high-priority candidates for further investigation.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the comparative docking of 2-phenyl-quinolin-4-ol analogs. By combining careful preparation of both the protein target and the ligand library with a robust docking protocol, researchers can gain valuable insights into the structure-activity relationships that govern molecular recognition. The results of such in silico studies serve as a powerful hypothesis-generating tool, enabling the design of more potent and selective inhibitors and ultimately accelerating the drug discovery process.
Further computational studies, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted binding poses and to obtain a more accurate estimation of the binding free energies.[7][8] Ultimately, the predictions from these computational models must be validated through experimental testing, including in vitro enzyme assays and cell-based proliferation assays.[5]
References
- Benchchem. Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.
-
Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available from: [Link]
-
Royal Society of Chemistry. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Available from: [Link]
-
ResearchGate. Design and Discovery of Kinase Inhibitors Using Docking Studies. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available from: [Link]
-
SciSpace. QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis and Evaluation of Antibacterial and Antioxidant Activity of Novel 2-phenyl-quinoline Analogs Derivatized at Position 4 With Aromatically Substituted 4H-1,2,4-triazoles. Available from: [Link]
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. Available from: [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]
-
MDPI. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available from: [Link]
-
MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Computational Druglikeness Assessment: A Comparative Analysis of 7-Methoxy-2-phenyl-quinolin-4-ol
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1][2] Computational, or in silico, methods have emerged as indispensable tools, enabling researchers to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules early in the discovery pipeline.[3] This proactive assessment, termed "druglikeness," significantly reduces costs and accelerates the development timeline by prioritizing compounds with favorable profiles.
This guide provides a comprehensive, field-proven workflow for assessing the druglikeness of a novel compound, 7-Methoxy-2-phenyl-quinolin-4-ol , a quinoline derivative with potential therapeutic applications.[4] We will evaluate its key physicochemical and pharmacokinetic parameters using widely adopted, freely accessible computational platforms. To establish a robust benchmark, its predicted profile will be objectively compared against two clinically successful kinase inhibitors, Gefitinib and Erlotinib , which share structural motifs and are established oral medications.[5]
The causality behind this guide's structure is to first establish the foundational principles of druglikeness, then present the comparative data in a clear, digestible format, and finally, provide detailed, replicable protocols for the scientific community. This ensures the guide is not just a list of steps but a self-validating system for computational analysis.
I. The Foundational Pillars of Druglikeness Assessment
Before delving into the practical workflow, it is crucial to understand the core principles that govern a molecule's potential to be an orally bioavailable drug.
Lipinski's Rule of Five (Ro5): The Gatekeeper of Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a foundational guideline used to evaluate if a compound possesses properties that would likely make it an orally active drug in humans.[6][7] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5.
-
Hydrogen Bond Donors (HBD): No more than 5.
-
Hydrogen Bond Acceptors (HBA): No more than 10.
It is important to note that these are guidelines, not rigid laws, and many successful drugs exist "beyond the Rule of Five."[8][9] However, it remains an essential first-pass filter in virtual screening campaigns.
ADMET Profiling: Beyond Physicochemistry
While Ro5 provides a snapshot of physicochemical properties, a deeper ADMET analysis is required to predict a compound's journey through the body. Key parameters include:
-
Absorption: How well is the compound absorbed from the gut into the bloodstream? This is often predicted by its human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Where does the compound go in the body? Critical factors include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins.
-
Metabolism: How is the compound broken down? The cytochrome P450 (CYP) family of enzymes is primarily responsible for drug metabolism, and predicting whether a compound is a substrate or inhibitor of these enzymes is vital.
-
Toxicity: Does the compound have the potential to cause harm? Key indicators include the AMES test for mutagenicity and inhibition of the hERG potassium channel, which can lead to cardiotoxicity.
II. Computational Workflow for Druglikeness Assessment
Our assessment employs a multi-tool approach to ensure robustness and cross-validation of the predicted data. The overall workflow is depicted below.
Caption: Computational workflow for druglikeness assessment.
III. Comparative Data Analysis
The following tables summarize the predicted druglikeness and ADMET properties for our compound of interest and the two reference drugs, Gefitinib and Erlotinib. Data was generated using the SwissADME and pkCSM web servers.[1][10]
Table 1: Physicochemical Properties and Rule-of-Five Compliance
This table compares the fundamental physicochemical descriptors and their adherence to Lipinski's Rule of Five.
| Property | This compound | Gefitinib | Erlotinib | Lipinski's Rule of Five[7] |
| Molecular Formula | C₁₆H₁₃NO₂[11] | C₂₂H₂₄ClFN₄O₃ | C₂₂H₂₃N₃O₄ | N/A |
| Molecular Weight ( g/mol ) | 251.28[11] | 446.90 | 393.43 | ≤ 500 |
| LogP (Consensus) | 2.95 | 3.25 | 2.86 | ≤ 5.0 |
| Hydrogen Bond Acceptors | 3 | 7 | 7 | ≤ 10 |
| Hydrogen Bond Donors | 1 | 1 | 2 | ≤ 5 |
| Molar Refractivity | 74.50 | 119.23 | 108.11 | 40 - 130 |
| Polar Surface Area (Ų) | 49.63 | 80.94 | 93.98 | ≤ 140 |
| Lipinski Violations | 0 | 0 | 0 | No more than 1 |
Data generated using SwissADME web server.
Interpretation: this compound exhibits an excellent profile according to Lipinski's rules, with zero violations. Its molecular weight is low, and it possesses a balanced LogP value, suggesting good potential for oral absorption and membrane permeability.[8][12] Compared to the larger, more complex approved drugs Gefitinib and Erlotinib, our test compound displays a simpler, more "lead-like" profile.
Table 2: Predicted ADMET Profile Comparison
This table provides a comparative view of key pharmacokinetic and toxicity parameters.
| Parameter | Category | This compound | Gefitinib | Erlotinib | Favorable Range/Outcome |
| Absorption | |||||
| Human Intestinal Absorption (%) | pkCSM | 95.2% | 93.3% | 91.5% | High (>80%) |
| Caco-2 Permeability (log Papp) | pkCSM | 0.99 | 0.77 | 0.38 | High (>0.9) |
| P-glycoprotein Substrate | SwissADME | No | Yes | Yes | No |
| Distribution | |||||
| VDss (human, log L/kg) | pkCSM | -0.03 | 0.71 | 0.55 | -0.15 to 2.0 |
| Fraction Unbound (human) | pkCSM | 0.203 | 0.046 | 0.057 | > 0.1 |
| BBB Permeability (logBB) | pkCSM | -0.211 | -0.662 | -0.584 | Permeable (>-1) |
| CNS Permeability | pkCSM | Yes | No | No | Application Dependent |
| Metabolism | |||||
| CYP2D6 Inhibitor | SwissADME | Yes | Yes | Yes | No |
| CYP3A4 Inhibitor | SwissADME | Yes | No | Yes | No |
| CYP3A4 Substrate | pkCSM | Yes | Yes | Yes | - |
| Toxicity | |||||
| AMES Toxicity | pkCSM | No | No | No | No |
| hERG I Inhibitor | pkCSM | Yes | Yes | Yes | No |
| Hepatotoxicity | pkCSM | No | Yes | Yes | No |
| Skin Sensitisation | pkCSM | No | No | No | No |
Data generated using pkCSM and SwissADME web servers as indicated.[13][14]
Interpretation: The ADMET profile of this compound presents a mix of favorable and potentially challenging characteristics.
-
Strengths: The compound is predicted to have excellent intestinal absorption and Caco-2 permeability.[15] Crucially, it is not predicted to be a substrate of P-glycoprotein, a major efflux pump that can limit the bioavailability of many drugs, including Gefitinib and Erlotinib.[16] Its predicted lack of AMES toxicity, hepatotoxicity, and skin sensitization is also highly encouraging.
-
Potential Liabilities: Like the reference drugs, it is predicted to be an inhibitor of CYP enzymes (CYP2D6 and CYP3A4), which could lead to drug-drug interactions. The most significant flag is the predicted inhibition of the hERG channel, a marker for potential cardiotoxicity.[17] Its ability to permeate the CNS may be beneficial or detrimental depending on the intended therapeutic target.
IV. Detailed Computational Protocols
To ensure the trustworthiness and replicability of this analysis, the following detailed protocols are provided.
Protocol 1: Druglikeness and Pharmacokinetic Prediction using the SwissADME Web Server
This protocol details the steps to obtain physicochemical properties, Lipinski's rule compliance, and pharmacokinetic predictions.
-
Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).[10]
-
Prepare Input: The tool accepts SMILES (Simplified Molecular Input Line Entry System) strings. The SMILES for this compound is COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3.
-
Submit the Molecule: Paste the SMILES string into the input box labeled "List of SMILES."
-
Run Analysis: Click the "Run" button to start the calculation.
-
Analyze Results: The results page will display various sections.
-
Physicochemical Properties: Note the values for MW, LogP, HBA, and HBD.
-
Lipophilicity: Record the Consensus LogP value.
-
Water Solubility: Note the predicted solubility class.
-
Pharmacokinetics: Check the predictions for GI absorption and BBB permeant. Note the P-gp substrate prediction.
-
Druglikeness: Verify the number of Lipinski rule violations.
-
Medicinal Chemistry: Observe any alerts for PAINS (pan-assay interference compounds).
-
Caption: SwissADME analysis workflow.
Protocol 2: Comprehensive ADMET Profiling using the pkCSM Web Server
This protocol describes how to predict a wide range of ADMET properties.
-
Navigate to the pkCSM website: Open a web browser and go to the pkCSM homepage ([Link]2]
-
Access the Prediction Tool: Click on the "Prediction" tab in the main navigation menu.
-
Input Molecule: In the "Enter SMILES" text area, paste the SMILES string for your molecule (COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3).
-
Select Prediction Type: For a full profile, ensure the "All" button is selected under "Choose the prediction mode."
-
Submit for Prediction: Click the "Submit" button.
-
Interpret Results: The output page will present a table with predictions organized by ADMET categories.
-
Absorption: Record values for Human Intestinal Absorption and Caco-2 Permeability.
-
Distribution: Record VDss, Fraction Unbound, BBB Permeability, and CNS Permeability.
-
Metabolism: Note if the compound is a substrate/inhibitor for CYP isoforms.
-
Toxicity: Check the predictions for AMES Toxicity, hERG I inhibition, Hepatotoxicity, and Skin Sensitisation.
-
V. Conclusion and Future Directions
The computational assessment of this compound reveals a promising druglike profile, particularly concerning its physicochemical properties and absorption potential. It fully adheres to Lipinski's Rule of Five and shows superior predicted intestinal absorption compared to the established drugs Gefitinib and Erlotinib. Furthermore, its predicted freedom from P-glycoprotein efflux and major toxicities like mutagenicity and hepatotoxicity are significant advantages.
However, the analysis also highlights two key areas for further investigation and potential optimization:
-
CYP Inhibition: The predicted inhibition of CYP2D6 and CYP3A4 necessitates experimental validation, as this could pose a risk for drug-drug interactions in a clinical setting.
-
hERG Inhibition: The predicted cardiotoxicity risk via hERG inhibition is a critical flag. This is a common liability for kinase inhibitors and must be experimentally assessed early in any subsequent development program.
References
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]
-
Bioaccess. Understanding the lipinski rule of 5 in Drug Discovery. Available from: [Link]
-
Wikipedia. Lipinski's rule of five. Available from: [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available from: [Link]
-
YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]
-
YouTube. Lipinski's rules & drug discovery beyond the rule of five. Available from: [Link]
-
YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]
-
Scripps Research. Tutorial – AutoDock Vina. Available from: [Link]
-
ADMET-AI. ADMET-AI. Available from: [Link]
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]
-
Oxford Academic. DrugMetric: quantitative drug-likeness scoring based on chemical space distance | Briefings in Bioinformatics. Available from: [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]
-
Semantic Scholar. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link]
-
BMDRC. PreADMET | Prediction of ADME/Tox. Available from: [Link]
-
SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available from: [Link]
-
Bohrium. in-silico-tools-and-software-to-predict-admet-of-new-drug-candidates. Available from: [Link]
-
VLS3D. ADMET predictions. Available from: [Link]
-
PubChem. This compound | C16H13NO2 | CID 289743. Available from: [Link]
-
admetSAR. admetSAR. Available from: [Link]
-
PubMed. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link]
-
SciSpace. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina. Available from: [Link]
-
Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. Available from: [Link]
-
NIH. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]
-
SIB Swiss Institute of Bioinformatics. SwissADME. Available from: [Link]
-
AU. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Available from: [Link]
-
ResearchGate. Comparison of the experimental data of Erlotinib (3) and the predictions obtained from ADMETlab, admetSAR, FAF-Drug4, OCHEM, pkCSM, preADMET, and SwissADME. Available from: [Link]
-
PubChem. 7-Methoxy-4-phenyl-quinolin-2-ol | C16H13NO2 | CID 722718. Available from: [Link]
-
MDPI. Computational Strategies Reshaping Modern Drug Discovery. Available from: [Link]
-
Apollo. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]
-
NIH. Erlotinib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
PubMed Central. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]
-
ResearchGate. ADMET profile (computational) for T-1-DOCA and erlotinib. Available from: [Link]
-
PubMed Central. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Available from: [Link]
-
PubMed. Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Available from: [Link]
-
PubChemLite. This compound (C16H13NO2). Available from: [Link]
-
PubChem. 7-Methoxy-2-phenyl-4-phenylmethoxyquinolin-5-ol | C23H19NO3. Available from: [Link]
-
PubMed. Gefitinib. Available from: [Link]
-
Biosig Lab. Help - How to use pkCSM. Available from: [Link]
-
Biosig Lab. pkCSM. Available from: [Link]
-
ResearchGate. ADMET parameters for T-2-PNPA and erlotinib. Available from: [Link]
-
Eurekaselect. Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Available from: [Link]
-
ResearchGate. (PDF) Physicochemical Properties of Epidermal Growth Factor Receptor Inhibitors and Development of a Nanoliposomal Formulation of Gefitinib. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Erlotinib (HMDB0014671). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]
-
MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]
Sources
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Understanding the lipinski rule of 5 in Drug Discovery [bioaccessla.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. m.youtube.com [m.youtube.com]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 14. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 16. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
Safety Operating Guide
7-Methoxy-2-phenyl-quinolin-4-ol proper disposal procedures
Proper Disposal of A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Methoxy-2-phenyl-quinolin-4-ol, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
The information herein is synthesized from established safety data and regulatory guidelines. However, it is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.[1][2][3]
Hazard Assessment and Waste Profile
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound presents the following hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[4]
-
Serious Eye Damage: It can cause serious and potentially irreversible eye damage.[4]
Based on its chemical structure, which includes a quinoline moiety, it should also be considered to have the potential for aquatic toxicity, posing a risk to ecosystems if not disposed of correctly.[3] Therefore, this compound must be treated as hazardous chemical waste .[3][5]
Table 1: Hazard Profile and Disposal Considerations for this compound
| Hazard Classification | GHS Hazard Statement(s) | Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not dispose of down the drain or in regular trash.[6][7] Must be collected as hazardous waste. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal. |
| Potential Aquatic Toxicity | Based on quinoline structure | Must not be released into the sewer system to prevent long-lasting adverse effects on aquatic life.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Tight-sealing safety goggles are mandatory to protect against splashes and accidental contact that could cause serious eye damage.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3]
-
Protective Clothing: A lab coat should be worn to protect against contamination of personal clothing.[3]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[9][10]
-
Solid Waste:
-
Collect pure, unused, or residual solid this compound in its original manufacturer's container if possible.[6][11]
-
If the original container is not available, use a clearly labeled, compatible container with a secure, screw-on cap.[9][11]
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste container.[3][11] These items are considered "lab trash" but must be disposed of as hazardous waste due to contamination.[11]
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container.[6][9] Plastic is often preferred for waste storage.[12]
-
Crucially, do not mix this waste with other waste streams , such as acids, bases, or oxidizers, unless explicitly permitted by your EHS department.[3][9][10]
-
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and is vital for the safety of all personnel handling the waste.[6][12]
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[11]
-
The label must also include:
-
The full chemical name: "this compound".
-
An accurate estimation of the contents and their concentrations.
-
The date when waste was first added to the container.[3]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area at or near the point of generation pending pickup.[12][13]
-
Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA).
-
The SAA should be secure, well-ventilated, and away from general laboratory traffic.[3]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks from the primary container.[11]
Step 5: Scheduling Final Disposal
The final step is to arrange for the removal of the hazardous waste by authorized personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3][12]
-
Do not exceed the storage limits for hazardous waste in your SAA, which is typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[12][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited for this compound:
-
Sink Disposal: This chemical must not be poured down the sink.[6][7] Its potential aquatic toxicity can harm the environment, and it is not permissible for most chemical wastes to enter the sanitary sewer system.[3][7]
-
Trash Disposal: Both the chemical and any contaminated materials must not be disposed of in the regular trash.[6][7]
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[6]
By adhering to this structured and cautious approach, researchers, scientists, and drug development professionals can manage the disposal of this compound safely and responsibly, upholding the highest standards of laboratory practice and environmental protection.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Waste Management Company. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]
-
American Chemical Society. (2025-2028). Regulation of Laboratory Waste. Retrieved from [Link]
-
ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
Sources
- 1. pfw.edu [pfw.edu]
- 2. store.astm.org [store.astm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. goodway.com [goodway.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.howard.edu [ehs.howard.edu]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. vumc.org [vumc.org]
A Comprehensive Guide to the Safe Handling of 7-Methoxy-2-phenyl-quinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 7-Methoxy-2-phenyl-quinolin-4-ol in a laboratory setting. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your safety and operational success. This document is structured to provide a deep, causal understanding of the necessary precautions and procedures.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound with potential biological activity, making it a valuable molecule in drug discovery and development. However, its chemical structure, belonging to the quinoline class, necessitates a thorough understanding of its potential hazards.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Serious Eye Damage (Category 1): Causes serious eye damage[1].
While specific toxicological data for this compound is limited, related quinoline derivatives are known to cause skin and respiratory irritation[2][3][4][5]. Therefore, a cautious approach is warranted, assuming the potential for these additional hazards.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 251.28 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[6] |
| CAS Number | 20430-72-2 | PubChem[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to mitigate the identified risks.
Core PPE Requirements:
-
Eye and Face Protection: Due to the high risk of serious eye damage, chemical splash goggles are mandatory at all times. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove, especially during prolonged handling or when working with solutions. Regularly inspect gloves for any signs of degradation or perforation.
-
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents in advance to minimize the time spent handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat or paper. Handle the solid compound gently to avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water, even after removing gloves.
Storage Requirements
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a locked cabinet or an area with restricted access.
Waste Disposal Plan
The disposal of this compound and its contaminated waste must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound, contaminated gloves, weighing paper, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash[7][8].
-
Follow all local, state, and national regulations for hazardous waste disposal[9].
Emergency Procedures: Preparedness is Key
Immediate and appropriate action during an emergency can significantly mitigate harm.
Emergency Contact Information:
-
Emergency Services: (Insert Local Emergency Number)
-
Poison Control Center: (Insert Poison Control Number)
-
Institutional Safety Office: (Insert Safety Office Number)
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Do not attempt to clean up a large spill without appropriate respiratory protection and PPE.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Workflow
To further clarify the handling and safety procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Caption: Protocol for the safe disposal of this compound waste.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Penta Chemicals. Quinoline - SAFETY DATA SHEET. [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]
-
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
-
PubChem. 7-Methoxy-4-phenyl-quinolin-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Methoxyquinolin-4-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Methoxy-4-methylquinolin-2-ol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]
-
National Center for Biotechnology Information. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information. [Link]
-
U.S. Department of Health & Human Services. Fourth Generation Agents - Reference Guide. [Link]
-
PubChemLite. This compound (C16H13NO2). [Link]
-
PubChem. 7-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. 7-Methoxy-2-phenylquinoline-3-carbaldehyde. [Link]
-
JRC Publications Repository. Emergency Response Planning for Chemical Accident Hazards. [Link]
-
MDPI. 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. [Link]
-
PubChemLite. 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
Sources
- 1. This compound | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
